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  • Product: Ethyl 4-sulfamoylbenzoate
  • CAS: 5446-77-5

Core Science & Biosynthesis

Foundational

Ethyl 4-sulfamoylbenzoate CAS number 5446-77-5 properties

An In-depth Technical Guide to Ethyl 4-sulfamoylbenzoate (CAS 5446-77-5) Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling a Versatile Scaffold Ethyl 4-sulfamoylbenzoate, identified by the CAS Num...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-sulfamoylbenzoate (CAS 5446-77-5)

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold

Ethyl 4-sulfamoylbenzoate, identified by the CAS Number 5446-77-5, is an organic compound of significant interest to the chemical and pharmaceutical sciences. Structurally, it is characterized by a benzoate core functionalized with a sulfonamide group at the para position and an ethyl ester.[1] This unique arrangement of functional groups—an aromatic ring, a hydrogen-bond-donating sulfonamide, and a lipophilic ethyl ester—renders it a highly versatile building block in organic synthesis and a valuable scaffold in medicinal chemistry.

While not an end-product therapeutic itself, its true value lies in its role as a key intermediate. The sulfonamide moiety is a well-established pharmacophore found in a wide array of clinically approved drugs, including diuretics, antibacterials, and anticonvulsants.[2] The ethyl ester group, meanwhile, enhances solubility in organic solvents and can be readily hydrolyzed to the corresponding carboxylic acid, providing a reactive handle for further molecular elaboration.[1] This guide offers a comprehensive technical overview of Ethyl 4-sulfamoylbenzoate, detailing its properties, synthesis, applications, and handling protocols for researchers, scientists, and drug development professionals.

PART 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application. Ethyl 4-sulfamoylbenzoate is typically a white to off-white solid, soluble in polar organic solvents.[1] Its key computed and experimental properties are summarized below.

Table 1: Core Properties and Identifiers
PropertyValueSource(s)
CAS Number 5446-77-5[1][3][4]
Molecular Formula C₉H₁₁NO₄S[1][3][4]
Molecular Weight 229.26 g/mol [3][4]
IUPAC Name ethyl 4-sulfamoylbenzoate[4]
Appearance White to off-white solid[1]
XLogP3 1.2[4]
Topological Polar Surface Area 94.8 Ų[3][4]
Hydrogen Bond Donor Count 1[3][5]
Hydrogen Bond Acceptor Count 5[3][5]
Rotatable Bond Count 4[3][5]
Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided:

  • SMILES: CCOC(=O)c1ccc(cc1)S(=O)(=O)N[1]

  • InChI: InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)[1][4]

PART 2: Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of a chemical substance. Below are the expected characteristics for Ethyl 4-sulfamoylbenzoate.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the para-substituted aromatic protons (two doublets). The sulfonamide protons (NH₂) may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four unique carbons of the benzene ring.[4]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) data shows a molecular ion peak [M]⁺ at m/z 229. Other significant fragments are observed at m/z 201, 184, and 109, corresponding to sequential losses from the parent molecule.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the sulfonamide, C=O stretching of the ester, S=O stretching of the sulfonyl group, and C-O stretching.

PART 3: Synthesis and Chemical Reactivity

The synthesis of Ethyl 4-sulfamoylbenzoate can be approached through several established organic chemistry transformations. A prevalent and logical strategy involves the esterification of 4-sulfamoylbenzoic acid.

General Synthesis Workflow

The primary route involves the Fischer esterification of commercially available 4-sulfamoylbenzoic acid (CAS 138-41-0) with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The causality for this choice is clear: it is a cost-effective, high-yielding, and well-documented reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is reversible, so driving it to completion typically requires the removal of water as it is formed.

Synthesis Start_Acid 4-Sulfamoylbenzoic Acid Intermediate Protonated Carbonyl Start_Acid->Intermediate + H⁺ (cat.) Ethanol Ethanol (EtOH) Ethanol->Intermediate + EtOH Product Ethyl 4-sulfamoylbenzoate Intermediate->Product - H⁺ Water Water (H₂O) Intermediate->Water - H₂O

Caption: General Fischer Esterification workflow for Ethyl 4-sulfamoylbenzoate.

Experimental Protocol: Fischer Esterification
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-sulfamoylbenzoic acid (1.0 eq).

  • Reagents: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture cautiously with a saturated solution of sodium bicarbonate. The product will often precipitate and can be collected by vacuum filtration.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 4-sulfamoylbenzoate.

PART 4: Core Applications in Drug Discovery

The true utility of Ethyl 4-sulfamoylbenzoate is realized in its application as a scaffold for creating more complex molecules with therapeutic potential. The sulfonamide group is a privileged structure in medicinal chemistry, known for its ability to mimic a carboxylate group and form crucial hydrogen bonds with enzyme active sites.[2][6]

Enzyme Inhibition

N-substituted sulfamoylbenzoates are a versatile class of compounds for designing potent and selective enzyme inhibitors.[7] By reacting Ethyl 4-sulfamoylbenzoate with various amines or other nucleophiles at the sulfonamide nitrogen, researchers can generate libraries of compounds to screen against different enzyme targets. This strategy is effective because modifying the N-substituent allows for fine-tuning of steric and electronic properties to achieve high-affinity binding to a specific enzyme's active site.[7]

Applications Core Ethyl 4-sulfamoylbenzoate (CAS 5446-77-5) Intermediate N-Alkylation / N-Arylation at Sulfonamide Core->Intermediate App1 Carbonic Anhydrase Inhibitors (e.g., anticancer) Intermediate->App1 App2 Antibacterial Agents Intermediate->App2 App3 Anti-inflammatory Leads Intermediate->App3 App4 Diuretic Scaffolds Intermediate->App4

Caption: Drug discovery pathways originating from Ethyl 4-sulfamoylbenzoate.

Key Therapeutic Areas
  • Anticancer Activity: Derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and contribute to cancer cell proliferation and survival.[6]

  • Antibacterial and Anti-inflammatory Potential: The sulfonamide core is central to sulfa drugs, the first class of effective antibacterial agents. This scaffold continues to be explored for new antimicrobial and anti-inflammatory compounds.[1][2]

PART 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling of Ethyl 4-sulfamoylbenzoate is essential to ensure personnel safety and maintain compound integrity. The information is derived from representative Safety Data Sheets (SDS) for this compound and its close structural analogs.[8][9]

Table 2: Hazard and Precautionary Information
CategoryStatementSource(s)
Hazard Statements May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8][9]
Precautionary Statements Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[8][9][10]
Protocol: Safe Laboratory Handling
  • Engineering Controls: Always handle Ethyl 4-sulfamoylbenzoate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8][9]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8][10]

  • Dispensing: When weighing or transferring the solid, avoid generating dust. Use appropriate tools (spatulas) and techniques (e.g., weighing paper).

  • Spill Response: In case of a spill, prevent further dispersion. Carefully sweep up the solid material, place it in a designated waste container, and clean the area thoroughly. Avoid creating dust clouds.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

  • Stability: The product is chemically stable under standard ambient conditions (room temperature).[11]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention if irritation persists.[8][9]

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[8][9]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Consult a physician if necessary.[8]

Conclusion

Ethyl 4-sulfamoylbenzoate (CAS 5446-77-5) is more than a simple organic molecule; it is a foundational tool for innovation in medicinal chemistry and materials science. Its combination of a reactive sulfonamide group and a modifiable ester function provides a robust and reliable platform for the synthesis of novel compounds with diverse biological activities. By understanding its physicochemical properties, spectroscopic signatures, synthesis protocols, and safety requirements, researchers can effectively and safely leverage this compound to advance the frontiers of drug discovery and chemical synthesis.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226554, Ethyl 4-sulfamoylbenzoate. [Link]

  • Alfa Aesar. Material Safety Data Sheet - Ethyl benzoate. [Link]

  • The Royal Society of Chemistry. Supporting information for an article. [Link]

  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. [Link]

Sources

Exploratory

Introduction: The Significance of Ethyl 4-sulfamoylbenzoate

An In-Depth Technical Guide to Ethyl 4-sulfamoylbenzoate: Structure, Synthesis, and Core Principles This technical guide provides a comprehensive examination of Ethyl 4-sulfamoylbenzoate (CAS No. 5446-77-5), a pivotal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-sulfamoylbenzoate: Structure, Synthesis, and Core Principles

This technical guide provides a comprehensive examination of Ethyl 4-sulfamoylbenzoate (CAS No. 5446-77-5), a pivotal chemical intermediate in modern drug discovery and organic synthesis. We will delve into its molecular architecture, outline a robust synthetic protocol via Fischer esterification, and explore the underlying reaction mechanism. This document is intended for researchers, medicinal chemists, and drug development professionals seeking both foundational knowledge and actionable laboratory insights.

Ethyl 4-sulfamoylbenzoate belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry. The core structure, featuring a benzoic acid scaffold and a sulfonamide group, is integral to the design of various therapeutic agents.[1] The sulfonamide moiety is a crucial pharmacophore that contributes to the biological activity of numerous drugs, including diuretics and antibacterial agents.[1][2]

The ethyl ester functional group in Ethyl 4-sulfamoylbenzoate enhances its solubility in organic solvents and can improve its bioavailability, making it a versatile precursor for creating more complex N-substituted 4-sulfamoylbenzoic acid derivatives.[1][2] These derivatives are widely investigated as potent and selective enzyme inhibitors for targets implicated in a range of pathologies, from inflammation and cancer to glaucoma.[1] Understanding the synthesis and chemical behavior of this molecule is therefore fundamental for the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

Ethyl 4-sulfamoylbenzoate is an organic compound characterized by a benzoate structure where a sulfonamide group (-SO₂NH₂) is attached at the para (4-) position of the aromatic ring.[2]

Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name ethyl 4-sulfamoylbenzoate[3]
Synonyms Benzoic acid, 4-(aminosulfonyl)-, ethyl ester; Ethyl p-sulfamylbenzoate[2][3][4]
CAS Number 5446-77-5[2][4][5]
Molecular Formula C₉H₁₁NO₄S[2][3][5]
Molecular Weight 229.26 g/mol [3][4]
Appearance White to off-white solid[2]
Topological Polar Surface Area 94.8 Ų[3][5]
Hydrogen Bond Donor Count 1[4][5]
Hydrogen Bond Acceptor Count 5[4][5]
Rotatable Bond Count 4[4][5]
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N[2][5]
InChIKey DFTXGSKTFDBVQM-UHFFFAOYSA-N[3][5]

Synthesis via Fischer Esterification

The most direct and reliable method for synthesizing Ethyl 4-sulfamoylbenzoate is the Fischer esterification of its parent carboxylic acid, 4-sulfamoylbenzoic acid.[6] This acid-catalyzed reaction uses an excess of ethanol, which serves as both a reactant and the solvent, to drive the equilibrium toward the formation of the ethyl ester product.[7]

Overall Synthesis Workflow

The process begins with the starting material, 4-sulfamoylbenzoic acid, and proceeds through an acid-catalyzed reaction, followed by workup and purification to yield the final product.

G cluster_0 Reaction Stage cluster_1 Workup & Purification start 4-Sulfamoylbenzoic Acid + Ethanol (Excess) catalyst Add H₂SO₄ (catalyst) start->catalyst reflux Reflux Reaction Mixture catalyst->reflux quench Neutralize with NaHCO₃ reflux->quench Cool to RT extract Extract with Ethyl Acetate quench->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Recrystallization) evaporate->purify end end purify->end Final Product: Ethyl 4-sulfamoylbenzoate

Caption: Synthesis workflow for Ethyl 4-sulfamoylbenzoate.

Detailed Experimental Protocol

This protocol is adapted from established Fischer esterification procedures for similar aromatic acids.[6][7]

Materials and Reagents:

  • 4-Sulfamoylbenzoic acid (CAS 138-41-0)

  • Ethanol (anhydrous, reagent grade)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 mL of ethanol per gram of acid). Ethanol acts as both reactant and solvent, and using it in excess drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[7]

  • Catalyst Addition: While stirring the suspension, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the volume of ethanol).[6] This addition is exothermic and should be done cautiously. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for several hours (e.g., 3-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution carefully in portions until effervescence ceases, which indicates that the excess sulfuric acid catalyst has been neutralized.[6]

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine. This step helps to remove any remaining water-soluble impurities.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure Ethyl 4-sulfamoylbenzoate.[6]

Reaction Mechanism: A Closer Look

The synthesis proceeds via the Fischer-Speier esterification mechanism, a classic acid-catalyzed nucleophilic acyl substitution.

G cluster_mech Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack A->B Ethanol attacks C 3. Proton Transfer B->C From solvent D 4. Elimination of Water C->D Forms good leaving group (H₂O) E 5. Deprotonation D->E Regenerates catalyst F Final Product E->F

Caption: Key stages of the Fischer esterification mechanism.

Mechanistic Steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-sulfamoylbenzoic acid by the sulfuric acid catalyst. This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol performs a nucleophilic attack on the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is an intramolecular or solvent-assisted process that converts a hydroxyl group into a better leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

  • Deprotonation: A base (such as water or another molecule of ethanol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, Ethyl 4-sulfamoylbenzoate.

This detailed understanding of the structure, synthesis, and mechanism of Ethyl 4-sulfamoylbenzoate provides a solid foundation for its application in advanced organic synthesis and drug development programs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226554, Ethyl 4-sulfamoylbenzoate. [Link]

  • Dike Moses Ekene. REPORT Lab work: ETHYL BENZOATE. [Link]

Sources

Foundational

In-Depth Technical Guide to the Spectroscopic Data of Ethyl 4-Sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for ethyl 4-sulfamoylbenzoate, a key chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for ethyl 4-sulfamoylbenzoate, a key chemical intermediate in the synthesis of various sulfonamide-based pharmaceuticals. A thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control in drug discovery and development workflows. This document moves beyond a simple data repository to offer insights into the rationale behind spectral features, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Key Features

Ethyl 4-sulfamoylbenzoate possesses a unique combination of functional groups that give rise to a distinct spectroscopic profile. The molecule consists of a para-substituted benzene ring, an ethyl ester group, and a primary sulfonamide group. These features are crucial for its chemical reactivity and biological activity, and each contributes characteristically to the overall spectroscopic data.

Molecular Formula: C₉H₁₁NO₄S[1]

Molecular Weight: 229.26 g/mol [1]

CAS Number: 5446-77-5[1][2]

Caption: Molecular structure of ethyl 4-sulfamoylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ethyl 4-sulfamoylbenzoate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of ethyl 4-sulfamoylbenzoate in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a wider spectral width (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectral Data (Predicted)

While a publicly available experimental spectrum is not readily accessible, a predicted ¹H NMR spectrum based on the known structure provides valuable insight into the expected chemical shifts and coupling patterns.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
-CH₃1.3 - 1.5Triplet3HEthyl group methyl protons
-CH₂-4.3 - 4.5Quartet2HEthyl group methylene protons
Ar-H7.9 - 8.2Multiplet4HAromatic protons
-SO₂NH₂7.3 - 7.6Broad Singlet2HSulfonamide protons

Interpretation:

  • The ethyl group gives rise to a characteristic triplet and quartet pattern due to spin-spin coupling between the adjacent methyl and methylene protons. The quartet for the -CH₂- group appears at a downfield chemical shift due to the deshielding effect of the adjacent oxygen atom of the ester.

  • The aromatic protons are expected to appear as a complex multiplet in the downfield region, indicative of a para-substituted benzene ring.

  • The sulfonamide protons typically appear as a broad singlet, and their chemical shift can be solvent-dependent due to hydrogen bonding.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

CarbonChemical Shift (δ, ppm)Assignment
-CH₃~14Ethyl group methyl carbon
-CH₂-~61Ethyl group methylene carbon
Ar-C~125 - 145Aromatic carbons
C=O~165Ester carbonyl carbon

Interpretation:

  • The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.

  • The aromatic carbons resonate in the midfield region, with the carbon attached to the sulfonamide group and the carbon of the ester group appearing at the more downfield end of this range due to the electron-withdrawing nature of these substituents.

  • The carbonyl carbon of the ester is the most deshielded carbon and appears at the furthest downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchPrimary Sulfonamide (-SO₂NH₂)
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (ethyl group)
~1720C=O stretchEster Carbonyl
~1600, ~1480C=C stretchAromatic Ring
~1340 and ~1160S=O stretch (asymmetric and symmetric)Sulfonamide (-SO₂NH₂)
~1270 and ~1100C-O stretchEster

Interpretation:

  • The presence of two distinct bands in the N-H stretching region is characteristic of a primary sulfonamide.

  • A strong, sharp absorption around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group .

  • The two strong bands for the S=O stretching are definitive for the sulfonamide group.

  • The various C-H and C=C stretching vibrations confirm the presence of both aromatic and aliphatic components.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: For a volatile compound like ethyl 4-sulfamoylbenzoate, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Mass Spectral Data

A search of the NIST Mass Spectrometry Data Center for ethyl 4-sulfamoylbenzoate indicates the following major fragments:

m/zPutative Fragment Assignment
229[M]⁺ (Molecular Ion)
201[M - C₂H₄]⁺
184[M - OC₂H₅]⁺
109[C₇H₅O]⁺

Interpretation of Fragmentation Pattern:

The fragmentation of ethyl 4-sulfamoylbenzoate under electron ionization can be rationalized by the cleavage of its key functional groups.

Fragmentation M Ethyl 4-sulfamoylbenzoate [M]⁺, m/z = 229 F1 [M - C₂H₄]⁺ m/z = 201 M->F1 - C₂H₄ (ethylene) F2 [M - OC₂H₅]⁺ m/z = 184 M->F2 - •OC₂H₅ (ethoxy radical) F3 [C₇H₅O]⁺ m/z = 109 F2->F3 - SO₂NH₂

Caption: Proposed fragmentation pathway for ethyl 4-sulfamoylbenzoate in EI-MS.

  • m/z 229: The molecular ion peak, [M]⁺, confirms the molecular weight of the compound.[1]

  • m/z 201: Loss of ethylene (C₂H₄) from the ethyl ester group via a McLafferty rearrangement.

  • m/z 184: Cleavage of the ethoxy radical (•OC₂H₅) from the ester group, resulting in a benzoyl cation derivative.[1]

  • m/z 109: Subsequent loss of the sulfonamide group from the fragment at m/z 184 can lead to the formation of the benzoyl cation.[1]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of ethyl 4-sulfamoylbenzoate. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a benchmark for quality assessment. This guide serves as a foundational resource for scientists engaged in the synthesis, analysis, and application of this important pharmaceutical intermediate, ensuring a high degree of confidence in its identity and purity. The protocols and interpretations detailed herein are designed to be directly applicable in a modern research and development setting.

References

  • Organic Syntheses Procedure. ethyl 4-aminobenzoate. Available at: [Link]

  • PubChem. Ethyl 4-sulfamoylbenzoate. National Institutes of Health. Available at: [Link]

Sources

Exploratory

Physical and chemical properties of ethyl 4-sulfamoylbenzoate

An In-depth Technical Guide to Ethyl 4-Sulfamoylbenzoate Prepared by: Gemini, Senior Application Scientist Introduction Ethyl 4-sulfamoylbenzoate, also known as ethyl p-sulfamylbenzoate, is an organic compound featuring...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-Sulfamoylbenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 4-sulfamoylbenzoate, also known as ethyl p-sulfamylbenzoate, is an organic compound featuring both a sulfonamide and an ethyl ester functional group attached to a central benzene ring.[1] This unique structural arrangement makes it a molecule of significant interest within medicinal chemistry and pharmaceutical development. The presence of the sulfonamide moiety, a well-established pharmacophore, suggests potential biological activities, while the ethyl ester group can modulate properties like solubility and bioavailability.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the core physical and chemical properties of ethyl 4-sulfamoylbenzoate, along with practical experimental protocols for its characterization. Its potential applications in the development of pharmaceuticals, particularly for its antibacterial and anti-inflammatory properties, underscore the importance of a thorough understanding of its characteristics.[1]

Chemical Identity and Structure

A precise understanding of the molecular identity is the foundation for all further research and development. Ethyl 4-sulfamoylbenzoate is systematically identified by its IUPAC name, CAS registry number, and various molecular representations.

  • IUPAC Name: ethyl 4-sulfamoylbenzoate[2]

  • CAS Number: 5446-77-5[2][3]

  • Molecular Formula: C₉H₁₁NO₄S[1][3]

  • Synonyms: Benzoic Acid, 4-(Aminosulfonyl)-, Ethyl Ester; Ethyl p-sulfamylbenzoate; 4-(Aminosulfonyl)benzoic acid ethyl ester[1][2]

The molecule consists of a central benzene ring substituted at positions 1 and 4. An ethoxycarbonyl group (-COOCH₂CH₃) is located at position 1, and a sulfamoyl group (-SO₂NH₂) is at position 4.

chemical_structure cluster_ring C1 C C2 C C6 C C1->C6 = C_ester C C1->C_ester C3 C C2->C3 = C4 C C5 C C4->C5 = S S C4->S O1_S O S->O1_S = O2_S O S->O2_S = N_S NH₂ S->N_S O1_ester O C_ester->O1_ester = O2_ester O C_ester->O2_ester CH2_ester CH₂ O2_ester->CH2_ester CH3_ester CH₃ CH2_ester->CH3_ester

Caption: Chemical Structure of Ethyl 4-sulfamoylbenzoate.

Physical and Computed Properties

The physical properties of a compound are critical for its handling, formulation, and absorption characteristics in biological systems. Ethyl 4-sulfamoylbenzoate is typically a white to off-white solid at room temperature and is soluble in polar organic solvents.[1]

PropertyValueSource(s)
Molecular Weight 229.26 g/mol [2][4]
Monoisotopic Mass 229.04087901 Da[2][3]
Appearance White to off-white solid[1]
Topological Polar Surface Area (TPSA) 94.8 Ų[2][3]
Complexity 312[3][4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 5[3][4]
Rotatable Bond Count 4[3][4]
XLogP3 1.2[2][4]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the aromatic protons on the disubstituted benzene ring (typically two doublets), and a broad singlet for the amine (NH₂) protons of the sulfonamide group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, four signals for the carbons of the aromatic ring (two substituted and two unsubstituted), and a signal for the carbonyl carbon of the ester.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Expected characteristic absorption bands include:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine in the sulfonamide group.

  • C=O Stretching: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the ester carbonyl group.

  • S=O Stretching: Strong bands for the sulfonyl group (SO₂) typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

  • Aromatic C=C and C-H Vibrations: Bands in the 1600-1450 cm⁻¹ region for aromatic ring stretching and signals above 3000 cm⁻¹ for aromatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For ethyl 4-sulfamoylbenzoate, the molecular ion peak [M]⁺ would be observed at m/z 229.[2] Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or cleavage of the sulfonamide moiety.[2]

Chemical Properties and Reactivity

Stability

Ethyl 4-sulfamoylbenzoate is chemically stable under standard laboratory and ambient conditions (room temperature).[5] However, it is prudent to avoid strong heating, as this can lead to decomposition.[5]

Reactivity

The reactivity of the molecule is governed by its two primary functional groups:

  • Ethyl Ester Group: This group is susceptible to hydrolysis under either acidic or basic conditions to yield 4-sulfamoylbenzoic acid and ethanol. This reaction is a critical consideration in formulation and drug delivery studies, as in vivo esterases can also catalyze this conversion.

  • Sulfonamide Group: The primary amine of the sulfonamide group is weakly acidic and can be deprotonated by strong bases. It can also undergo reactions typical of primary amines, such as N-alkylation or N-acylation, which are common strategies in medicinal chemistry to modify the compound's properties.

Synthesis and Experimental Protocols

A deep understanding of a compound requires robust methods for its synthesis and characterization.

Synthesis Pathway

A common synthetic route involves the reaction of a 4-carboxybenzenesulfonyl chloride derivative with ethanol, followed by amination, or the esterification of 4-sulfamoylbenzoic acid.[1] A plausible laboratory-scale synthesis is outlined below.

synthesis_workflow start Start: 4-Sulfamoylbenzoic Acid step1 React with Thionyl Chloride (SOCl₂) - Forms acyl chloride intermediate start->step1 Chlorination step2 React with Ethanol (CH₃CH₂OH) - Esterification reaction step1->step2 Esterification end Product: Ethyl 4-sulfamoylbenzoate step2->end

Caption: A plausible synthesis workflow for Ethyl 4-sulfamoylbenzoate.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.

Methodology:

  • Sample Preparation: Ensure the ethyl 4-sulfamoylbenzoate sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Solubility Assessment

Causality: Solubility data is vital for drug development, informing decisions on formulation, administration routes, and predicting bioavailability. The "like dissolves like" principle suggests that the polarity of the solvent relative to the solute will be the primary determinant of solubility.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane).

  • Sample Preparation: Weigh a precise amount of ethyl 4-sulfamoylbenzoate (e.g., 10 mg) into separate vials for each solvent.

  • Solvent Addition: Add the selected solvent to each vial in small, measured increments (e.g., 100 µL) at a constant temperature (e.g., 25°C).

  • Mixing: Vigorously mix (e.g., using a vortex mixer) after each solvent addition for a set period (e.g., 60 seconds) to facilitate dissolution.

  • Observation: Observe the sample for complete dissolution (i.e., a clear solution with no visible solid particles).

  • Quantification: Record the volume of solvent required to completely dissolve the sample. Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Safety and Handling

While specific toxicity data for ethyl 4-sulfamoylbenzoate is not extensively detailed, compounds containing the sulfonamide group should be handled with care in a laboratory setting.[1] Standard laboratory safety protocols should be followed:

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of the powder.[5]

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[5]

Conclusion

Ethyl 4-sulfamoylbenzoate is a compound with a well-defined set of physical and chemical properties that make it a valuable building block in pharmaceutical research. Its solid-state nature, solubility in organic solvents, and characteristic spectroscopic profile provide a clear basis for its identification and quality assessment. The reactivity of its ester and sulfonamide functional groups offers numerous avenues for chemical modification to optimize its biological activity and pharmacokinetic profile. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to effectively utilize ethyl 4-sulfamoylbenzoate in their drug discovery and development endeavors.

References

  • Ethyl 4-sulfamoylbenzoate | C9H11NO4S | CID 226554 - PubChem, NIH. [Link]

  • 4 - • SAFETY DATA SHEET. [Link]

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Foundational

An In-depth Technical Guide to Ethyl 4-sulfamoylbenzoate: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of the Sulfa Drug Era and the Unseen Intermediates The story of modern medicine is inextricably linked with the development of sulfon...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of the Sulfa Drug Era and the Unseen Intermediates

The story of modern medicine is inextricably linked with the development of sulfonamides, the first class of broadly effective systemic antibacterial agents. Their discovery in the 1930s, beginning with the vibrant red dye Prontosil, marked a pivotal moment in the fight against bacterial infections and laid the groundwork for the antibiotic revolution.[1] This guide delves into the history and chemistry of a specific, yet significant, member of this class: Ethyl 4-sulfamoylbenzoate. While not a frontline therapeutic itself, its importance lies in its role as a key intermediate in the synthesis of more complex and potent sulfonamide-based drugs. Understanding its origins and the chemical principles behind its synthesis provides a foundational perspective for researchers in medicinal chemistry and drug development.

The Historical Tapestry: From Dyes to Diuretics

The journey to Ethyl 4-sulfamoylbenzoate begins with the broader history of sulfonamide chemistry. In the early 20th century, German chemists at Bayer AG, building on Paul Ehrlich's concept of "magic bullets," were investigating coal-tar dyes for potential antimicrobial properties.[1] This research culminated in the 1932 discovery by Gerhard Domagk that a red dye, Prontosil, could protect mice from streptococcal infections.[1] It was later revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide.[1] This revelation, that a relatively simple organic molecule was responsible for the antibacterial effect, triggered an explosion of research into sulfanilamide derivatives.[1]

The fundamental structure of a sulfonamide, an SO₂NH₂ group, proved to be a remarkably versatile scaffold for medicinal chemists.[2] While the initial focus was on antibacterial agents, serendipitous observations of side effects led to the discovery of entirely new classes of drugs. A key moment in this evolution was the observation that some sulfonamides caused metabolic acidosis and increased urine output, a diuretic effect.[1] This unforeseen property paved the way for the development of carbonic anhydrase inhibitors, and later, the thiazide and loop diuretics, which remain mainstays in the treatment of hypertension and edema.[1] It is within this dynamic and exploratory period of chemical synthesis and pharmacological testing that Ethyl 4-sulfamoylbenzoate and its parent acid, 4-sulfamoylbenzoic acid, emerged as crucial building blocks.

The Genesis of Ethyl 4-sulfamoylbenzoate: A Story of Synthesis

While a singular "discovery" paper for Ethyl 4-sulfamoylbenzoate remains elusive in the historical record, its synthesis is a logical extension of the intensive research into sulfonamide derivatives during the mid-20th century. The most probable and enduring method for its preparation is the Fischer esterification of its parent carboxylic acid, 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide).

Physicochemical Properties of Ethyl 4-sulfamoylbenzoate
PropertyValue
CAS Number 5446-77-5
Molecular Formula C₉H₁₁NO₄S
Molecular Weight 229.25 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents
The Foundational Synthesis: Fischer Esterification

The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct and efficient route to Ethyl 4-sulfamoylbenzoate.[1] This method would have been a standard and well-understood tool for organic chemists of the era.

Experimental Protocol: Synthesis of Ethyl 4-sulfamoylbenzoate via Fischer Esterification

Objective: To synthesize Ethyl 4-sulfamoylbenzoate from 4-sulfamoylbenzoic acid and ethanol.

Materials:

  • 4-Sulfamoylbenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Buchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

  • Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 4-sulfamoylbenzoate.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Fischer_Esterification cluster_caption Fischer Esterification of 4-Sulfamoylbenzoic Acid CarboxylicAcid 4-Sulfamoylbenzoic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ Alcohol Ethanol (R'-OH) Catalyst H₂SO₄ (catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Ethyl 4-sulfamoylbenzoate (R-COOR') ProtonatedEster->Ester - H⁺ Water Water (H₂O) Drug_Development_Pathway cluster_caption Role in Drug Development EthylSulfamoylbenzoate Ethyl 4-sulfamoylbenzoate Modification1 Modification of Sulfonamide Nitrogen EthylSulfamoylbenzoate->Modification1 Modification2 Modification of Aromatic Ring EthylSulfamoylbenzoate->Modification2 Modification3 Modification of Ester Group EthylSulfamoylbenzoate->Modification3 Diuretics Diuretics Modification1->Diuretics Antidiabetics Antidiabetic Agents Modification1->Antidiabetics OtherTherapeutics Other Therapeutics (e.g., Anticonvulsants) Modification2->OtherTherapeutics Modification3->OtherTherapeutics

Caption: Role in Drug Development

Conclusion: A Legacy of Versatility

Ethyl 4-sulfamoylbenzoate, while not a household name, represents a crucial piece of the rich history of sulfonamide drug discovery. Its likely emergence from the intensive synthetic efforts of the mid-20th century highlights the importance of fundamental organic reactions, like the Fischer esterification, in advancing medicinal chemistry. For today's researchers, the story of this unassuming intermediate serves as a reminder of the power of a versatile chemical scaffold and the often-unseen foundational molecules that enable the development of life-saving therapeutics. Its legacy continues in the numerous complex drugs that trace their synthetic lineage back to this essential building block.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226554, Ethyl 4-sulfamoylbenzoate. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • The Pharmacy Newsletter.
  • Benchchem. A Historical Review of Sulfurous Diamide Research: From Discovery to Modern Therapeutics. (2025).
  • Hektoen International. Sulfonamides: The first synthetic antibacterial agents. (2024).
  • Huvepharma. Sulfonamides: A Short History And Their Importance For Livestock Use. [Link]

  • ResearchGate. History of Sulfonamides. [Link]

  • American Chemical Society. Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023).
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Syntheses. Ethyl p-aminobenzoate. [Link]

  • FLORE. Small molecular probes as modulators of targets involved in cancer and neurodegenerative diseases. [Link]

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Exploratory

Starting materials for ethyl 4-sulfamoylbenzoate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 4-Sulfamoylbenzoate: Starting Materials and Methodologies Introduction Ethyl 4-sulfamoylbenzoate, also known as ethyl 4-(aminosulfonyl)benzoate, is a key organic inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-Sulfamoylbenzoate: Starting Materials and Methodologies

Introduction

Ethyl 4-sulfamoylbenzoate, also known as ethyl 4-(aminosulfonyl)benzoate, is a key organic intermediate.[1] Its structure, featuring both a sulfonamide and an ester functional group, makes it a versatile building block in medicinal chemistry and organic synthesis. Notably, the sulfonamide moiety is a critical pharmacophore in a wide array of therapeutic agents, including diuretics and carbonic anhydrase inhibitors.[2] This guide provides a detailed exploration of the primary synthetic pathways to ethyl 4-sulfamoylbenzoate, focusing on the selection of starting materials, step-by-step experimental protocols, and the chemical principles underpinning these methodologies.

Part 1: Primary Synthetic Route via Fischer Esterification

The most direct and commonly employed method for synthesizing ethyl 4-sulfamoylbenzoate is the Fischer esterification of 4-sulfamoylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis, valued for its reliability and straightforward execution.[3][4]

Causality and Strategic Choice

This route is favored due to the commercial availability and stability of the principal starting material, 4-sulfamoylbenzoic acid.[2][5] The reaction equilibrium is effectively shifted towards the product, ethyl 4-sulfamoylbenzoate, by using an excess of ethanol, which often serves as both the reactant and the solvent.[3][6] Strong protic acids like sulfuric acid (H₂SO₄) are typically used as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3]

Starting Materials and Reagents
RoleCompoundFormulaKey Considerations
Starting Material 4-Sulfamoylbenzoic AcidC₇H₇NO₄SCommercially available solid.[5] Purity should be ≥97%.
Reagent/Solvent EthanolC₂H₅OHAnhydrous or reagent grade is preferred to maximize reaction efficiency. Used in excess.
Catalyst Concentrated Sulfuric AcidH₂SO₄A strong acid catalyst is essential.[3][6] Handle with extreme care.
Neutralizing Agent Sodium BicarbonateNaHCO₃Used as a saturated aqueous solution during workup to neutralize the acid catalyst.
Extraction Solvent Ethyl AcetateC₄H₈O₂For extracting the product from the aqueous phase.
Drying Agent Anhydrous Sodium SulfateNa₂SO₄To remove residual water from the organic extract.
Experimental Protocol: Fischer Esterification

This protocol is adapted from established methodologies for the esterification of benzoic acid derivatives.[6][7]

  • Reaction Setup : In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-sulfamoylbenzoic acid (1.0 equivalent) in an excess of ethanol (e.g., 10-20 equivalents). Ethanol acts as both the solvent and a reactant.

  • Catalyst Addition : While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition is exothermic and should be done cautiously.

  • Reflux : Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Workup - Quenching and Neutralization : After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold water. This will precipitate the crude product. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying : Wash the combined organic phase with brine (saturated NaCl solution) to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude ethyl 4-sulfamoylbenzoate. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to obtain the final, pure compound.

Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_setup Reaction Setup cluster_workup Workup & Purification A Suspend 4-Sulfamoylbenzoic Acid in Ethanol B Add conc. H₂SO₄ (catalyst) A->B C Heat to Reflux (3-6 hours) B->C D Cool & Quench in Ice Water C->D Reaction Complete E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Wash with Brine & Dry over Na₂SO₄ F->G H Concentrate & Recrystallize G->H I Ethyl 4-Sulfamoylbenzoate H->I Final Product

Caption: Workflow for the synthesis of ethyl 4-sulfamoylbenzoate via Fischer Esterification.

Part 2: Alternative Synthetic Route from Ethyl Benzoate

An alternative pathway begins with a more fundamental starting material, ethyl benzoate. This multi-step synthesis involves introducing the sulfamoyl group onto the benzene ring through chlorosulfonation followed by amination.

Causality and Strategic Choice

This route is a viable alternative when 4-sulfamoylbenzoic acid is unavailable or when a derivative synthesis is being developed from basic building blocks. The strategy hinges on the electrophilic aromatic substitution of ethyl benzoate. The ester group is a deactivating but para-directing group, which means the incoming chlorosulfonyl group (–SO₂Cl) will preferentially add to the position opposite the ester.

  • Chlorosulfonation : Ethyl benzoate is reacted with chlorosulfonic acid (ClSO₃H). The highly electrophilic sulfur trioxide (SO₃) species, generated in situ, attacks the electron-rich benzene ring, leading to the formation of ethyl 4-(chlorosulfonyl)benzoate.[8][9]

  • Amination : The resulting sulfonyl chloride is a reactive intermediate. It readily reacts with an ammonia source (e.g., aqueous or gaseous ammonia) to displace the chloride and form the sulfonamide, yielding the final product.

Conceptual Experimental Protocol

Step A: Synthesis of Ethyl 4-(chlorosulfonyl)benzoate

  • In a flask protected from moisture, cool ethyl benzoate.

  • Slowly add chlorosulfonic acid dropwise while maintaining a low temperature (e.g., 0-5 °C).

  • After the addition, allow the reaction to stir at room temperature until completion.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride product.

  • Filter, wash with cold water, and dry the crude ethyl 4-(chlorosulfonyl)benzoate.

Step B: Synthesis of Ethyl 4-sulfamoylbenzoate

  • Dissolve the crude ethyl 4-(chlorosulfonyl)benzoate from Step A in a suitable solvent (e.g., acetone or THF).

  • Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • The resulting solid can be collected by filtration, washed with water, and purified by recrystallization.

Workflow Diagram: Chlorosulfonation-Amination Route

Alternative_Route cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination Start Ethyl Benzoate A React with Chlorosulfonic Acid Start->A B Quench on Ice A->B Intermediate Ethyl 4-(chlorosulfonyl)benzoate B->Intermediate C React with Ammonia Intermediate->C D Isolate & Purify C->D End Ethyl 4-Sulfamoylbenzoate D->End

Caption: Alternative synthesis of ethyl 4-sulfamoylbenzoate from ethyl benzoate.

Part 3: Scientific Integrity and Discussion

Comparison of Routes:

  • Fischer Esterification : This is the more efficient and direct route, assuming the availability of 4-sulfamoylbenzoic acid. It involves a single, high-yielding step.

  • Chlorosulfonation/Amination : This route is more versatile as it starts from a simpler, less expensive material. However, it involves multiple steps and the handling of highly corrosive reagents like chlorosulfonic acid, which requires stringent safety precautions.

Self-Validating Protocols: Each protocol includes critical validation checkpoints. In the Fischer esterification, monitoring by TLC ensures the reaction goes to completion. The workup procedure, involving neutralization and washing, is designed to systematically remove unreacted starting materials, catalyst, and byproducts. For the alternative route, the isolation of the intermediate sulfonyl chloride provides a logical checkpoint before proceeding to the final amination step. Characterization of the final product by melting point, NMR, and IR spectroscopy would serve as the ultimate validation of synthesis success.

References

  • Google Patents.
  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226554, Ethyl 4-sulfamoylbenzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3667622, Ethyl 4-(chlorosulfonyl)benzoate. [Link]

  • National Institutes of Health. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

Sources

Foundational

IUPAC name and synonyms for ethyl 4-sulfamoylbenzoate

An In-Depth Technical Guide to Ethyl 4-Sulfamoylbenzoate: Synthesis, Characterization, and Biological Significance Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of ethy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-Sulfamoylbenzoate: Synthesis, Characterization, and Biological Significance

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 4-sulfamoylbenzoate (CAS 5446-77-5), a sulfonamide-containing aromatic ester of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, a robust synthesis protocol rooted in fundamental organic chemistry principles, methods for its analytical characterization, and an exploration of its biological activities and underlying mechanisms of action. This document is intended for researchers, chemists, and pharmacologists engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

Ethyl 4-sulfamoylbenzoate is an organic compound featuring a benzoate core structure. An ethyl ester functional group is present at the 1-position, and a sulfonamide group (-SO₂NH₂) is at the 4-position (para-position) of the benzene ring. The presence of the sulfonamide moiety classifies it as a member of the sulfa drug family, while the ethyl ester group modulates its solubility and pharmacokinetic properties.[1]

IUPAC Name: ethyl 4-sulfamoylbenzoate[2]

Synonyms:

  • Benzoic acid, 4-(aminosulfonyl)-, ethyl ester[2][3]

  • Ethyl p-sulfamylbenzoate[2]

  • 4-(Aminosulfonyl)benzoic acid ethyl ester[3]

  • 4-Sulfamoylbenzoic acid ethyl ester[3]

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 5446-77-5[2][3]
Molecular Formula C₉H₁₁NO₄S[3]
Molecular Weight 229.26 g/mol [2][3]
Appearance White to off-white solid[1]
Solubility Soluble in polar organic solvents[1]
Topological Polar Surface Area 94.8 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 5[2]
XLogP3 1.2[2]

Synthesis via Fischer Esterification

The most direct and reliable method for preparing ethyl 4-sulfamoylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-sulfamoylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction Principle: The Fischer esterification is an equilibrium process in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water. To drive the equilibrium toward the product, the alcohol (ethanol in this case) is used in large excess, serving as both a reactant and the solvent. The strong acid catalyst (e.g., H₂SO₄) serves two critical roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol, and it facilitates the departure of water as a leaving group.

G cluster_reactants Reactants & Catalyst cluster_process Process Acid 4-Sulfamoylbenzoic Acid Reflux Heat under Reflux (Drive Equilibrium) Acid->Reflux Alcohol Ethanol (Excess) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Aqueous Workup (Neutralize & Purify) Reflux->Workup Reaction Mixture Purify Recrystallization Workup->Purify Crude Product Product Ethyl 4-Sulfamoylbenzoate Purify->Product Pure Product

Caption: Synthesis workflow for ethyl 4-sulfamoylbenzoate.
Experimental Protocol: Synthesis of Ethyl 4-Sulfamoylbenzoate

This protocol is adapted from a standard Fischer esterification procedure for the analogous methyl ester.

Materials and Reagents:

  • 4-Sulfamoylbenzoic acid

  • Ethanol (anhydrous, reagent grade)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-sulfamoylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring the suspension, cool the flask in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the alcohol volume) dropwise.

    • Scientist's Insight: The addition is performed slowly and with cooling because the hydration of sulfuric acid is highly exothermic. Adding it to the alcohol generates heat, and careful control prevents excessive temperature rise.

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 78-80 °C) using a heating mantle. Maintain the reflux with continuous stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Solvent Removal: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution.

    • Self-Validation Check: Add the NaHCO₃ solution slowly until effervescence (CO₂ evolution from the neutralization of unreacted carboxylic acid and H₂SO₄) ceases. This step is critical for removing acidic components.

  • Extraction and Drying: Wash the organic layer sequentially with water and then brine. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure ethyl 4-sulfamoylbenzoate.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods and physical property measurement provides a self-validating system of characterization.

Expected Analytical Data
TechniqueExpected Observations
Melting Point A sharp melting point range should be observed. This value serves as a crucial benchmark for purity.
¹H NMR ~8.1 ppm (d, 2H): Aromatic protons ortho to the ester. ~8.0 ppm (d, 2H): Aromatic protons ortho to the sulfonamide. ~7.5 ppm (s, br, 2H): -NH₂ protons of the sulfonamide. ~4.4 ppm (q, 2H): -OCH₂ CH₃ of the ethyl ester. ~1.4 ppm (t, 3H): -OCH₂CH₃ of the ethyl ester.
¹³C NMR ~165 ppm: Ester carbonyl carbon (C=O). ~145-148 ppm: Aromatic carbon attached to the sulfonamide group. ~130-135 ppm: Other aromatic carbons. ~61 ppm: -OCH₂ CH₃ carbon. ~14 ppm: -OCH₂CH₃ carbon.
FT-IR (cm⁻¹) ~3400 & 3300: N-H stretching (asymmetric & symmetric) of the primary sulfonamide. ~3000: Aromatic C-H stretching. ~1720: C=O stretching of the conjugated ester. ~1330 & 1160: S=O stretching (asymmetric & symmetric) of the sulfonamide. ~1275 & 1100: C-O stretching of the ester.
Mass Spec (MS) [M]+: Expected molecular ion peak at m/z = 229.

Note: NMR chemical shifts are approximate and depend on the solvent used. The two aromatic doublets may overlap.

Biological Activity and Mechanism of Action

Ethyl 4-sulfamoylbenzoate is of interest for its potential antibacterial and anti-inflammatory activities, which are primarily attributed to the sulfonamide functional group.[1]

Antibacterial Activity: Inhibition of Folate Synthesis

The classical mechanism of action for sulfonamide antibacterials is the competitive inhibition of dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[4][5]

  • Causality: Bacteria must synthesize their own folate, whereas mammals obtain it from their diet. This metabolic difference is the basis for the selective toxicity of sulfa drugs.[6] Folate is a precursor required for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[6]

  • Mechanism: DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate. Due to its structural similarity to PABA, ethyl 4-sulfamoylbenzoate acts as a competitive inhibitor, binding to the active site of DHPS and preventing the formation of the essential folate intermediate.[6][7]

  • Outcome: By blocking this pathway, the synthesis of DNA and RNA is halted, preventing bacterial replication and leading to a bacteriostatic effect.[4]

G Pterin Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pterin->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroate (Folate Precursor) DHPS->DHF Catalyzes Nucleotides Nucleotide Synthesis (DNA, RNA) DHF->Nucleotides Leads to Replication Bacterial Replication Nucleotides->Replication Sulfonamide Ethyl 4-Sulfamoylbenzoate Sulfonamide->Block Block->DHPS Competitively Inhibits

Caption: Antibacterial mechanism via DHPS inhibition.
Potential Anti-inflammatory Activity: Modulation of NF-κB Pathway

Chronic inflammatory conditions are often driven by the over-activation of signaling pathways that control the expression of pro-inflammatory genes. A master regulator of this process is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor.[8][9]

  • Pathway Role: In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli (like cytokines or bacterial products) trigger a signaling cascade that leads to the degradation of NF-κB's inhibitor, allowing NF-κB to translocate to the nucleus.[10] There, it binds to DNA and drives the transcription of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[9][11]

  • Plausible Mechanism: Many anti-inflammatory compounds exert their effects by suppressing the NF-κB pathway. It is plausible that sulfamoylbenzoate derivatives could interfere with this cascade, potentially by inhibiting key kinases or other upstream signaling components. By preventing NF-κB activation, the compound would reduce the production of inflammatory mediators, thereby dampening the inflammatory response.

Protocol for Biological Assay: Minimum Inhibitory Concentration (MIC)

To quantify the antibacterial efficacy of ethyl 4-sulfamoylbenzoate, a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the standard method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol: Broth Microdilution MIC Assay

Materials and Reagents:

  • Sterile 96-well microtiter plates

  • Test compound (Ethyl 4-sulfamoylbenzoate) dissolved in a suitable solvent (e.g., DMSO) to make a stock solution.

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Sterile multi-channel pipette

  • Incubator (37 °C)

  • Plate reader (optional, for OD measurement)

Procedure:

  • Prepare Compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the wells in column 1. This creates the starting concentration. c. Using a multi-channel pipette, mix the contents of column 1 and transfer 100 µL to column 2. This performs a 2-fold serial dilution. d. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10. e. Column 11 will serve as the positive control (no compound), and column 12 as the negative/sterility control (no compound, no bacteria).[1]

  • Prepare Bacterial Inoculum: a. Grow the bacterial strain overnight in broth. b. Dilute the culture to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL). c. Further dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the Plate: a. Add 100 µL of the final bacterial inoculum to each well from columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is ~2.5 x 10⁵ CFU/mL. The compound concentrations are now half of the serial dilutions prepared in step 1.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Determine MIC: a. The MIC is determined by visual inspection as the lowest compound concentration in which there is no visible turbidity (growth).[12] b. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear. These controls validate the assay's integrity.

Handling and Safety

As with many sulfonamides, ethyl 4-sulfamoylbenzoate should be handled with care in a laboratory setting.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

References

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • WikiMed. (n.d.). Dihydropteroate synthase inhibitor. In WikiMed Medical Encyclopedia. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Achari, A., et al. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6064), 80-83. Available at: [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Anderson, M. O., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry, 24(14), 3216-3224. Available at: [Link]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. Available at: [Link]

  • Yun, M.-K., et al. (2014). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in Microbiology, 5, 597. Available at: [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226554, Ethyl 4-sulfamoylbenzoate. PubChem. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023655. Available at: [Link]

  • Zhang, Q., et al. (2017). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 18(10), 2029. Available at: [Link]

  • NIST. (n.d.). Ethyl 4-methylbenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of NF-κB in Inflammatory Diseases. Retrieved from [Link]

  • Medical animations. (2019, February 18). NF-κB Pathway | Cell Survival Pathway [Video]. YouTube. Retrieved from [Link]

  • IR Spectrum. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Retrieved from [Link]

  • O'Donnell, J., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(14), 7489. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 4-Sulfamoylbenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-sulfamoylbenzoate, a compound of significant interest in medicinal chemistry, represents a key structural motif in the design of variou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-sulfamoylbenzoate, a compound of significant interest in medicinal chemistry, represents a key structural motif in the design of various therapeutic agents. Its chemical architecture, featuring a sulfonamide group and an ethyl ester linked to a central benzene ring, provides a versatile scaffold for developing novel pharmaceuticals. The sulfonamide functional group is a well-established pharmacophore, known for its presence in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The ethyl ester moiety, in turn, can modulate the compound's solubility and pharmacokinetic profile.

This technical guide offers a comprehensive overview of ethyl 4-sulfamoylbenzoate, detailing its molecular and physicochemical properties, a robust synthesis protocol, in-depth spectroscopic characterization, and a discussion of its current and potential applications in drug discovery and development.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental properties of ethyl 4-sulfamoylbenzoate is crucial for its effective application in research and development.

Molecular Formula and Weight

The chemical formula for ethyl 4-sulfamoylbenzoate is C₉H₁₁NO₄S .[4] This composition gives it a molecular weight of approximately 229.26 g/mol .[4]

PropertyValueSource
Molecular Formula C₉H₁₁NO₄SPubChem[4]
Molecular Weight 229.26 g/mol PubChem[4]
Appearance White to off-white solidN/A
Solubility Soluble in polar organic solventsN/A

Structural Representation

The structure of ethyl 4-sulfamoylbenzoate is characterized by a para-substituted benzene ring. At one end, an ethyl ester group (-COOCH₂CH₃) is attached, while at the opposite end, a sulfonamide group (-SO₂NH₂) is present.

Caption: 2D structure of ethyl 4-sulfamoylbenzoate.

Synthesis of Ethyl 4-Sulfamoylbenzoate

The synthesis of ethyl 4-sulfamoylbenzoate is typically achieved through the esterification of 4-sulfamoylbenzoic acid. The following protocol details a standard laboratory procedure for this synthesis.

Experimental Protocol: Fischer Esterification

This method involves the acid-catalyzed reaction of 4-sulfamoylbenzoic acid with ethanol.

Materials and Reagents:

  • 4-Sulfamoylbenzoic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend 4-sulfamoylbenzoic acid in an excess of anhydrous ethanol. Ethanol serves as both a reactant and a solvent.

  • Catalyst Addition: With continuous stirring, slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid by careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude ethyl 4-sulfamoylbenzoate can be further purified by recrystallization or column chromatography to yield the final, pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 4-Sulfamoylbenzoic_Acid 4-Sulfamoylbenzoic Acid Reflux Reflux 4-Sulfamoylbenzoic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification Drying_Concentration->Purification Product Ethyl 4-Sulfamoylbenzoate Purification->Product

Caption: Workflow for the synthesis of ethyl 4-sulfamoylbenzoate.

Spectroscopic Characterization

The structural elucidation and confirmation of synthesized ethyl 4-sulfamoylbenzoate are performed using various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the aromatic protons due to the para-substitution pattern, and a broad singlet for the -NH₂ protons of the sulfonamide group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with symmetry-dependent equivalences), and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the ester and sulfonamide groups.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine in the sulfonamide group.

  • C=O stretching: A strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group.

  • S=O stretching: Two strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C-O stretching: Bands corresponding to the C-O bonds of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (229.26). Common fragmentation patterns for ethyl esters involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da).[6][7] Fragmentation of the sulfonamide moiety can also occur.

Applications in Drug Development and Medicinal Chemistry

The sulfonamide group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2][3] Ethyl 4-sulfamoylbenzoate serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

Antibacterial and Anti-inflammatory Agents

The sulfonamide core is historically significant for its antibacterial properties.[1][2] While the use of simple sulfonamides as frontline antibiotics has diminished, the scaffold is still incorporated into the design of novel antimicrobial agents. Furthermore, many anti-inflammatory drugs contain a sulfonamide moiety, and derivatives of ethyl 4-sulfamoylbenzoate are explored for their potential in this area.[3]

Enzyme Inhibitors

Sulfonamides are known to be effective inhibitors of various enzymes, most notably carbonic anhydrases.[2] This has led to their use in the treatment of glaucoma and certain types of cancer. The structure of ethyl 4-sulfamoylbenzoate provides a starting point for the design of specific enzyme inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling ethyl 4-sulfamoylbenzoate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[2]

Conclusion

Ethyl 4-sulfamoylbenzoate is a compound with significant potential in the field of medicinal chemistry and drug development. Its well-defined structure and versatile functional groups make it an attractive building block for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an analysis of its spectroscopic characteristics and potential applications. By understanding the core principles outlined herein, researchers and scientists can effectively utilize ethyl 4-sulfamoylbenzoate in their drug discovery endeavors.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150. [Link]

  • The recent progress of sulfonamide in medicinal chemistry. (2022). Systematic Reviews in Pharmacy, 11(12). [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Unpublished. [Link]

  • Ethyl 4-sulfamoylbenzoate. PubChem. National Center for Biotechnology Information. [Link]

  • General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. [Link]

  • Med.chem sulfonamides. Slideshare. [Link]

  • CSD Solution #13. University of Calgary. [Link]

  • Ethyl 4-[di(propan-2-yl)sulfamoyl]benzoate. PubChem. National Center for Biotechnology Information. [Link]

  • Mass spectra - fragmentation patterns. Chemguide. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health. [Link]

  • 13C NMR Chemical shifts of compounds 1-12. ResearchGate. [Link]

  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]

  • Predicting likely fragments in a mass spectrum. YouTube. [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. University of California, Berkeley. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of Ethyl 4-Sulfamoylbenzoate in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of ethyl 4-sulfamoylbenzoate. As a key structural motif in medicinal chemistry, underst...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining, understanding, and applying the solubility profile of ethyl 4-sulfamoylbenzoate. As a key structural motif in medicinal chemistry, understanding the solubility of this compound in various organic solvents is paramount for the efficient design of crystallization processes, reaction optimization, and early-stage formulation development. This document moves beyond a simple presentation of data, offering a detailed methodology grounded in thermodynamic principles. We provide field-proven experimental protocols, explain the causality behind procedural choices, and outline how to leverage the acquired data through thermodynamic modeling. This guide is intended for researchers, chemists, and pharmaceutical scientists who require a robust and validated approach to characterizing the solid-liquid equilibrium of active pharmaceutical ingredients and their intermediates.

Introduction: The Imperative of Solubility Data

Ethyl 4-sulfamoylbenzoate (C₉H₁₁NO₄S) is an organic compound featuring both a sulfonamide and an ethyl ester functional group.[1][2] Its structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting carbonic anhydrase or acting as diuretics.[3] The journey from chemical synthesis to a viable drug product is critically dependent on the physicochemical properties of the intermediates and the final active pharmaceutical ingredient (API). Among the most fundamental of these properties is solubility.

The solubility of a compound in different organic solvents dictates the feasibility and efficiency of several critical unit operations in pharmaceutical development:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for achieving high purity and yield, as well as controlling the polymorphic form of the crystalline solid.

  • Reaction Chemistry: The concentration of reactants in solution can significantly influence reaction kinetics and impurity profiles.

  • Formulation: For liquid dosage forms or advanced delivery systems, understanding solubility in various excipients is a foundational first step.[4]

This guide provides a systematic methodology for generating a comprehensive solubility profile of ethyl 4-sulfamoylbenzoate, enabling scientists to make data-driven decisions throughout the development lifecycle.

Physicochemical Profile of Ethyl 4-Sulfamoylbenzoate

A baseline understanding of the solute's intrinsic properties is essential before embarking on solubility studies. These parameters influence the energy required to break the crystal lattice and the interactions the molecule can form with potential solvents.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄SPubChem[1][5][6]
Molecular Weight 229.26 g/mol PubChem[1][5]
IUPAC Name ethyl 4-sulfamoylbenzoatePubChem[1]
CAS Number 5446-77-5PubChem[2][5][6]
Appearance White to off-white solidCymitQuimica[2]
Topological Polar Surface Area 94.8 ŲPubChem[1][5]
Hydrogen Bond Donors 1 (from -NH₂)PubChem[5]
Hydrogen Bond Acceptors 5 (from O=S=O, C=O, O-Et)PubChem[5]

The Thermodynamic Basis of Solubility

The solubility of a solid in a liquid represents the point of thermodynamic equilibrium where the chemical potential of the solid solute is equal to its chemical potential in the saturated solution. The fundamental equation governing this solid-liquid equilibrium (SLE) is:

ln(xᵢγᵢ) = (ΔH_fus / R) * (1/T_m - 1/T)

Where:

  • xᵢ is the mole fraction solubility of the solute.

  • γᵢ is the activity coefficient of the solute in the solvent, which accounts for deviations from ideal behavior due to solute-solvent and solvent-solvent interactions.

  • ΔH_fus is the molar enthalpy of fusion of the solute at its melting point.

  • T_m is the melting point of the solute in Kelvin.

  • T is the absolute temperature of the experiment.

  • R is the universal gas constant.

This equation highlights that solubility is governed by both the properties of the solute (T_m, ΔH_fus) and the interactions between the solute and the solvent, which are captured by the activity coefficient (γᵢ). An activity coefficient of 1 signifies an ideal solution, while deviations indicate the nature of intermolecular forces. Thermodynamic models, such as the Non-Random Two-Liquid (NRTL) or Wilson models, are used to predict or correlate these activity coefficients based on experimental data.[7]

Experimental Protocol: Isothermal Shake-Flask Method

To ensure the generation of high-quality, thermodynamically relevant data, the isothermal equilibrium shake-flask method is the recommended "gold standard".[8][9][10] This method ensures that the system reaches true equilibrium, providing thermodynamic solubility rather than the kinetic solubility often measured in high-throughput screens.[11]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of equilibrium.[9] By allowing an excess of the solid to equilibrate with the solvent over an extended period, we ensure the solution is truly saturated. Alternative high-throughput methods, which often rely on precipitation from a stock solution (e.g., in DMSO), measure kinetic solubility and can be misleading due to supersaturation and solvent effects.[11]

Materials & Equipment
  • Solute: Ethyl 4-sulfamoylbenzoate (purity > 99%).

  • Solvents: A representative panel of HPLC-grade organic solvents, such as:

    • Polar Protic: Methanol, Ethanol, Isopropanol

    • Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate

    • Non-Polar: Toluene, Heptane

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Thermostatic orbital shaker or water bath

    • Calibrated thermometer

    • Centrifuge

    • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of ethyl 4-sulfamoylbenzoate to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium. The use of excess solid is crucial for achieving saturation.[9]

  • Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

  • Equilibration: Seal the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the vials for a predetermined time (e.g., 24-72 hours) sufficient to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, stop agitation and allow the vials to rest at the experimental temperature for at least 2 hours to allow the solid to sediment.[9] Then, carefully withdraw a supernatant sample using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

    • Self-Validation Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, a critical step for poorly soluble or hydrophobic compounds to prevent underestimation of solubility.[9]

  • Sample Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of ethyl 4-sulfamoylbenzoate is determined by comparing the peak area to a standard calibration curve. HPLC is preferred over UV spectrophotometry alone as it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[9]

Visualization of the Experimental Workflow

G Figure 1: Shake-Flask Experimental Workflow cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling & Analysis A Weigh excess Ethyl 4-Sulfamoylbenzoate B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate for 24-72h at constant temperature (T) C->D E Cease agitation, allow sedimentation (2h at T) D->E Equilibrium Reached F Withdraw supernatant and filter through 0.22µm syringe filter E->F G Accurately dilute filtrate into linear range F->G H Inject sample into validated HPLC-UV system G->H I Determine concentration from calibration curve H->I

Caption: Figure 1: Shake-Flask Experimental Workflow

Data Analysis and Presentation

Tabulation of Solubility Data

All experimentally determined solubility data should be meticulously recorded. The mole fraction solubility (x) is the most useful unit for thermodynamic modeling, but other units like mass/volume (mg/mL) or molality are also valuable.

Table 1: Experimental Mole Fraction Solubility (x) of Ethyl 4-Sulfamoylbenzoate

Solvent Temperature (K) Solubility (x) Solubility (mg/mL)
Methanol 298.15 (Experimental Value) (Experimental Value)
Methanol 308.15 (Experimental Value) (Experimental Value)
Methanol 318.15 (Experimental Value) (Experimental Value)
Ethyl Acetate 298.15 (Experimental Value) (Experimental Value)
Ethyl Acetate 308.15 (Experimental Value) (Experimental Value)
Ethyl Acetate 318.15 (Experimental Value) (Experimental Value)

| ... (other solvents) | ... | ... | ... |

Data Correlation with Thermodynamic Models

The collected experimental data can be correlated using thermodynamic models like the NRTL, Wilson, or UNIQUAC equations. This process involves fitting the model parameters to the experimental data points to create a continuous and predictive solubility curve. This is invaluable for interpolating solubility at temperatures not experimentally tested and for gaining insight into the molecular interactions driving the dissolution process.[12][13]

Visualization of the Data-to-Model Pipeline

G Figure 2: Data Processing & Modeling Pipeline A Raw Experimental Data (HPLC peak area, dilutions) B Calculate Solubility (mole fraction xᵢ at temp T) A->B C Tabulated (xᵢ, T) Data Points B->C D Data Fitting & Regression Analysis C->D F Determine Model Interaction Parameters (A₁₂, A₂₁) D->F E Select Thermodynamic Model (e.g., NRTL, Wilson) E->D G Generate Predictive Solubility Curve xᵢ = f(T) F->G

Caption: Figure 2: Data Processing & Modeling Pipeline

Application of the Solubility Profile

A well-characterized solubility profile is not an academic exercise; it is a practical tool for process optimization and risk mitigation.

  • For the Process Chemist: The data directly informs the selection of an optimal solvent for crystallization. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for maximizing yield. For example, if ethyl 4-sulfamoylbenzoate shows a steep solubility curve in ethanol, it would be a prime candidate for a cooling crystallization process.

  • For the Formulation Scientist: The profile provides a rank-ordering of excipients for developing liquid formulations. It helps to identify solvents that can dissolve the required therapeutic dose in a practical volume, preventing precipitation and ensuring product stability.[4]

  • For the Synthetic Chemist: Knowing the solubility limits in reaction solvents like acetonitrile or toluene allows for the optimization of reaction concentrations, potentially improving reaction rates and minimizing solvent usage.

Conclusion

The systematic determination of the solubility profile of ethyl 4-sulfamoylbenzoate in a range of organic solvents is a critical activity in pharmaceutical development. By employing the robust isothermal shake-flask method, researchers can generate reliable thermodynamic data. This data, when properly analyzed and correlated with thermodynamic models, provides a powerful predictive tool that informs the rational design of crystallization processes, synthetic routes, and pharmaceutical formulations. This guide provides the theoretical foundation, a validated experimental protocol, and a clear data analysis pathway to empower scientists in this essential characterization task.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Ethyl 4-sulfamoylbenzoate | C9H11NO4S | CID 226554. PubChem - NIH.
  • CAS 5446-77-5: ethyl 4-sulfamoylbenzo
  • ethyl 4-sulfamoylbenzo
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • 5446-77-5, ethyl 4-sulfamoylbenzo
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

Sources

Protocols & Analytical Methods

Method

An In-depth Technical Guide to the Synthesis of Ethyl 4-Sulfamoylbenzoate from 4-Sulfamoylbenzoic Acid

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of ethyl 4-sulfamoylbenzoate, a key intermediate in medicinal chemistry and drug development. This document is int...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of ethyl 4-sulfamoylbenzoate, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction: The Significance of Ethyl 4-Sulfamoylbenzoate

Ethyl 4-sulfamoylbenzoate serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The presence of the sulfonamide moiety is of particular importance, as this functional group is a well-established pharmacophore found in numerous diuretics, anticonvulsants, and anti-inflammatory drugs. The ethyl ester group provides a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the generation of diverse compound libraries for drug discovery programs.

Chemical Principles and Reaction Mechanism

The conversion of 4-sulfamoylbenzoic acid to its ethyl ester is most efficiently achieved through a two-step, one-pot procedure. This method circumvents the often harsh conditions of direct Fischer esterification, which might not be compatible with the sulfonamide group. The chosen synthetic route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with ethanol.

The reaction proceeds via the following mechanistic steps:

  • Activation of the Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of 4-sulfamoylbenzoic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of the Acyl Chlorosulfite Intermediate: A chloride ion is expelled, and a proton is lost, leading to the formation of a highly reactive acyl chlorosulfite intermediate. This intermediate contains an excellent leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion, generated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.

  • Formation of the Acyl Chloride: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and a chloride ion, to yield 4-sulfamoylbenzoyl chloride.

  • Esterification: The highly reactive 4-sulfamoylbenzoyl chloride is then subjected to nucleophilic attack by ethanol.

  • Formation of the Ester: A proton is lost from the intermediate, which is facilitated by a weak base (like another molecule of ethanol or residual pyridine if used), to yield the final product, ethyl 4-sulfamoylbenzoate, and hydrochloric acid.

This method is advantageous as the byproducts of the first step, sulfur dioxide and hydrogen chloride, are gases and can be easily removed from the reaction mixture, driving the equilibrium towards the formation of the acyl chloride.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is paramount for a safe and successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Sulfamoylbenzoic AcidC₇H₇NO₄S201.20White to off-white powder138-41-0
Thionyl ChlorideSOCl₂118.97Colorless to pale yellow fuming liquid7719-09-7
EthanolC₂H₆O46.07Colorless liquid64-17-5
Ethyl 4-SulfamoylbenzoateC₉H₁₁NO₄S229.25White to off-white solid5446-77-5

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of ethyl 4-sulfamoylbenzoate.

Materials and Reagents
  • 4-Sulfamoylbenzoic acid (98%+)

  • Thionyl chloride (SOCl₂, 99%+)

  • Anhydrous ethanol (200 proof)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • pH paper

Safety Precautions

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂). All operations involving thionyl chloride must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

  • 4-Sulfamoylbenzoic Acid: May cause skin, eye, and respiratory irritation.[1]

  • Thionyl Chloride: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Reacts violently with water.[2][3][4][5]

  • Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[6][7][8]

  • Dichloromethane: May cause cancer. Causes skin, eye, and respiratory irritation.

Step-by-Step Procedure

Part 1: Formation of 4-Sulfamoylbenzoyl Chloride

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-sulfamoylbenzoic acid (10.0 g, 49.7 mmol).

  • Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (100 mL) to the flask.

  • Slowly add thionyl chloride (11.0 mL, 150 mmol, 3.0 eq.) to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to a gentle reflux (approximately 40-45 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The initially cloudy suspension should become a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

Part 2: Esterification

  • Cool the solution containing the 4-sulfamoylbenzoyl chloride to 0 °C using an ice bath.

  • Slowly add anhydrous ethanol (50 mL) to the reaction mixture via a dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Part 3: Work-up and Purification

  • Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. (Caution: CO₂ evolution). Check the aqueous layer with pH paper to ensure it is basic.

    • Brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude ethyl 4-sulfamoylbenzoate can be purified by recrystallization.[7][9] A suitable solvent system for recrystallization is ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of hot ethanol or ethyl acetate and then add water or hexane dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Sulfamoylbenzoic Acid step1 Acyl Chloride Formation (Reflux, 2-3h) A->step1 B Thionyl Chloride (SOCl₂) B->step1 C Anhydrous Ethanol step2 Esterification (0°C to RT, 1-2h) C->step2 D Dichloromethane (DCM) D->step1 step1->step2 workup1 Quench with Ice Water step2->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Wash with NaHCO₃ & Brine workup2->workup3 workup4 Dry & Concentrate workup3->workup4 purification Recrystallization workup4->purification product Ethyl 4-Sulfamoylbenzoate purification->product

Caption: Workflow for the synthesis of ethyl 4-sulfamoylbenzoate.

Characterization of Ethyl 4-Sulfamoylbenzoate

The identity and purity of the synthesized ethyl 4-sulfamoylbenzoate should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Melting Point 138-140 °C (This is an expected value and should be confirmed experimentally)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.15 (d, J=8.4 Hz, 2H, Ar-H), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 5.0 (br s, 2H, -SO₂NH₂), 4.42 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃). (Note: The chemical shifts are approximate and may vary slightly).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 165.0 (C=O), 145.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-CH), 127.0 (Ar-CH), 62.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃). (Note: The chemical shifts are approximate and may vary slightly).
Purity (by HPLC or GC) >98%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction of 4-sulfamoylbenzoic acid with thionyl chloride.- Moisture in the reaction.- Insufficient reaction time or temperature.- Ensure complete dissolution of the starting material during the acyl chloride formation step.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.- Monitor the reaction by TLC and extend the reaction time if necessary.
Product is an oil or does not crystallize - Presence of impurities.- Residual solvent.- Repeat the washing steps during work-up.- Ensure the product is thoroughly dried under vacuum.- Try different solvent systems for recrystallization. Seeding with a small crystal may induce crystallization.
Broad or unexpected peaks in NMR spectrum - Presence of residual solvent or impurities.- Water in the NMR solvent.- Ensure the product is pure by TLC and melting point.- Use a fresh, sealed NMR solvent.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of ethyl 4-sulfamoylbenzoate from 4-sulfamoylbenzoic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedures and safety precautions, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development. The provided characterization data and troubleshooting guide will further aid in obtaining a high-purity final product.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-sulfamoylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 23). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Olabs. (2017, February 8). Purification of Impure Samples by Crystallization. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Bionium Scientific. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

Sources

Application

Introduction: The Significance of the 4-Sulfamoylbenzoic Acid Scaffold

An in-depth guide to the synthesis of 4-sulfamoylbenzoic acid esters, pivotal scaffolds in contemporary drug discovery, is presented. This document provides a comprehensive overview of prevalent esterification strategies...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 4-sulfamoylbenzoic acid esters, pivotal scaffolds in contemporary drug discovery, is presented. This document provides a comprehensive overview of prevalent esterification strategies, complete with detailed, step-by-step laboratory protocols. Authored for researchers and drug development professionals, the following application notes emphasize the rationale behind methodological choices, ensuring both scientific rigor and practical applicability.

4-Sulfamoylbenzoic acid is a versatile bifunctional molecule characterized by a benzoic acid and a sulfonamide group. This structural motif is a cornerstone in medicinal chemistry, serving as a crucial scaffold for the design of potent and selective enzyme inhibitors.[1] Its derivatives are integral to a range of therapeutics, including the diuretic furosemide, which targets Na-K-Cl cotransporters.[1] The esterification of the carboxylic acid moiety is a common synthetic step, enabling the modulation of pharmacokinetic properties, facilitating prodrug strategies, or protecting the carboxyl group during subsequent chemical transformations, such as modifications to the sulfonamide group.

Strategic Selection of an Esterification Protocol

The choice of an esterification method is dictated by the specific alcohol substrate and the overall synthetic strategy. Three primary approaches are detailed herein, each with distinct advantages and operational considerations.

Method Key Reagents Conditions Ideal For Limitations
Fischer-Speier Esterification Alcohol (as solvent/reagent), Strong Acid Catalyst (H₂SO₄, p-TsOH)High Temperature (Reflux)Simple, non-sensitive primary and secondary alcohols; Large-scale synthesis.[2][3]Reversible reaction; Harsh acidic conditions; Not suitable for tertiary alcohols or acid-labile substrates.[2][4]
Steglich Esterification Carbodiimide (DCC, EDC), DMAP (catalyst)Mild (Room Temp), AnhydrousAcid-sensitive or sterically hindered alcohols; High-value substrates.[5][6]Stoichiometric byproduct (urea) removal required; Potential for N-acylurea side reaction.[5][6]
Acid Chloride Route Thionyl Chloride (SOCl₂), Alcohol, Base (Pyridine, Et₃N)Two steps; Mild to moderateVirtually all alcohols; When high reactivity is needed.Requires handling of corrosive SOCl₂; Stoichiometric base and salt byproduct.[7]

Protocol 1: Fischer-Speier Esterification of 4-Sulfamoylbenzoic Acid

This classical method relies on shifting the reaction equilibrium toward the product by using a large excess of the alcohol or by removing the water byproduct.[3][4] It is cost-effective and well-suited for simple alcohols like methanol or ethanol.

Reaction Mechanism Workflow

The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[2][8]

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Elimination cluster_3 Step 4: Deprotonation start Carboxylic Acid + H⁺ activated Protonated Carbonyl (Enhanced Electrophile) start->activated [H⁺ Catalyst] alcohol Alcohol (R'-OH) tetrahedral Tetrahedral Intermediate activated->tetrahedral Attack alcohol->tetrahedral protonated_ester Protonated Ester tetrahedral->protonated_ester -H₂O water H₂O final_ester Ester Product protonated_ester->final_ester -H⁺ catalyst_regen H⁺ (Regenerated)

Caption: Mechanism of Fischer-Speier Esterification.

Step-by-Step Protocol
  • Reaction Setup : To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 4-sulfamoylbenzoic acid (1.0 eq., e.g., 10.0 g, 49.7 mmol).

  • Reagent Addition : Add the desired alcohol (e.g., methanol or ethanol) in large excess to act as both reactant and solvent (e.g., 150 mL).[9]

  • Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.5-1.0 mL) dropwise.[10][11]

  • Reaction : Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.[9]

    • Dissolve the residue in a suitable organic solvent like ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (to neutralize the acid catalyst), and finally with brine (1 x 50 mL).[10][13]

  • Purification :

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[13]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

    • The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification for Sensitive Substrates

This method is exceptionally mild and ideal for alcohols that are sensitive to acid or sterically demanding.[6] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][14]

Reaction Mechanism Workflow

The reaction proceeds through an O-acylisourea intermediate, which is then intercepted by DMAP to form a highly reactive acylpyridinium species. This is subsequently attacked by the alcohol.[6][15]

Steglich_Esterification cluster_0 Step 1: Activation cluster_1 Step 2: Acyl Transfer cluster_2 Step 3: Nucleophilic Attack acid Carboxylic Acid isourea O-Acylisourea Intermediate acid->isourea dcc DCC dcc->isourea dmap DMAP (Catalyst) acylpyr N-Acylpyridinium (Active Ester) isourea->acylpyr dcu DCU Byproduct isourea->dcu dmap->acylpyr alcohol Alcohol (R'-OH) ester Ester Product acylpyr->ester alcohol->ester

Caption: Mechanism of Steglich Esterification.

Step-by-Step Protocol
  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-sulfamoylbenzoic acid (1.0 eq., e.g., 2.01 g, 10.0 mmol) and the alcohol (1.1-1.5 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL).[16]

  • Catalyst Addition : Add a catalytic amount of DMAP (0.05-0.1 eq., e.g., 61-122 mg).

  • Coupling Agent Addition : Cool the mixture to 0 °C in an ice bath. Add DCC (1.1 eq., e.g., 2.27 g, 11.0 mmol) portion-wise. Note: DCC is a potent allergen and should be handled with gloves.[16]

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4-18 hours. Monitor the reaction by TLC.

  • Work-up :

    • Upon completion, the precipitated byproduct, dicyclohexylurea (DCU), is removed by filtration.[5]

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Purification :

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is typically purified by flash column chromatography on silica gel to remove any residual DCU and other impurities.

Protocol 3: Synthesis via Acid Chloride Intermediate

For a highly reliable and broadly applicable method, the carboxylic acid can be converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride.[7] This intermediate readily reacts with alcohols, including hindered ones, in the presence of a base.

General Workflow

AcidChloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Start 4-Sulfamoylbenzoic Acid Reagent1 + SOCl₂ Start->Reagent1 Product1 4-Sulfamoylbenzoyl Chloride Reagent1->Product1 Reagent2 + Alcohol (R'-OH) + Base (e.g., Pyridine) Product1->Reagent2 Product2 Final Ester Product Reagent2->Product2

Sources

Method

The Versatility of Ethyl 4-Sulfamoylbenzoate: A Building Block for Advanced Organic Synthesis

Introduction: Unveiling the Potential of a Key Synthetic Intermediate In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-sulfamoylbenzoate, a bifunctional aromatic compound, has emerged as a cornerstone intermediate for the synthesis of a diverse array of biologically active molecules.[1] Its unique structural features—a reactive sulfonamide moiety and a modifiable ethyl ester group—provide synthetic chemists with a versatile platform for molecular elaboration. This guide provides an in-depth exploration of the applications of ethyl 4-sulfamoylbenzoate, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development. We will delve into its critical role in the synthesis of potent carbonic anhydrase inhibitors, selective lysophosphatidic acid receptor 2 (LPA2) agonists, and vital agrochemicals, illustrating its significance across multiple scientific disciplines.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.26 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 135-138 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (d, J = 8.6 Hz, 2H), 7.85 (d, J = 8.6 Hz, 2H), 7.40 (s, 2H, SO₂NH₂), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.8, 146.1, 134.2, 129.8, 125.9, 61.2, 14.1.

  • IR (KBr, cm⁻¹): 3350, 3250 (N-H stretch), 1720 (C=O stretch), 1330, 1160 (S=O stretch).

Application 1: Synthesis of Carbonic Anhydrase Inhibitors

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes.[2][3] Consequently, ethyl 4-sulfamoylbenzoate is a valuable precursor for the synthesis of a wide range of CA inhibitors with potential applications as antiglaucoma agents, diuretics, and anticancer therapeutics.[3][4]

Mechanistic Rationale and Synthetic Strategy

The primary synthetic strategy involves the functionalization of the sulfonamide nitrogen or the conversion of the ethyl ester to an amide. The sulfonamide group, with its acidic protons, can be readily N-alkylated or N-acylated to introduce diverse substituents that can interact with the active site of the target CA isoform. Alternatively, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of benzamide derivatives.[4] Direct amidation of the ester is also a potential, more atom-economical route.

G cluster_0 Synthetic Pathways to CA Inhibitors Ethyl 4-sulfamoylbenzoate Ethyl 4-sulfamoylbenzoate Hydrolysis Hydrolysis Ethyl 4-sulfamoylbenzoate->Hydrolysis N-Alkylation/Acylation N-Alkylation/Acylation Ethyl 4-sulfamoylbenzoate->N-Alkylation/Acylation Direct Amidation Direct Amidation Ethyl 4-sulfamoylbenzoate->Direct Amidation 4-Sulfamoylbenzoic acid 4-Sulfamoylbenzoic acid Hydrolysis->4-Sulfamoylbenzoic acid Amide Coupling Amide Coupling 4-Sulfamoylbenzoic acid->Amide Coupling N-Substituted Benzamides N-Substituted Benzamides Amide Coupling->N-Substituted Benzamides N-Functionalized Sulfonamides N-Functionalized Sulfonamides N-Alkylation/Acylation->N-Functionalized Sulfonamides Direct Amidation->N-Substituted Benzamides

Caption: Synthetic routes from ethyl 4-sulfamoylbenzoate to carbonic anhydrase inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-sulfamoylbenzamide (Two-Step Approach)

This protocol outlines a reliable two-step synthesis involving the hydrolysis of the ethyl ester followed by amide coupling.

Step 1: Hydrolysis to 4-Sulfamoylbenzoic Acid

  • Materials: Ethyl 4-sulfamoylbenzoate (1 eq.), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq.), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl) (1M).

  • Procedure:

    • Dissolve ethyl 4-sulfamoylbenzoate in a mixture of THF and water (e.g., 3:1 v/v).

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature. The choice of a mixed solvent system facilitates the dissolution of the starting material while allowing for the aqueous hydrolysis.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-sulfamoylbenzoic acid.

Step 2: Amide Coupling with Benzylamine

  • Materials: 4-Sulfamoylbenzoic acid (1 eq.), Benzylamine (1.1 eq.), (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • Suspend 4-sulfamoylbenzoic acid in anhydrous DCM or DMF. The choice of solvent depends on the solubility of the starting materials and coupling reagents.

    • Add EDC, HOBt, and DIPEA to the suspension and stir for 15-30 minutes at 0 °C. This pre-activation step forms a highly reactive ester intermediate, facilitating the subsequent nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

    • Add benzylamine dropwise to the reaction mixture and allow it to warm to room temperature.

    • Stir the reaction until completion, as monitored by TLC.

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-sulfamoylbenzamide.[5]

Protocol 2: Direct Catalytic Amidation of Ethyl 4-Sulfamoylbenzoate

This protocol explores a more modern, atom-economical approach to amide synthesis, although it may require more optimization depending on the specific amine.

  • Materials: Ethyl 4-sulfamoylbenzoate (1 eq.), Benzylamine (1.5-2.0 eq.), Titanium(IV) isopropoxide or another suitable Lewis acid catalyst (5-10 mol%), Toluene or xylene.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-sulfamoylbenzoate, the chosen solvent, and the catalyst. The use of an inert atmosphere is crucial to prevent the deactivation of the Lewis acid catalyst by moisture.

    • Add benzylamine to the mixture.

    • Heat the reaction mixture to reflux. The high temperature is necessary to drive the thermodynamically less favorable direct amidation reaction.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify the crude product by column chromatography.

Application 2: Synthesis of LPA2 Receptor Agonists

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors. The LPA2 receptor subtype has garnered significant interest as a therapeutic target due to its role in cell survival and mucosal protection. Ethyl 2-sulfamoylbenzoate, an isomer of the primary topic, serves as a key building block in the synthesis of potent and selective LPA2 receptor agonists.[6][7]

Mechanistic Rationale and Synthetic Strategy

The synthesis of LPA2 receptor agonists often involves the N-alkylation of the sulfonamide group of ethyl 2-sulfamoylbenzoate with a suitable alkyl halide containing a terminal functional group that mimics the tail of the natural LPA ligand.[7] This reaction is typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity.

G cluster_1 Synthesis of LPA2 Receptor Agonists Ethyl 2-sulfamoylbenzoate Ethyl 2-sulfamoylbenzoate N-Alkylation N-Alkylation Ethyl 2-sulfamoylbenzoate->N-Alkylation Ester Intermediate Ester Intermediate N-Alkylation->Ester Intermediate Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis LPA2 Receptor Agonist LPA2 Receptor Agonist Hydrolysis->LPA2 Receptor Agonist

Caption: General synthetic pathway to LPA2 receptor agonists.

Detailed Experimental Protocol: Synthesis of a Sulfamoyl Benzoic Acid Analog

This protocol is adapted from the synthesis of sulfamoyl benzoic acid analogues with LPA2 agonist activity.[7]

  • Materials: Ethyl 2-sulfamoylbenzoate (1 eq.), 2-(Bromoalkyl)benzo[de]isoquinoline-1,3-dione (1.1 eq.), Potassium carbonate (K₂CO₃) (2.0 eq.), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of ethyl 2-sulfamoylbenzoate in anhydrous DMF, add potassium carbonate. The use of a polar aprotic solvent like DMF is ideal for Sₙ2 reactions, and K₂CO₃ is a suitable base for deprotonating the sulfonamide.

    • Add the 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione to the reaction mixture.

    • Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude ester intermediate by column chromatography.

    • The resulting ester is then typically hydrolyzed to the corresponding carboxylic acid (the active LPA2 receptor agonist) using a procedure similar to that described in Protocol 1, Step 1.

Application 3: Synthesis of the Herbicide Chlorimuron-Ethyl

In the agrochemical industry, ethyl 2-sulfamoylbenzoate is a crucial intermediate in the production of the sulfonylurea herbicide, Chlorimuron-Ethyl.[8][9] This herbicide is widely used for the selective control of broadleaf weeds in crops such as soybeans and peanuts.[10]

Mechanistic Rationale and Synthetic Strategy

The synthesis of Chlorimuron-Ethyl involves the formation of a sulfonylurea bridge by reacting ethyl 2-sulfamoylbenzoate with a pyrimidine derivative. This reaction typically proceeds through the activation of the sulfonamide, followed by condensation with an isocyanate or a related reactive species derived from the pyrimidine component.

G cluster_2 Synthesis of Chlorimuron-Ethyl Ethyl 2-sulfamoylbenzoate Ethyl 2-sulfamoylbenzoate Condensation Condensation Ethyl 2-sulfamoylbenzoate->Condensation Chlorimuron-Ethyl Chlorimuron-Ethyl Condensation->Chlorimuron-Ethyl Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Condensation

Caption: Condensation reaction for the synthesis of Chlorimuron-Ethyl.

Detailed Experimental Protocol: Synthesis of Chlorimuron-Ethyl

This protocol is a representative procedure based on the known chemistry of sulfonylurea synthesis.

  • Materials: Ethyl 2-sulfamoylbenzoate (1 eq.), 2-Amino-4-chloro-6-methoxypyrimidine (1 eq.), Phenyl chloroformate or a similar activating agent, Pyridine or another suitable base, Anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Procedure:

    • Formation of the Isocyanate Precursor: In a separate flask, dissolve 2-amino-4-chloro-6-methoxypyrimidine in an anhydrous solvent and cool to 0 °C. Add phenyl chloroformate and a base such as pyridine. This reaction forms a reactive carbamate intermediate.

    • Condensation Reaction: In another flask, dissolve ethyl 2-sulfamoylbenzoate in the same anhydrous solvent and add a base (e.g., pyridine) to deprotonate the sulfonamide.

    • Slowly add the solution containing the activated pyrimidine derivative to the solution of the deprotonated ethyl 2-sulfamoylbenzoate at low temperature.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Chlorimuron-Ethyl by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion: A Versatile and Indispensable Synthetic Tool

Ethyl 4-sulfamoylbenzoate and its isomer, ethyl 2-sulfamoylbenzoate, are undeniably valuable and versatile building blocks in modern organic synthesis. Their bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with significant biological and commercial importance. From the development of life-saving pharmaceuticals to the production of essential agrochemicals, these compounds continue to play a pivotal role in advancing scientific innovation. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of these key synthetic intermediates in their own research and development endeavors.

References

  • Patil, R., Fells, J. I., Szabó, E., Lim, K. G., Norman, D. D., Balogh, A., ... & Tigyi, G. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of medicinal chemistry, 57(16), 7136-7140.
  • Patil, R., Balogh, A., Fells, J. I., Norman, D. D., Lim, K. G., Lee, S. C., ... & Tigyi, G. (2015). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. ACS Medicinal Chemistry Letters, 6(5), 548-553.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). Innovations in Herbicide Synthesis: The Role of Ethyl 2-Sulfamoylbenzoate. Retrieved from [Link]

  • Pichake, J., Kharkar, P. S., Ceruso, M., Supuran, C. T., & Toraskar, M. P. (2018).
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII. ChemMedChem, 13(12), 1243-1253.
  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(15), 3348.
  • PubChem. (n.d.). Ethyl 4-sulfamoylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lilla, S., Angeli, A., & Supuran, C. T. (2017). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Bioorganic & Medicinal Chemistry, 25(11), 2955-2964.
  • Catalytic Amidation. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, P., Kumar, V., & Kumar, R. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
  • PubChem. (n.d.). Chlorimuron-ethyl. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: The Role of Ethyl 4-Sulfamoylbenzoate in Modern Medicinal Chemistry

I. Introduction: Unveiling a Privileged Scaffold Ethyl 4-sulfamoylbenzoate (CAS No: 5446-77-5) is an organic compound featuring a benzoate core functionalized with a sulfonamide group at the para position.[1][2][3] While...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling a Privileged Scaffold

Ethyl 4-sulfamoylbenzoate (CAS No: 5446-77-5) is an organic compound featuring a benzoate core functionalized with a sulfonamide group at the para position.[1][2][3] While unassuming in its structure, this molecule represents a cornerstone scaffold in medicinal chemistry. Its true value lies not as a final therapeutic agent, but as a pivotal starting material and structural intermediate for the synthesis of a wide array of biologically active compounds.[1] The strategic placement of the sulfonamide (-SO₂NH₂) and ethyl ester (-COOCH₂CH₃) groups provides medicinal chemists with two versatile chemical handles for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR).

This guide provides an in-depth exploration of the primary applications of ethyl 4-sulfamoylbenzoate, focusing on its critical role in the development of carbonic anhydrase inhibitors and its foundational relevance to diuretic agents. We will delve into the scientific rationale behind its use, present detailed experimental protocols, and offer insights grounded in established chemical principles.

II. Physicochemical Properties & Characterization

Ethyl 4-sulfamoylbenzoate is typically a white to off-white solid, soluble in polar organic solvents.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₄S[2][3][4]
Molecular Weight 229.26 g/mol [3][4]
CAS Number 5446-77-5[1][2]
Appearance White to off-white solid[1]
Topological Polar Surface Area 94.8 Ų[2]

Characterization of ethyl 4-sulfamoylbenzoate and its derivatives is routinely performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), to confirm structural integrity and purity.[4][5][6]

III. Core Application: A Gateway to Carbonic Anhydrase Inhibitors

The most prominent application of the ethyl 4-sulfamoylbenzoate scaffold is in the synthesis of carbonic anhydrase inhibitors (CAIs).

A. Scientific Rationale & Mechanism of Action

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] They are vital for regulating pH in various tissues. The active site of a CA enzyme contains a critical zinc ion (Zn²⁺). The unsubstituted sulfonamide group (-SO₂NH₂) is a premier zinc-binding group (ZBG) . It coordinates to the Zn²⁺ ion in a tetrahedral geometry, displacing a zinc-bound water molecule and effectively shutting down the enzyme's catalytic activity.[8]

Because of their role in physiological processes, specific CA isoforms are validated drug targets for several diseases:

  • Glaucoma: Inhibition of CA II and IV in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure.[8][9]

  • Oncology: Tumor-associated isoforms like CA IX are highly overexpressed in various cancers, contributing to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[10] Selective inhibition of CA IX is a promising anticancer strategy.

The ethyl 4-sulfamoylbenzoate framework provides the essential sulfonamide ZBG, while the rest of the molecule can be modified to enhance binding affinity and achieve selectivity for different CA isoforms.

CA_Inhibition_Mechanism cluster_0 CA Active Site Enzyme Carbonic Anhydrase His His His Zn²⁺ Inhibitor Ethyl 4-Sulfamoylbenzoate Derivative R-Ph-SO₂NH₂ Binding Coordination Bond Binding:s->Enzyme:f4 Sulfonamide coordinates to Zinc

Caption: Sulfonamide inhibitor coordinating to the Zn²⁺ ion in the CA active site.

B. Synthetic Protocol: From Ester to Potent Inhibitor

The ethyl ester of ethyl 4-sulfamoylbenzoate is a convenient protecting group for the carboxylic acid. The general strategy involves hydrolysis of the ester to yield 4-sulfamoylbenzoic acid, followed by amide coupling with a diverse range of amines to generate a library of candidate inhibitors.

Protocol 1: Synthesis of N-Benzyl-4-sulfamoylbenzamide

This two-step protocol illustrates the conversion of the starting material into a representative benzamide-4-sulfonamide inhibitor.

Step 1: Hydrolysis of Ethyl 4-sulfamoylbenzoate

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4-sulfamoylbenzoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Saponification: Add sodium hydroxide (NaOH, 1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate of 4-sulfamoylbenzoic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.

Step 2: Amide Coupling to form N-Benzyl-4-sulfamoylbenzamide

  • Setup: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-sulfamoylbenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) to the solution.[7]

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).[7] Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Pour the reaction mixture into water, leading to the precipitation of the product.[7] Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final compound.

C. Structure-Activity Relationship (SAR) Insights

The power of this synthetic route is the ability to systematically vary the 'R' group in the final N-substituted-4-sulfamoylbenzamide. SAR studies have shown that the nature of this substituent dramatically influences inhibitory potency and isoform selectivity.[11][12] For example, incorporating different amino acid moieties can enhance water solubility and introduce new interactions with residues lining the active site entrance, leading to highly potent and selective inhibitors.[9][12]

IV. Relevance to Diuretic Drug Discovery

The sulfamoylbenzoic acid core is also the foundational pharmacophore for an important class of diuretic drugs.

A. Scientific Rationale

Diuretics are drugs that increase urine output and are essential for treating hypertension and edema.[13] Many potent "loop diuretics" are derivatives of sulfamoylbenzoic acid.[13][14] For instance, the highly effective diuretic Furosemide is a derivative of 4-chloro-3-sulfamoylbenzoic acid.[13] While ethyl 4-sulfamoylbenzoate lacks the specific substitution pattern of Furosemide, it represents the fundamental chemical scaffold. The acidic proton of the sulfonamide group and the spatial arrangement of substituents on the aromatic ring are critical for interaction with the Na-K-Cl symporter in the thick ascending limb of the loop of Henle.[15][16]

Diuretic_Scaffold A Sulfamoylbenzoic Acid Scaffold (e.g., from Ethyl 4-sulfamoylbenzoate) B Chemical Modification (e.g., Halogenation, Amination) A->B Synthetic Elaboration C Potent Diuretic Agents (e.g., Furosemide, Bumetanide) B->C Leads to Active Drugs

Caption: Logical progression from the core scaffold to diuretic drugs.

V. Summary of Experimental Data

The utility of the 4-sulfamoylbenzamide scaffold is evident in the potent inhibition of key human carbonic anhydrase (hCA) isoforms. The table below presents representative inhibition data for compounds derived from this scaffold.

Compound Moiety (R in R-NH-CO-Ph-SO₂NH₂)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)
Propargyl85.38.96.15.5
Valyl57.86.54.34.1
Aspartyl71.41.20.783.9
Alanyl69.51.00.653.5
Acetazolamide (Standard)25012-25
Data synthesized from literature reports for illustrative purposes.[12]

VI. Conclusion

Ethyl 4-sulfamoylbenzoate is far more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its structure provides direct access to the critical sulfonamide zinc-binding group, making it an exceptionally valuable precursor for the synthesis of potent carbonic anhydrase inhibitors. The synthetic accessibility and the versatility of its ester functional group allow for the creation of large, diverse libraries of compounds for drug screening programs. Furthermore, its core aromatic sulfonamide structure is a proven pharmacophore in the field of diuretics. For researchers and drug development professionals, a thorough understanding of the chemistry and applications of ethyl 4-sulfamoylbenzoate is essential for designing next-generation therapeutics targeting a range of human diseases.

VII. References

  • Ethyl 4-sulfamoylbenzoate | C9H11NO4S | CID 226554. PubChem, National Institutes of Health. [Link]

  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PubMed Central, National Institutes of Health. [Link]

  • WO2019064139A1 - Continuous processes for the manufacture of celocoxib. Google Patents.

  • US7919633B2 - Process for preparation of celecoxib. Google Patents.

  • CN105753783A - Method for synthesizing celecoxib. Google Patents.

  • Ethyl 4-(methylsulfamoyl)benzoate | C10H13NO4S | CID 8468009. PubChem, National Institutes of Health. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central, National Institutes of Health. [Link]

  • Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed, National Institutes of Health. [Link]

  • 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. PubMed Central, National Institutes of Health. [Link]

  • Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. PubMed, National Institutes of Health. [Link]

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. Google Patents.

  • REPORT Lab work: ETHYL BENZOATE. [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. [Link]

  • ethyl 4-sulfamoylbenzoate. Stenutz. [Link]

  • Ethyl 4-[di(propan-2-yl)sulfamoyl]benzoate | C15H23NO4S | CID 168149294. PubChem, National Institutes of Health. [Link]

  • Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. PubMed, National Institutes of Health. [Link]

  • Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide). PubMed, National Institutes of Health. [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PubMed Central, National Institutes of Health. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Human Metabolome Database. [Link]

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed, National Institutes of Health. [Link]

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Method

Application Notes & Protocols: Ethyl 4-sulfamoylbenzoate as a Versatile Precursor for the Synthesis of Carbonic Anhydrase Inhibitors

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is pivotal for pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1][3]

The involvement of specific CA isoforms in the pathophysiology of numerous diseases has rendered them significant therapeutic targets.[4] Clinically established drugs that inhibit CAs are used to treat glaucoma, epilepsy, altitude sickness, and more recently, have shown promise as anti-obesity and anti-cancer agents by targeting tumor-associated isoforms like CA IX and XII.[1][5] The vast majority of these inhibitors are aromatic or heterocyclic sulfonamides, which feature a primary sulfamoyl group (-SO₂NH₂) as the key zinc-binding pharmacophore.[1][6] This guide focuses on Ethyl 4-sulfamoylbenzoate, a commercially available and highly versatile precursor for the rational design and synthesis of novel benzenesulfonamide-based CA inhibitors.

The Precursor: Ethyl 4-sulfamoylbenzoate

Ethyl 4-sulfamoylbenzoate (also known as 4-carboxybenzenesulfonamide ethyl ester) is an ideal starting material for building a library of CA inhibitors. Its structure contains the essential sulfamoyl moiety for enzyme inhibition and a readily modifiable ethyl ester group. This allows for the systematic introduction of diverse chemical functionalities, or "tails," via straightforward chemical transformations. This "tail approach" is a cornerstone of modern CA inhibitor design, used to modulate the compound's physicochemical properties, solubility, and crucially, its binding affinity and selectivity for different CA isoforms.[6][7]

Table 1: Physicochemical Properties of Ethyl 4-sulfamoylbenzoate

PropertyValueReference
IUPAC Name ethyl 4-sulfamoylbenzoate[8]
Molecular Formula C₉H₁₁NO₄S[8]
Molecular Weight 229.26 g/mol [8]
CAS Number 5446-77-5[8]
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N[8]

The Core Synthetic Strategy: From Precursor to Potent Inhibitor

The conversion of Ethyl 4-sulfamoylbenzoate into a diverse range of CA inhibitors generally follows a robust and logical two-step synthetic sequence. This strategy leverages fundamental and high-yielding organic reactions, making it accessible for both academic and industrial drug discovery labs.

G Precursor Ethyl 4-sulfamoylbenzoate Intermediate 4-Sulfamoylbenzoic Acid Precursor->Intermediate  Step 1: Ester Hydrolysis (e.g., LiOH, NaOH) Final Final CA Inhibitor (4-(R-carbamoyl)benzenesulfonamide) Intermediate->Final  Step 2: Amide Coupling (e.g., EDC, HOBt, R-NH₂)

Caption: General synthetic workflow from precursor to final inhibitor.
  • Step 1: Ester Hydrolysis. The ethyl ester of the precursor is saponified, typically under basic conditions, to yield the corresponding carboxylic acid, 4-sulfamoylbenzoic acid. This intermediate retains the crucial sulfamoyl group and introduces a carboxylic acid handle for further modification.

  • Step 2: Amide Coupling. The newly formed carboxylic acid is coupled with a diverse selection of primary or secondary amines using standard peptide coupling reagents. This reaction forms a stable amide bond and appends the desired "tail" (the 'R' group from the amine R-NH₂) to the benzenesulfonamide scaffold.[9] This step is the key to creating chemical diversity and tuning the inhibitor's biological activity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Sulfamoylbenzoic Acid (Intermediate)

This protocol describes the hydrolysis of the ethyl ester to the key carboxylic acid intermediate.

Rationale: The use of a base like lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system ensures efficient saponification of the ester while maintaining solubility of the starting material. Acidification is required to protonate the carboxylate salt, causing the less soluble carboxylic acid product to precipitate for easy isolation.

Materials:

  • Ethyl 4-sulfamoylbenzoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolve Ethyl 4-sulfamoylbenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add 2M HCl dropwise with stirring to acidify the solution to a pH of ~2. A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and dry under vacuum.

Self-Validation/Trustworthiness: The product, 4-sulfamoylbenzoic acid, should be a white powder. Its identity and purity can be confirmed by measuring its melting point (reported as 288-290 °C) and by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of a Representative CA Inhibitor via Amide Coupling

This protocol details the coupling of 4-sulfamoylbenzoic acid with a generic amine (e.g., benzylamine) to yield a final inhibitor.

Rationale: This protocol employs a standard carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which is then trapped by Hydroxybenzotriazole (HOBt) to form an active ester. This intermediate efficiently reacts with the incoming amine to form the desired amide, minimizing side reactions and racemization (if chiral amines are used). A tertiary amine base like triethylamine (TEA) is used to neutralize the HCl salt of EDC and the proton released during the reaction.

Materials:

  • 4-Sulfamoylbenzoic Acid (from Protocol 1)

  • A primary or secondary amine (e.g., Benzylamine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Triethylamine (TEA, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution.

  • Add triethylamine (2.5 eq) and stir the mixture at room temperature for 20 minutes.

  • Add the desired amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the final inhibitor.

Biological Evaluation: In Vitro Carbonic Anhydrase Inhibition Assay

The most common method for evaluating CA activity and screening inhibitors is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[4] CA catalyzes the hydrolysis of the colorless p-NPA to the yellow-colored p-nitrophenol (p-NP), which can be monitored spectrophotometrically.[3]

Principle: The rate of p-NP formation, measured by the increase in absorbance at 400-405 nm, is directly proportional to CA activity.[3][4] In the presence of an inhibitor, this rate decreases.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[3]

  • Synthesized test compounds and a standard inhibitor (e.g., Acetazolamide)

  • DMSO or acetonitrile for dissolving compounds

  • 96-well microplate and microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO. Prepare this fresh daily.[3]

    • Prepare serial dilutions of your synthesized inhibitors and the standard inhibitor (Acetazolamide) in DMSO.

  • Assay Protocol (in a 96-well plate):

    • To appropriate wells, add 158 µL of Assay Buffer.[3]

    • Add 2 µL of the inhibitor dilutions (or DMSO for the "Maximum Activity" control).[3]

    • Add 20 µL of the CA enzyme working solution to all wells except the "Blank" (add 20 µL of buffer instead).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[3]

    • Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[3][4]

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve (milli-Abs/min).

    • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Example Inhibition Data for Standard and Novel CA Inhibitors

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide25012255.8[5]
Compound 5 (R=H)41.24.373.90.68[5]
Compound 7 (R=4-Cl)40.23.523.10.63[5]

Mechanism of Action: The Sulfonamide Zinc-Binding Group

The inhibitory activity of the synthesized compounds stems from the coordination of the deprotonated sulfonamide anion (-SO₂NH⁻) to the catalytic Zn²⁺ ion located deep within the enzyme's active site.[6][10] This interaction is stabilized by a network of hydrogen bonds, notably with the side chain of the Thr199 residue.[10] The inhibitor effectively displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of CO₂, thereby shutting down the enzyme's function.

G cluster_0 CA Active Site cluster_1 Inhibited State Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Water H₂O Zn->Water Catalytically Active Inhibitor R-Ph-SO₂NH⁻ Thr199 Thr199 Zn_i Zn²⁺ His1_i His Zn_i->His1_i His2_i His Zn_i->His2_i His3_i His Zn_i->His3_i Zn_i->Inhibitor Coordination (Inhibition) Thr199_i Thr199 Inhibitor->Thr199_i H-bond

Caption: Sulfonamide inhibitor displacing the catalytic water molecule.

Conclusion

Ethyl 4-sulfamoylbenzoate is a powerful and cost-effective precursor for developing novel carbonic anhydrase inhibitors. The straightforward and modular synthetic route—comprising ester hydrolysis followed by amide coupling—provides a robust platform for generating extensive libraries of compounds. By systematically varying the amine component in the coupling step, researchers can fine-tune the steric and electronic properties of the inhibitor "tail," enabling the exploration of structure-activity relationships and the optimization of potency and isoform selectivity for various therapeutic applications.

References

  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. BenchChem.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Ethyl 4-sulfamoylbenzoate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII. PubMed. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. ResearchGate. Available at: [Link]

  • Synthesis and carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. PubMed. Available at: [Link]

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. PubMed. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. ResearchGate. Available at: [Link]

  • Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same. Google Patents.
  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Acetazolamide – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Available at: [Link]

  • Ethyl-4-hydroxybenzoate (YMDB01688). Yeast Metabolome Database. Available at: [Link]

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. Available at: [Link]

  • Synthesis of p-carboxy-benzenesulfonamide by oxidization of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation. ResearchGate. Available at: [Link]

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Application

Application Notes and Protocols for the N-Alkylation of Ethyl 4-Sulfamoylbenzoate

Abstract This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of N-alkylation reactions involving ethyl 4-sulfamoylbenzoate. N-substi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of N-alkylation reactions involving ethyl 4-sulfamoylbenzoate. N-substituted sulfonamides are a cornerstone of modern pharmacotherapy, and ethyl 4-sulfamoylbenzoate serves as a versatile and readily available starting material for their synthesis.[1][2] This document moves beyond simple procedural lists to offer in-depth mechanistic insights, a comparative analysis of key synthetic methodologies, and field-proven, step-by-step protocols. We will examine classical alkylation with halides, the stereospecific Mitsunobu reaction, and modern catalytic "borrowing hydrogen" techniques, providing the causal logic behind experimental design to empower scientists in their synthetic endeavors.

Introduction: The Significance of N-Alkylated Sulfonamides

The sulfonamide functional group is a privileged motif in medicinal chemistry, present in a wide array of FDA-approved drugs, including diuretics, anti-inflammatory agents, and antibacterials.[1] The substitution pattern on the sulfonamide nitrogen (N-alkylation or N-arylation) is a critical determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. Ethyl 4-sulfamoylbenzoate (CAS 5446-77-5) is an organic compound featuring a benzoate structure with a sulfonamide group at the para position.[3][4][5] It is an excellent scaffold for building libraries of N-substituted sulfonamides for structure-activity relationship (SAR) studies, making the mastery of its N-alkylation reactions essential for drug discovery programs.[3][6]

This guide will detail several robust methods for achieving this transformation, each with distinct advantages and applications.

Core Mechanistic Principles of Sulfonamide N-Alkylation

The N-alkylation of a primary sulfonamide like ethyl 4-sulfamoylbenzoate is fundamentally a nucleophilic substitution reaction. The process hinges on rendering the sulfonamide nitrogen sufficiently nucleophilic to attack an electrophilic carbon center.

The Key Steps Are:

  • Deprotonation: The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens. A base is used to remove this proton, generating a resonant-stabilized sulfonamidate anion. This anion is the active nucleophile in the reaction. The choice of base is critical; its strength must be sufficient to deprotonate the sulfonamide without causing unwanted side reactions with other functional groups, such as hydrolysis of the ethyl ester. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Nucleophilic Attack: The sulfonamidate anion attacks an electrophilic alkylating agent (e.g., an alkyl halide or an alcohol activated in situ). In the case of alkyl halides, this typically proceeds via an Sₙ2 mechanism, resulting in the formation of a new nitrogen-carbon bond and the displacement of a leaving group (e.g., Br⁻, I⁻).

The efficiency of the reaction is influenced by several factors, including the steric hindrance around the nitrogen and the electrophilic carbon, the reactivity of the leaving group on the alkylating agent, and the polarity of the solvent.

Caption: General mechanism for base-mediated N-alkylation of sulfonamides.

Synthetic Protocols and Methodologies

Several reliable methods exist for the N-alkylation of ethyl 4-sulfamoylbenzoate. The choice of method depends on the nature of the alkylating agent, the desired stereochemistry, and considerations for process greenness.

Method 1: Classical Alkylation with Alkyl Halides

This is the most straightforward and widely used method, relying on the Sₙ2 reaction between the sulfonamidate anion and an alkyl halide (or tosylate).

  • Rationale: This protocol is robust, high-yielding for primary and many secondary alkyl halides, and utilizes common, inexpensive reagents. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the anion, thus enhancing its nucleophilicity. Potassium carbonate is a moderately strong base, sufficient for deprotonation without promoting ester hydrolysis.

Protocol 1: N-Benzylation of Ethyl 4-Sulfamoylbenzoate

  • Materials:

    • Ethyl 4-sulfamoylbenzoate (1.0 eq, e.g., 2.29 g, 10 mmol)

    • Benzyl bromide (1.1 eq, e.g., 1.31 mL, 11 mmol)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, e.g., 2.76 g, 20 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M solution, e.g., 50 mL)

    • Ethyl acetate, Water, Brine

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-sulfamoylbenzoate and anhydrous potassium carbonate.

    • Add anhydrous DMF via syringe and stir the suspension at room temperature.

    • Add benzyl bromide dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-8 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 200 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield ethyl 4-(N-benzylsulfamoyl)benzoate.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of sulfonamides using primary or secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center.[7][8]

  • Rationale: This reaction avoids the need to pre-form an alkyl halide from an alcohol.[8] It operates under mild, neutral conditions. The mechanism involves the reaction of a phosphine (typically PPh₃) with an azodicarboxylate (e.g., DIAD or DEAD) to form a phosphonium salt. The alcohol attacks this salt, and subsequent deprotonation by the sulfonamide leads to the formation of an oxyphosphonium salt, which is a superb leaving group. The sulfonamidate anion then displaces it via an Sₙ2 attack, ensuring stereochemical inversion.[7][9]

Protocol 2: Mitsunobu Reaction with (S)-2-Butanol

  • Materials:

    • Ethyl 4-sulfamoylbenzoate (1.0 eq, e.g., 1.15 g, 5 mmol)

    • (S)-2-Butanol (1.1 eq, e.g., 0.51 mL, 5.5 mmol)

    • Triphenylphosphine (PPh₃) (1.5 eq, e.g., 1.97 g, 7.5 mmol)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq, e.g., 1.48 mL, 7.5 mmol)

    • Tetrahydrofuran (THF), anhydrous (approx. 0.2 M solution, e.g., 25 mL)

  • Procedure:

    • Dissolve ethyl 4-sulfamoylbenzoate, (S)-2-butanol, and triphenylphosphine in anhydrous THF in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD dropwise to the cold, stirring solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[9]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude residue will contain the product and byproducts (triphenylphosphine oxide and the DIAD-hydrazine). Purify by column chromatography on silica gel to isolate the desired (R)-N-(sec-butyl)sulfonamide product.

Method 3: Catalytic N-Alkylation via Borrowing Hydrogen

This modern, atom-economical approach uses alcohols as alkylating agents in the presence of a transition-metal catalyst, generating only water as a byproduct.[2]

  • Rationale: The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" mechanism is a green alternative to classical methods.[2][10] A metal catalyst, such as a well-defined manganese or ruthenium pincer complex, transiently oxidizes the alcohol to an aldehyde in situ.[2][11] The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine intermediate. The catalyst, which holds the "borrowed" hydrogen atoms, then reduces the imine to the final N-alkylated sulfonamide and is regenerated.[11] This method avoids stoichiometric waste and the use of toxic alkylating agents.[2]

Protocol 3: Manganese-Catalyzed N-Alkylation with Benzyl Alcohol

This protocol is adapted from the literature and serves as a representative example.[2][12]

  • Materials:

    • Ethyl 4-sulfamoylbenzoate (1.0 eq, e.g., 229 mg, 1.0 mmol)

    • Benzyl alcohol (1.2 eq, e.g., 125 µL, 1.2 mmol)

    • Mn(I) PNP pincer precatalyst (e.g., 5 mol %)

    • Potassium carbonate (K₂CO₃) (10 mol %, e.g., 13.8 mg, 0.1 mmol)

    • Xylenes, anhydrous (to make a 1 M solution)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vial with the Mn(I) precatalyst, potassium carbonate, and ethyl 4-sulfamoylbenzoate.

    • Add xylenes, followed by benzyl alcohol.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to the required temperature (e.g., 110-130 °C) for 18-24 hours.

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite or silica to remove the catalyst and base.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-benzylated product.

Comparative Summary of N-Alkylation Methods

The selection of an appropriate synthetic route is a critical decision in chemical research. The table below provides a comparative overview to guide this choice.

FeatureClassical Alkylation Mitsunobu Reaction Borrowing Hydrogen
Alkylating Agent Alkyl Halide/TosylatePrimary or Secondary AlcoholPrimary or Secondary Alcohol
Key Reagents Base (e.g., K₂CO₃, NaH)PPh₃, DIAD/DEADMetal Catalyst (e.g., Mn, Ru)
Byproducts Salt (e.g., KBr)PPh₃=O, DIAD-H₂Water
Stereochemistry Sₙ2 inversion (if chiral halide)Stereospecific Inversion Racemization (via aldehyde)
Advantages Simple, robust, inexpensiveMild conditions, stereocontrolAtom economical, "green"
Limitations Stoichiometric waste, toxic reagentsStoichiometric phosphine oxide wasteRequires specific catalysts, high temps

General Experimental Workflow

The overall process for synthesizing and isolating an N-alkylated derivative of ethyl 4-sulfamoylbenzoate follows a standardized laboratory workflow, regardless of the specific alkylation method chosen.

Experimental_Workflow Start Starting Materials (Sulfonamide, Alkylating Agent, Reagents, Solvent) Reaction Reaction Setup (Inert atmosphere, Temp control) Start->Reaction Combine Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Stir & Heat Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Isolate Crude Analysis Product Analysis (NMR, MS, m.p.) Purification->Analysis Isolate Pure

Caption: A generalized workflow for N-alkylation reactions.

Safety and Handling Precautions

  • Ethyl 4-sulfamoylbenzoate: May cause skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

  • Alkylating Agents: Many alkyl halides (e.g., benzyl bromide, methyl iodide) are toxic, lachrymatory, and potential mutagens. Always handle these reagents in a well-ventilated chemical fume hood.

  • Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are potentially explosive and should be handled with care, avoiding heat and shock.[9] Triphenylphosphine is an irritant.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents like THF and DMF have specific handling requirements. DMF is a reproductive toxin. Always consult the Safety Data Sheet (SDS) for each reagent before use.[13]

Conclusion

The N-alkylation of ethyl 4-sulfamoylbenzoate is a fundamental transformation for generating diverse sulfonamide derivatives for applications in drug discovery and materials science. This guide has detailed the mechanistic underpinnings and provided robust protocols for classical alkylation, the Mitsunobu reaction, and catalytic borrowing hydrogen methods. By understanding the rationale behind each protocol, researchers can make informed decisions to select the optimal synthetic strategy for their specific target molecules, balancing factors such as substrate availability, desired stereochemistry, and process efficiency. The continued development of catalytic methods promises even more efficient and sustainable routes to these valuable compounds in the future.

References

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis.
  • Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. Benchchem.
  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. Benchchem.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
  • CAS 5446-77-5: ethyl 4-sulfamoylbenzoate. CymitQuimica.
  • ethyl 4-sulfamoylbenzoate 5446-77-5 wiki. Guidechem.
  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Request PDF.
  • One-step mild N-alkylation of chiral sulfinamides. Request PDF.
  • Material Safety Data Sheet for Ethyl benzoate. Alfa Aesar.
  • Methods for mono-selective N-alkylation of primary sulfonamides. ResearchGate.
  • Ethyl 4-sulfamoylbenzoate. PubChem.
  • ethyl 4-sulfamoylbenzoate. ECHEMI.
  • Alkylation of Amines under Mitsunobu Conditions. Thieme.
  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Request PDF.
  • Safety Data Sheet for 4-Ethylbenzoic acid. Fisher Scientific.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH).
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Europe PMC.
  • Mitsunobu reaction. Organic Synthesis.
  • Reductive Sulfonamidation of Amides via Zirconium Hydride Catalysis. Synfacts.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).
  • Safety Data Sheet for Ethyl 4-aminobenzoate. Sigma-Aldrich.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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Method

Application Notes and Protocols for the Analytical Characterization of Ethyl 4-Sulfamoylbenzoate

Introduction Ethyl 4-sulfamoylbenzoate is a key organic compound featuring both a sulfonamide and an ethyl ester functional group.[1] Its structural motifs are prevalent in medicinal chemistry, making it a compound of si...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-sulfamoylbenzoate is a key organic compound featuring both a sulfonamide and an ethyl ester functional group.[1] Its structural motifs are prevalent in medicinal chemistry, making it a compound of significant interest in pharmaceutical research and development.[1] A thorough and precise analytical characterization is paramount to ensure its identity, purity, and quality for its intended applications.

This document provides a comprehensive guide with detailed protocols for the analytical characterization of ethyl 4-sulfamoylbenzoate. The methodologies described herein are grounded in established analytical principles for sulfonamides and aromatic esters and are designed to be robust and reliable for researchers, scientists, and drug development professionals. The protocols are presented as self-validating systems, with an emphasis on the scientific rationale behind the experimental choices, in alignment with ICH guidelines for analytical method validation.[2][3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of ethyl 4-sulfamoylbenzoate is essential for the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.26 g/mol [1][3]
CAS Number 5446-77-5[1]
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as methanol, acetonitrile, and DMSO.

Analytical Characterization Workflow

A multi-faceted analytical approach is necessary for the unambiguous characterization of ethyl 4-sulfamoylbenzoate. The following workflow outlines the recommended techniques to confirm its structure, determine its purity, and quantify its presence.

Analytical Workflow for Ethyl 4-sulfamoylbenzoate cluster_Identification Structural Identification cluster_Quantification Purity and Quantification cluster_Physical Physical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (GC-MS) NMR->MS Confirms Molecular Weight and Formula FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV FTIR->HPLC Provides Orthogonal Data for Purity MP Melting Point HPLC->MP Purity Affects Melting Range TA Thermal Analysis (DSC/TGA) MP->TA Corroborates Thermal Behavior

Caption: Recommended analytical workflow for the comprehensive characterization of ethyl 4-sulfamoylbenzoate.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

Rationale: Reversed-phase HPLC with UV detection is a robust and widely used technique for the analysis of sulfonamides, offering excellent resolution and sensitivity for purity determination and quantification.[4][5] The selection of a C18 column is based on its versatility and proven performance for separating moderately polar aromatic compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier, is chosen to achieve optimal retention and peak shape.

Protocol: HPLC-UV Analysis
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % A % B
      0.0 70 30
      20.0 30 70
      25.0 30 70
      25.1 70 30

      | 30.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of ethyl 4-sulfamoylbenzoate reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Method Validation (as per ICH Q2(R2) Guidelines): [6][7]

    • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the retention time of the analyte.

    • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 1, 10, 50, 100, 150 µg/mL) and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

    • Precision: Assess repeatability (intra-day precision) by injecting the standard solution six times and calculating the relative standard deviation (RSD) of the peak areas. For intermediate precision (inter-day precision), repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For ethyl 4-sulfamoylbenzoate, it can serve as a confirmatory identification method and for the detection of volatile impurities. The electron ionization (EI) mass spectrum will provide a unique fragmentation pattern, or "fingerprint," of the molecule.

Protocol: GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as ethyl acetate or dichloromethane.

  • Expected Fragmentation Pattern:

    • Molecular Ion (M⁺): The peak corresponding to the molecular weight (m/z 229) should be observable.

    • Key Fragments: Expect fragmentation patterns characteristic of ethyl esters and aromatic sulfonamides. This may include the loss of the ethoxy group (-OC₂H₅, M-45), loss of the ethyl group (-C₂H₅, M-29), and fragments corresponding to the sulfamoylbenzoyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern.

Protocol: ¹H and ¹³C NMR Analysis
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} NMR spectra according to standard instrument protocols.

  • Expected Chemical Shifts (δ) and Splitting Patterns:

    • ¹H NMR:

      • Ethyl group: A triplet at ~1.3-1.4 ppm (3H, -CH₃) and a quartet at ~4.3-4.4 ppm (2H, -OCH₂-).

      • Aromatic protons: Two doublets in the aromatic region (~7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

      • Sulfonamide protons: A broad singlet for the -SO₂NH₂ protons, the chemical shift of which can be solvent-dependent.

    • ¹³C NMR:

      • Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).

      • Aromatic carbons: Four signals in the aromatic region (approximately δ 125-145 ppm).

      • Carbonyl carbon: A signal in the downfield region (~δ 165 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of ethyl 4-sulfamoylbenzoate will show characteristic absorption bands for the ester, sulfonamide, and aromatic moieties.

Protocol: FTIR Analysis
  • Instrumentation:

    • FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H stretching (sulfonamide): Two bands in the region of 3400-3200 cm⁻¹.

    • C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

    • C=O stretching (ester): A strong absorption band around 1720-1700 cm⁻¹.

    • S=O stretching (sulfonamide): Two strong bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

    • C-O stretching (ester): Bands in the region of 1300-1000 cm⁻¹.

    • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Thermal Analysis

Rationale: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, including its melting point, thermal stability, and decomposition profile.

Protocol: DSC and TGA
  • Instrumentation:

    • DSC and TGA instruments.

  • Experimental Conditions:

    • Sample size: 2-5 mg in an appropriate pan (e.g., aluminum).

    • Heating rate: 10 °C/min.

    • Atmosphere: Nitrogen purge.

    • Temperature range: Typically from ambient to a temperature above the expected decomposition point (e.g., 30-400 °C).

  • Expected Results:

    • DSC: An endothermic peak corresponding to the melting point of the compound.

    • TGA: A thermogram showing the onset of thermal decomposition and any weight loss events.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the thorough characterization of ethyl 4-sulfamoylbenzoate. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently establish the identity, purity, and quality of this important compound. Adherence to the principles of method validation is crucial to ensure the reliability and reproducibility of the analytical data generated.

References

  • PubChem. Ethyl 4-sulfamoylbenzoate. National Center for Biotechnology Information. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • García, M. C., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 587(2), 222-234.
  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • University of Calgary. CSD Solution #13. [Link]

Sources

Application

HPLC and GC-MS methods for ethyl 4-sulfamoylbenzoate analysis

An Application Note and Protocol for the Analysis of Ethyl 4-Sulfamoylbenzoate by HPLC and GC-MS Introduction Ethyl 4-sulfamoylbenzoate is an organic compound featuring both a sulfonamide and an ethyl ester functional gr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of Ethyl 4-Sulfamoylbenzoate by HPLC and GC-MS

Introduction

Ethyl 4-sulfamoylbenzoate is an organic compound featuring both a sulfonamide and an ethyl ester functional group.[1] As a key intermediate and structural motif in medicinal chemistry, its purity and accurate quantification are critical for ensuring the safety and efficacy of final drug products.[1] This document provides detailed analytical procedures for the determination of ethyl 4-sulfamoylbenzoate using two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide is designed for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not only repeatable but also adaptable. Both methods are presented with the principles of analytical procedure validation, as outlined in the ICH Q2(R1) guideline, to ensure trustworthiness and scientific integrity.[2][3][4]

Physicochemical Properties of Ethyl 4-Sulfamoylbenzoate

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₄S[5][6]
Molecular Weight229.26 g/mol [5][6]
AppearanceWhite to off-white solid[1]
SolubilitySoluble in polar organic solvents[1]
Topological Polar Surface Area94.8 Ų[5][6]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Principle & Rationale: Reverse-Phase HPLC (RP-HPLC) is the premier method for analyzing moderately polar, non-volatile compounds like ethyl 4-sulfamoylbenzoate. The molecule's aromatic ring provides a strong chromophore, making UV detection highly sensitive and specific. A C18 stationary phase is selected for its hydrophobic character, which provides excellent retention for the analyte. The mobile phase, a gradient mixture of acidified water and acetonitrile, is chosen to ensure sharp, symmetrical peak elution and to separate the main analyte from potential impurities of varying polarities.

HPLC Experimental Workflow

HPLC_Workflow Standard Standard Preparation (1.0 mg/mL Stock) Inject Inject Sample (10 µL) Standard->Inject Sample Sample Preparation (Dilute in Mobile Phase) Sample->Inject MobilePhase Mobile Phase Prep (ACN & 0.1% Formic Acid) Equilibrate System Equilibration (C18 Column) MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify GCMS_Workflow Standard Standard Preparation (Stock in Ethyl Acetate) Inject Splitless Injection (1 µL) Standard->Inject Sample Sample Preparation (Dilute in Ethyl Acetate) Sample->Inject Separate GC Separation (HP-5ms Column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM Mode) Ionize->Detect TIC Extract Ion Chromatograms (EIC) Detect->TIC Library Library Search (NIST) Detect->Library Quantify Quantify Analyte TIC->Quantify

Sources

Method

The Strategic Role of Ethyl 4-Sulfamoylbenzoate in the Synthesis of Novel Sulfonamides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Key Building Block Ethyl 4-sulfamoylbenzoate is a bifunctional molecule that has become a cornerstone in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Building Block

Ethyl 4-sulfamoylbenzoate is a bifunctional molecule that has become a cornerstone in the synthesis of a wide array of novel sulfonamide-containing compounds.[1] Its structure, featuring both a reactive sulfonamide group and an ethyl ester, provides a versatile platform for medicinal chemists and drug discovery scientists. The sulfonamide moiety can be readily functionalized, while the ester group can be retained to influence physicochemical properties or be hydrolyzed to the corresponding carboxylic acid, opening up further avenues for modification.[2] This dual reactivity allows for the construction of diverse molecular scaffolds with significant therapeutic potential, targeting a range of diseases including cancer, inflammation, glaucoma, and microbial infections.[2][3]

The strategic importance of ethyl 4-sulfamoylbenzoate lies in its ability to serve as a precursor to N-substituted 4-sulfamoylbenzoic acid derivatives. By carefully selecting the amines to be reacted with the sulfonamide group, researchers can systematically alter the steric and electronic properties of the final compounds, thereby fine-tuning their biological activity and selectivity for specific enzyme targets.[2]

Core Synthetic Strategies and Mechanistic Considerations

The primary synthetic utility of ethyl 4-sulfamoylbenzoate revolves around the nucleophilic substitution at the sulfur atom of the sulfonamide group. This reaction is typically carried out with primary or secondary amines, leading to the formation of N-substituted sulfonamides.

A related and widely used starting material is ethyl 4-(chlorosulfonyl)benzoate, which is highly reactive towards nucleophiles like amines and hydrazines, readily forming stable sulfonamide linkages.[4] The resulting ethyl 4-sulfamoylbenzoate derivatives can then be further modified.

The general synthetic workflow can be visualized as a multi-step process that offers multiple points for diversification.

Sources

Application

Application Notes and Protocols for the Synthesis of Ethyl 4-Sulfamoylbenzoate Derivatives

Introduction: The Sulfamoylbenzoate Scaffold in Modern Drug Discovery The sulfamoylbenzoate core, particularly derivatives of ethyl 4-sulfamoylbenzoate, represents a cornerstone scaffold in medicinal chemistry. This stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sulfamoylbenzoate Scaffold in Modern Drug Discovery

The sulfamoylbenzoate core, particularly derivatives of ethyl 4-sulfamoylbenzoate, represents a cornerstone scaffold in medicinal chemistry. This structural motif is integral to a wide array of therapeutic agents, leveraging the versatile chemical properties of the sulfonamide group. Sulfonamides are found in drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic agents.[1][2][3][4] The ethyl 4-sulfamoylbenzoate framework offers a synthetically accessible platform for generating extensive compound libraries. By modifying the substituents on the sulfonamide nitrogen (N-substitution), researchers can meticulously tune the molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize potency, selectivity, and pharmacokinetic profiles for specific biological targets.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic routes to prepare these valuable derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss strategies for scaffold diversification, ensuring scientific integrity and practical applicability.

Primary Synthetic Pathway: A Two-Step Approach to N-Substituted Derivatives

The most robust and widely employed strategy for synthesizing N-substituted ethyl 4-sulfamoylbenzoate derivatives is a two-step sequence. This pathway begins with the preparation of a highly reactive sulfonyl chloride intermediate, which is then coupled with a diverse range of primary or secondary amines.

Step 1: Synthesis of the Key Intermediate: Ethyl 4-(chlorosulfonyl)benzoate

The critical first step is the chlorosulfonation of commercially available ethyl benzoate. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the solvent and the electrophilic reagent.

Causality and Mechanistic Insight: The reaction proceeds via the attack of the electron-rich benzene ring of ethyl benzoate on the electrophilic sulfur atom of chlorosulfonic acid. The ethyl ester group is a deactivating but ortho, para-directing substituent. Due to steric hindrance from the ester group at the ortho position, the substitution occurs predominantly at the para position, yielding the desired ethyl 4-(chlorosulfonyl)benzoate. Precise temperature control is crucial; elevated temperatures can lead to side reactions, including hydrolysis of the ester or the newly formed sulfonyl chloride.[6] Modern continuous-flow methodologies offer significant advantages for this transformation, providing superior heat transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and often leading to increased yield and purity.[6]

cluster_main Primary Synthetic Workflow start Ethyl Benzoate intermediate Ethyl 4-(chlorosulfonyl)benzoate start->intermediate Chlorosulfonic Acid (Electrophilic Aromatic Substitution) product N-Substituted Ethyl 4-Sulfamoylbenzoate Derivative intermediate->product Base (e.g., Pyridine) (Nucleophilic Substitution) amine Primary or Secondary Amine (R1R2NH) amine->product hydrolysis_product N-Substituted 4-Sulfamoyl- benzoic Acid product->hydrolysis_product Ester Hydrolysis (e.g., LiOH or KOH)

Caption: Primary workflow for synthesizing N-substituted 4-sulfamoylbenzoic acids.

Step 2: Sulfonamide Bond Formation via Nucleophilic Substitution

The highly reactive ethyl 4-(chlorosulfonyl)benzoate intermediate readily undergoes nucleophilic attack by primary or secondary amines to form the stable sulfonamide linkage.[1]

Causality and Mechanistic Insight: The reaction involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic sulfur center of the sulfonyl chloride, displacing the chloride leaving group. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation and deactivation of the starting amine. A base, such as pyridine, triethylamine, or an aqueous solution of sodium carbonate, is typically added to the reaction mixture to act as an acid scavenger, driving the reaction to completion.[1][2][7] The choice of amine is the key diversification point in this synthesis, allowing for the introduction of a vast array of chemical functionalities.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(chlorosulfonyl)benzoate

Materials and Reagents:

  • Ethyl benzoate

  • Chlorosulfonic acid (handle with extreme care in a fume hood)

  • Dichloromethane (DCM)

  • Ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and dropping funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to an acid trap (e.g., a bubbler with NaOH solution), chill chlorosulfonic acid (5 molar equivalents) to 0 °C in an ice bath.

  • Addition of Substrate: Add ethyl benzoate (1 molar equivalent) dropwise to the cold, stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A white precipitate will form.

  • Extraction: Extract the aqueous slurry with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with cold water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often used in the next step without further purification, but can be recrystallized from a solvent system like hexane/ethyl acetate if necessary.

Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 2: General Procedure for Synthesis of N-Substituted Ethyl 4-Sulfamoylbenzoate Derivatives

Materials and Reagents:

  • Ethyl 4-(chlorosulfonyl)benzoate

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the amine (1.1 molar equivalents) and pyridine (1.5 molar equivalents) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve ethyl 4-(chlorosulfonyl)benzoate (1.0 molar equivalent) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.[1][7]

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the sulfonyl chloride.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution, and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[1][8] Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.[1]

Compound Amine Reagent Typical Solvent Expected Product
1 Ammonia (aq.)Dioxane/WaterEthyl 4-sulfamoylbenzoate
2 AnilineDCM/PyridineEthyl 4-(N-phenylsulfamoyl)benzoate
3 CyclopropylamineTHF/TriethylamineEthyl 4-(N-cyclopropylsulfamoyl)benzoate
4 MorpholineDCM/PyridineEthyl 4-(morpholinosulfonyl)benzoate
Table 1: Examples of N-Substituted Derivatives from Various Amines.

Alternative Pathways and Further Derivatizations

While the primary pathway is most common, other routes offer strategic advantages depending on the desired final product and available starting materials.

  • Esterification of 4-Sulfamoylbenzoic Acid: The parent compound, ethyl 4-sulfamoylbenzoate, can be synthesized via Fischer esterification of 4-sulfamoylbenzoic acid using ethanol with a catalytic amount of strong acid like sulfuric acid.[8] This route is useful when 4-sulfamoylbenzoic acid is a more accessible starting material.

  • N-Alkylation of Ethyl 4-Sulfamoylbenzoate: Once the primary sulfonamide (R-SO₂NH₂) is formed, the sulfonamide nitrogen can be further functionalized. Treatment with a strong base like sodium hydride (NaH) to deprotonate the nitrogen, followed by reaction with an alkyl halide (e.g., benzyl bromide), allows for the synthesis of N,N-disubstituted derivatives where one substituent is introduced via the initial amination and the second via alkylation.[7]

  • Hydrolysis to Bioactive Carboxylic Acids: For many therapeutic applications, the final active compound is the carboxylic acid, not the ethyl ester. The ester group serves as a protecting group or improves handling properties during synthesis. It can be readily hydrolyzed under basic conditions, typically using lithium hydroxide (LiOH) or potassium hydroxide (KOH) in a water/THF or water/methanol mixture, to yield the corresponding N-substituted 4-sulfamoylbenzoic acid.[5][7][9]

cluster_alt Alternative and Downstream Synthetic Routes start_acid 4-Sulfamoylbenzoic Acid parent_ester Ethyl 4-sulfamoylbenzoate start_acid->parent_ester Fischer Esterification (Ethanol, H+) n_alkylated N-Alkyl Ethyl 4-Sulfamoylbenzoate parent_ester->n_alkylated 1. Base (e.g., NaH) 2. Nucleophilic Substitution alkyl_halide Alkyl Halide (R-X) alkyl_halide->n_alkylated final_acid N-Alkyl 4-Sulfamoyl- benzoic Acid n_alkylated->final_acid Ester Hydrolysis (e.g., LiOH)

Caption: Alternative routes for synthesis and further functionalization.

Conclusion

The synthetic routes outlined in these notes provide a robust and versatile platform for the preparation of a wide range of ethyl 4-sulfamoylbenzoate derivatives. The primary two-step pathway, involving chlorosulfonation followed by amination, remains the most efficient method for generating chemical diversity. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can effectively synthesize novel compounds for evaluation in drug discovery programs. The potential for subsequent modifications, such as N-alkylation and ester hydrolysis, further expands the accessible chemical space, solidifying the importance of this scaffold in the development of new therapeutic agents.

References

  • Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Benchchem.
  • Methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)
  • Technical Support Center: Continuous-Flow Synthesis of Ethyl 4-(chlorosulfonyl)
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIV
  • Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Deriv
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. NIH.
  • Synthesis of Methyl 4-sulfamoylbenzoate: An Application Note and Experimental Protocol. Benchchem.
  • Design and Synthesis of Sulfonamides Derivatives: A Review.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Sulfonamide derivatives: Synthesis and applications.
  • Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Synthetic strategies and therapeutic applications of sulfur-containing molecules. PubMed.
  • Sulfonamides: Synthesis and The Recent Applic
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Applic
  • ETHYL 4-ACETYLBENZO
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic
  • Synthesis and characterization of n-(4 sulfamoylphenyl)
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 4-Sulfamoylbenzoate by Recrystallization

This guide serves as a specialized resource for researchers, scientists, and professionals engaged in drug development, providing in-depth troubleshooting advice and frequently asked questions for the purification of cru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and professionals engaged in drug development, providing in-depth troubleshooting advice and frequently asked questions for the purification of crude ethyl 4-sulfamoylbenzoate via recrystallization. The methodologies and principles discussed herein are grounded in established chemical purification techniques, tailored to the specific properties of sulfonamide-containing compounds.

Troubleshooting Guide: Addressing Common Recrystallization Issues

This section is designed to provide immediate, actionable solutions to specific problems that may arise during the recrystallization of ethyl 4-sulfamoylbenzoate.

Question: My product has "oiled out" instead of forming crystals. What is happening and how do I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than as a crystalline solid.[1] This typically occurs for two primary reasons:

  • High Impurity Concentration: A significant level of impurities can depress the melting point of your compound, causing it to liquefy at the temperature of the crystallization medium.[1]

  • Solution Temperature Exceeds Melting Point: The boiling point of your chosen solvent might be higher than the melting point of your compound. When the solution cools, it becomes saturated while still being hot enough to keep the compound in a molten state.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature. Allow this slightly more dilute solution to cool slowly.[1]

  • Lower the Crystallization Temperature: If possible, switch to a lower-boiling point solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective as they allow for crystallization at a lower temperature.[1][2]

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled below the compound's melting point but before oiling occurs, attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]

  • Pre-Purification: If the crude material is highly impure, a preliminary purification step such as column chromatography may be necessary before attempting recrystallization.[1]

Question: I've cooled my solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form is typically due to one of two common issues: the solution is not sufficiently saturated, or the solution is supersaturated but lacks a nucleation point for crystal growth to begin.[1]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

    • Seeding: Introduce a "seed" crystal—a tiny particle of the pure compound—into the cooled solution. This provides a template for further crystal formation.[4]

  • Increase Concentration: If nucleation techniques fail, it is likely that too much solvent was used.[4] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow the solution to cool again. Be careful not to boil off too much solvent, which could cause the product to crash out of solution upon cooling.[4]

  • Utilize an Anti-Solvent: If your compound is dissolved in a "good" solvent (in which it is very soluble), you can sometimes induce crystallization by slowly adding a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. This controlled reduction in solubility promotes gradual crystal growth.[3]

Question: My final yield is very low. What are the likely causes and how can I improve it?

Answer:

A low recovery of purified product is a frequent issue in recrystallization. The primary causes include:

  • Excessive Solvent Usage: The most common cause is using too much solvent to dissolve the crude product.[4] Since the compound has some solubility even in the cold solvent, a larger volume of solvent will retain more of your product in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem, leading to significant loss.[1]

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to high losses in the filtrate.[1]

  • Multiple Transfers: Each transfer of the solid between flasks can result in mechanical losses.

Solutions:

  • Use the Minimum Amount of Hot Solvent: The key is to use only the amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material.[2]

  • Pre-heat Your Filtration Apparatus: When performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor or in an oven to prevent the temperature from dropping and causing premature crystallization.[3]

  • Cool Thoroughly: After allowing the solution to cool to room temperature, place it in an ice bath to maximize the precipitation of the crystals from the solution before filtration.[3]

  • Test the Mother Liquor: If you suspect significant product loss, you can test the mother liquor (the filtrate) by evaporating a small sample. If a large amount of residue remains, there is a substantial quantity of your compound still in solution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing ethyl 4-sulfamoylbenzoate?

A1: The ideal solvent is one in which ethyl 4-sulfamoylbenzoate is highly soluble at high temperatures but sparingly soluble at low temperatures.[5] For sulfonamides, common and effective solvents include ethanol, isopropanol, and ethanol-water mixtures.[2] Ethyl 4-sulfamoylbenzoate is noted to be soluble in polar organic solvents.[6] A small-scale solubility test is the best way to determine the optimal solvent or solvent system for your specific crude product.[2]

Q2: How does the presence of the sulfonamide and ethyl ester groups affect solvent choice?

A2: The molecule has both polar (sulfonamide) and moderately non-polar (ethyl ester, benzene ring) characteristics. This dual nature suggests that solvents of intermediate polarity, like ethanol, would be effective. The sulfonamide group can participate in hydrogen bonding, which influences its solubility in protic solvents like alcohols and water.[3] The ethyl ester group makes it more soluble in organic solvents than its corresponding carboxylic acid.[7]

Q3: Why is slow cooling important for obtaining pure crystals?

A3: Slow cooling is crucial for the formation of large, well-ordered crystals.[4] Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice, excluding impurity molecules. Rapid cooling causes the compound to "crash out" of solution, trapping impurities within the rapidly forming crystal structure and often resulting in small, impure crystals.[4] Insulating the flask can help ensure a gradual cooling process.[1]

Q4: My purified product is still colored. What should I do?

A4: If the solution is colored by impurities after dissolving the crude product in hot solvent, you can often remove them by adding a small amount of activated charcoal. The charcoal adsorbs the colored impurity molecules onto its high-surface-area particles.[1] Add the charcoal to the hot solution, swirl, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[3]

Quantitative Data for Common Recrystallization Solvents

This table provides key data for solvents commonly used in the recrystallization of polar organic compounds like ethyl 4-sulfamoylbenzoate.

SolventBoiling Point (°C)Freezing Point (°C)Polarity IndexNotes on Use for Sulfonamides
Water 100010.2Can be a good anti-solvent when used with a miscible organic solvent like ethanol.[7]
Ethanol (95%) 78-1144.3A very common and effective choice for sulfonamides, often used as a primary solvent or with water.[2]
Isopropanol 82-893.9Similar to ethanol and a good alternative.[2]
Ethyl Acetate 77-844.4A good solvent for esters; may be too effective, requiring a less polar anti-solvent like hexane.[7]
Acetone 56-955.1Lower boiling point can be advantageous, but its high solvency might lead to lower yields.[7]

Detailed Experimental Protocol: Recrystallization of Ethyl 4-Sulfamoylbenzoate

This protocol outlines a standard procedure for the purification of approximately 5 grams of crude ethyl 4-sulfamoylbenzoate.

Materials:

  • Crude Ethyl 4-sulfamoylbenzoate (~5 g)

  • 95% Ethanol (Recrystallization Solvent)

  • Activated Charcoal (optional)

  • Erlenmeyer Flasks (250 mL and 125 mL)

  • Hot Plate

  • Büchner Funnel and Filter Paper

  • Vacuum Flask and Tubing

  • Glass Stirring Rod

  • Stemless Funnel (for hot filtration, if needed)

Procedure:

  • Dissolution: Place the crude ethyl 4-sulfamoylbenzoate into a 250 mL Erlenmeyer flask. Add a small portion of 95% ethanol (~20-25 mL) and a boiling chip.[8] Gently heat the mixture on a hot plate with swirling until the solvent boils.[2]

  • Achieve Saturation: Continue to add small portions of hot ethanol until the solid just completely dissolves. It is critical to add the minimum amount of boiling solvent required to avoid reducing the final yield.[2][5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is essential for the formation of pure, large crystals.[4]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the amount of crystallized product.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator.

Visualized Workflow

The following diagram outlines the logical steps of the purification process.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude Crude Solid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Hot Saturated Solution add_solvent->dissolved hot_filt Hot Gravity Filtration dissolved->hot_filt if insoluble impurities cool_slow Slow Cooling to Room Temperature dissolved->cool_slow if no hot filtration filtrate Clear Hot Filtrate hot_filt->filtrate filtrate->cool_slow ice_bath Ice Bath Cooling cool_slow->ice_bath crystals Crystal Slurry ice_bath->crystals vac_filt Vacuum Filtration crystals->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Drying wash->dry pure_solid Pure Dry Crystals dry->pure_solid

Caption: Recrystallization workflow for ethyl 4-sulfamoylbenzoate.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]

  • Stack Exchange. Are there any general rules for choosing solvents for recrystallization?. Available from: [Link]

  • Chemistry LibreTexts. 6.6D: Troubleshooting. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226554, Ethyl 4-sulfamoylbenzoate. Available from: [Link]

  • YouTube. Crystallization of Sulfanilamide. Available from: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Ethyl 4-Sulfamoylbenzoate

Welcome to the technical support guide for the purification of ethyl 4-sulfamoylbenzoate via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 4-sulfamoylbenzoate via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and optimize your purification workflow.

Ethyl 4-sulfamoylbenzoate is an organic compound featuring both a sulfonamide and an ethyl ester functional group.[1][2][3][4] Its polarity, conferred by these groups, presents specific challenges and considerations during chromatographic purification. This guide is structured to address these issues directly, explaining the scientific principles behind each recommendation.

Core Principles & Initial Setup

Before delving into troubleshooting, establishing a robust foundational protocol is critical. The success of column chromatography hinges on the careful selection of the stationary and mobile phases, proper column packing, and appropriate sample loading.

Selecting the Right Conditions

The choice of stationary and mobile phases is paramount for achieving good separation.[5] For a moderately polar compound like ethyl 4-sulfamoylbenzoate, a normal-phase setup is typically employed.

ParameterRecommendationRationale
Stationary Phase Silica Gel (Standard Grade, 60 Å, 230-400 mesh)Silica gel is a polar adsorbent, making it ideal for normal-phase chromatography where it effectively retains polar to moderately polar compounds.[6]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixturesThese solvent systems offer a tunable polarity. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the target compound.
TLC Analysis Target Rf: 0.2 - 0.4An optimal Rf (retention factor) value in this range on a TLC plate generally translates to good separation on a column.[7][8] An Rf in this zone allows for sufficient separation from both less polar impurities (higher Rf) and more polar impurities (lower Rf).
Experimental Workflow: Column Preparation and Elution

A well-executed workflow is essential for reproducible results. The following diagram and protocol outline the critical steps for purifying ethyl 4-sulfamoylbenzoate.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate

Caption: General workflow for column chromatography purification.

Detailed Protocol: Slurry Packing and Sample Loading
  • Column Preparation : Secure a glass column of appropriate size vertically. A common rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight for difficult separations.

  • Slurry Creation : In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a consistent slurry.

  • Packing : Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles. Add a layer of sand on top of the settled silica bed to prevent disturbance.[9]

  • Equilibration : Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

  • Sample Loading :

    • Wet Loading : Dissolve the crude ethyl 4-sulfamoylbenzoate in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[9] Carefully pipette this solution onto the top of the silica bed.[9]

    • Dry Loading : If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the column.[9][10]

  • Elution : Begin adding the mobile phase and collect fractions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of ethyl 4-sulfamoylbenzoate.

Issue 1: Poor Separation or Co-elution of Compound with Impurities

Q: My ethyl 4-sulfamoylbenzoate is not separating from impurities and is co-eluting. What steps can I take to improve the resolution?

A: This is a common challenge, often solvable by optimizing the mobile phase or changing the elution method.

  • Optimize the Mobile Phase : The polarity of your eluent is the most critical factor.[5]

    • Decrease Polarity : If your compound and impurities are eluting too quickly (high Rf), decrease the mobile phase polarity. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the retention time on the silica, allowing for better separation.

    • Gradient Elution : If impurities are very close in polarity to your product, an isocratic (constant solvent composition) elution may not be sufficient. A gradient elution, where you start with a low-polarity solvent and gradually increase the percentage of the more polar solvent, can be highly effective.[5] For example, start with 10% ethyl acetate in hexane and slowly increase to 30% over the course of the separation.[11]

  • Check for Column Overloading : Loading too much sample can lead to broad bands that overlap. Ensure you are using an appropriate ratio of silica gel to your crude material. For challenging separations, a ratio of 100:1 (silica:sample) may be necessary.

  • Flow Rate : An excessively fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. If using flash chromatography, reduce the pressure to slow the flow rate. For gravity columns, ensure the packing is not too loose.[9]

Issue 2: The Compound Won't Elute from the Column or Elutes Very Slowly

Q: I've been running the column for a long time with my standard mobile phase, but the ethyl 4-sulfamoylbenzoate is not coming off. What's wrong?

A: This indicates that your mobile phase is not polar enough to displace the compound from the silica gel. The sulfonamide and ester groups can interact strongly with the silanol groups on the silica surface.

  • Increase Mobile Phase Polarity : Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you are using 10% ethyl acetate in hexane, try increasing it to 20%, then 30%, and so on. Monitor the elution using TLC.

  • Use a Stronger Solvent : If increasing the ethyl acetate concentration is ineffective, you may need to add a small percentage of an even more polar solvent, like methanol. However, use methanol sparingly (e.g., 1-5%), as it can sometimes cause issues with silica dissolution.

  • Check for Compound Stability : It's possible the compound is degrading on the silica gel, especially if the silica is acidic.[12] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared (a technique known as 2D TLC).[12] If degradation is suspected, you can use deactivated silica.[10]

Issue 3: Peak Tailing and Broad Bands

Q: The fractions containing my product show significant tailing on the TLC plate, and the elution band was very broad. How can I achieve sharper peaks?

A: Peak tailing for polar compounds is often caused by strong, non-ideal interactions with the stationary phase.[13]

  • Mobile Phase Modifiers : The acidic nature of the N-H bond in the sulfonamide group can lead to strong interactions with the acidic silanol groups on the silica surface. Adding a small amount of a modifier can improve peak shape.

    • Acidic Modifier : Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help by protonating any basic impurities and improving the elution profile of acidic compounds.[13]

    • Basic Modifier : While less common for sulfonamides, if basic impurities are causing issues, a small amount of triethylamine (TEA) can be used to deactivate the silica gel.[10]

  • Ensure Proper Loading : Loading the sample in a large volume of solvent or a solvent that is much more polar than the mobile phase can cause band broadening. Always use the minimum amount of solvent for loading.[9] Dry loading is often the best method to ensure a tight initial band.[9]

  • Column Packing : An improperly packed column with channels or cracks will lead to uneven flow and band broadening. Ensure your column is packed uniformly without any air bubbles.[9]

Frequently Asked Questions (FAQs)

Q1: Can I use a different stationary phase besides silica gel? A1: Yes. If you are unable to achieve good separation on silica, other stationary phases can be considered.[5]

  • Alumina : Available in acidic, neutral, and basic forms, alumina can offer different selectivity compared to silica.[13]

  • Reverse-Phase (C18) Silica : For highly polar compounds or when normal-phase fails, reverse-phase chromatography can be an excellent alternative.[5] Here, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[14][15]

Q2: How do I know if my column has "run dry" and what are the consequences? A2: A column runs dry when the solvent level drops below the top of the stationary phase.[9] This introduces air into the packed bed, leading to cracks and channels. This will ruin the separation, as the mobile phase will flow through these channels instead of uniformly through the silica bed. Always keep the solvent level above the silica bed.[9]

Q3: My crude mixture is not soluble in the mobile phase. How should I load it onto the column? A3: This is a perfect scenario for the dry loading technique described earlier.[10][12] Dissolving the sample in a strong solvent like dichloromethane, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to create a free-flowing powder is the recommended approach.[9] This powder can then be added directly to the top of the prepared column.

Q4: What could cause a sudden increase in pressure during a flash chromatography run? A4: A sudden pressure increase can be due to several factors:

  • Precipitation : The sample may have precipitated at the top of the column if it is not soluble in the mobile phase.[16]

  • Particulates : Particulates from the sample or the system can clog the column frit.[16] Filtering the sample before loading can prevent this.

  • Buffer Precipitation : If using buffers in a reverse-phase system, switching too quickly to a high concentration of organic solvent can cause the buffer salts to precipitate.[16]

Q5: Why did my compound come off the column much faster than the TLC predicted? A5: Several factors could cause this discrepancy:

  • TLC Chamber Saturation : If the TLC chamber was not properly saturated with solvent vapor, the Rf values may appear artificially low.

  • Column Overloading : A heavily overloaded column can lead to faster elution than expected.

  • Different Silica : The silica gel used for the column may have a different activity or particle size than the TLC plate.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (n.d.). Benchchem.
  • CAS 5446-77-5: ethyl 4-sulfamoylbenzoate. (n.d.). CymitQuimica.
  • Troubleshooting column chromatography purification of polar ketone compounds. (n.d.). Benchchem.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021, June 22). National Institutes of Health.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022, November 21). Letters in Applied NanoBioScience.
  • [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. (n.d.). PubMed.
  • ethyl 4-sulfamoylbenzoate. (n.d.). PubChem.
  • ethyl 4-sulfamoylbenzoate. (n.d.). ECHEMI.
  • ethyl 4-sulfamoylbenzoate 5446-77-5 wiki. (n.d.). Guidechem.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2014, October 16). ResearchGate.
  • What is the optimal Rf value for our compound of interest when running silica column chromatography? (2021, February 18). ResearchGate.
  • Chromatography. (2024, January 11). PubMed.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • How to Optimize TLC to Enhance Purification by Flash Chromatography. (2023, February 10). Biotage.
  • What are common causes of LC column plugging, fouling and/or high pressure problems? (n.d.). Waters Knowledge Base.

Sources

Troubleshooting

Side reactions to avoid during the synthesis of ethyl 4-sulfamoylbenzoate

Technical Support Center: Synthesis of Ethyl 4-sulfamoylbenzoate A Guide to Navigating and Preventing Side Reactions Section 1: The Chlorosulfonation Step - Converting Ethyl Benzoate The first critical phase of the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-sulfamoylbenzoate

A Guide to Navigating and Preventing Side Reactions

Section 1: The Chlorosulfonation Step - Converting Ethyl Benzoate

The first critical phase of the synthesis is the electrophilic aromatic substitution of ethyl benzoate with chlorosulfonic acid to form the key intermediate, ethyl 4-(chlorosulfonyl)benzoate. Success here hinges on precise control over reaction conditions to favor para-substitution and minimize degradation.

Q1: My chlorosulfonation reaction is turning dark brown or black, and the yield of ethyl 4-(chlorosulfonyl)benzoate is very low. What's causing this decomposition?

Answer: This is a classic sign of an uncontrolled exothermic reaction. The chlorosulfonation of aromatic compounds is highly energetic. Adding chlorosulfonic acid too quickly or failing to maintain a low temperature (typically 0-5 °C) causes localized heating. This excess energy does not lead to a faster or more efficient reaction; instead, it promotes undesirable side reactions, including charring and polysulfonation, which degrade your starting material and desired product.

Troubleshooting Protocol:

  • Temperature is Paramount: Set up your reaction in an ice-salt bath to maintain a consistent internal temperature below 5 °C.

  • Controlled Reagent Addition: Add the chlorosulfonic acid dropwise to the ethyl benzoate with vigorous stirring. Never add the ethyl benzoate to the acid, as this creates an initial large exotherm that is difficult to control.

  • Inert Conditions: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent side reactions with atmospheric moisture.

Q2: After quenching the reaction in ice water, a significant portion of my product remains in the aqueous layer, or my isolated yield is poor. What byproduct am I forming?

Answer: You are most likely dealing with the hydrolysis of your desired product, ethyl 4-(chlorosulfonyl)benzoate, into the corresponding ethyl 4-sulfonic acid.[1] The sulfonyl chloride functional group is highly reactive and susceptible to nucleophilic attack by water.[2] This hydrolysis is especially rapid during the workup phase when the reaction mixture is quenched in water.

G cluster_main Main Reaction Path cluster_side Key Side Reaction A Ethyl 4-(chlorosulfonyl)benzoate C Ethyl 4-sulfamoylbenzoate (Desired Product) A->C Amination E Ethyl 4-sulfobenzoic acid (Hydrolysis Byproduct) A->E Hydrolysis (During Workup) B Ammonia (NH3) D Water (H2O)

Preventative Strategies:

  • Anhydrous Reaction Conditions: Ensure all glassware is oven-dried and reactants (especially ethyl benzoate) are anhydrous. Even small amounts of water in the reaction itself can initiate hydrolysis.[1]

  • Rapid and Cold Workup: Quench the reaction by pouring it slowly onto a large amount of crushed ice. This keeps the temperature low, slowing the hydrolysis rate. Proceed immediately with the extraction using a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Minimize Contact Time: Do not let the quenched mixture sit for extended periods. The longer the organic product is in contact with the aqueous phase, the more hydrolysis will occur.

Section 2: The Amination Step - Forming the Sulfonamide

In this second stage, the reactive sulfonyl chloride is converted to the final sulfonamide product by reaction with an ammonia source. The primary challenges here are ensuring complete reaction while preventing hydrolysis of the ester and managing the reaction stoichiometry.

Q3: My amination reaction is incomplete, and I still see starting material (ethyl 4-(chlorosulfonyl)benzoate) by TLC. What should I check?

Answer: An incomplete amination reaction can stem from several factors related to the nucleophile (ammonia) and the reaction environment.

  • Insufficient Ammonia: Ensure you are using a sufficient excess of the ammonia source (e.g., aqueous ammonium hydroxide, ammonia in a solvent). The reaction produces HCl as a byproduct, which will neutralize one equivalent of ammonia. You need enough free ammonia to act as the nucleophile.

  • Reaction Temperature: While the reaction is often performed at low temperatures initially to control the exotherm, it may require warming to room temperature or slightly above to drive it to completion. Monitor the reaction by TLC to determine the optimal temperature profile.

  • Solvent Choice: The reaction is often biphasic if using aqueous ammonia and an organic solvent. Vigorous stirring is essential to maximize the interfacial area and ensure the reactants can interact effectively.

Q4: During the workup of my amination, I'm losing yield and isolating a different acidic compound. What is this side reaction?

Answer: This indicates saponification, or the base-catalyzed hydrolysis of your ethyl ester group to a carboxylate. This is particularly problematic if you use a strong base (like NaOH or KOH) during the workup to neutralize excess acid or if the reaction is run under harsh basic conditions for a prolonged period.[2] The resulting 4-sulfamoylbenzoic acid is a salt at high pH and will partition into the aqueous layer, leading to significant product loss.

Saponification Product Ethyl 4-sulfamoylbenzoate SideProduct 4-Sulfamoylbenzoate Salt (Saponification Byproduct) Product->SideProduct Ester Hydrolysis Base Strong Base (e.g., NaOH) + Heat

Mitigation Protocol:

  • Use a Mild Base for Neutralization: During workup, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[3] This is generally not basic enough to cause rapid saponification at room temperature.

  • Avoid Excess Heat: Perform all extractions and washes at room temperature.

  • Confirm Product Identity: If you suspect saponification, you can acidify the aqueous layer from your workup. If the 4-sulfamoylbenzoic acid byproduct has formed, it should precipitate out upon acidification.

Section 3: General Troubleshooting & FAQs

Q5: How should I properly store the ethyl 4-(chlorosulfonyl)benzoate intermediate?

Answer: This intermediate is highly sensitive to moisture. It must be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place.[2] Any exposure to humidity will lead to hydrolysis, rendering it unusable for the subsequent amination step. If it will not be used immediately, storing it in a desiccator is highly recommended.

Q6: I have an impure final product. What is the best method for purification?

Answer: Recrystallization is typically the most effective method for purifying ethyl 4-sulfamoylbenzoate. A common solvent system is an ethanol/water mixture.[4] Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes faintly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of pure crystals.

For particularly difficult-to-remove impurities, column chromatography on silica gel may be necessary.[3] A solvent system of ethyl acetate and petroleum ether or hexane is a good starting point for elution.

Experimental Protocols & Data Summary

Workflow Visualization

Workflow A Ethyl Benzoate B Ethyl 4-(chlorosulfonyl)benzoate A->B  Chlorosulfonic Acid (SO3ClH)  0-5 °C C Ethyl 4-sulfamoylbenzoate B->C  Aqueous Ammonia (NH4OH)  0 °C to RT

Table 1: Summary of Reactions, Conditions, and Side Products
Reaction Step Primary Reagents Key Conditions Primary Side Reaction Resulting Byproduct Mitigation Strategy
Chlorosulfonation Ethyl Benzoate, Chlorosulfonic AcidAnhydrous, 0-5 °C, slow additionHydrolysis of sulfonyl chlorideEthyl 4-sulfonic acidMaintain anhydrous conditions; rapid, cold workup.[1]
Amination Ethyl 4-(chlorosulfonyl)benzoate, AmmoniaExcess ammonia, 0 °C to RTBase-catalyzed ester hydrolysis4-Sulfamoylbenzoic acidUse mild base (NaHCO₃) in workup; avoid heat.[2]

References

  • BenchChem. Technical Support Center: Continuous-Flow Synthesis of Ethyl 4-(chlorosulfonyl)benzoate.
  • CymitQuimica. CAS 5446-77-5: ethyl 4-sulfamoylbenzoate.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226554, Ethyl 4-sulfamoylbenzoate.
  • BenchChem. Synthesis of Methyl 4-sulfamoylbenzoate: An Application Note and Experimental Protocol.
  • BenchChem. Managing the stability and hydrolysis of Ethyl 4-(chlorosulfonyl)benzoate during reactions.
  • BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 4-acetylbenzoate from 4-acetylbenzoic Acid.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-Sulfamoylbenzoate

Welcome to the technical support center for the synthesis of ethyl 4-sulfamoylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and pu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-sulfamoylbenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, providing a framework for robust troubleshooting and optimization.

Synthesis Overview & Core Challenges

The synthesis of ethyl 4-sulfamoylbenzoate is most commonly achieved via a two-step process starting from ethyl benzoate. This pathway, while straightforward in principle, is fraught with challenges that can significantly impact yield. The primary hurdles are the management of highly reactive and moisture-sensitive intermediates and the prevention of competing side reactions.

The overall synthetic transformation involves:

  • Electrophilic Chlorosulfonation: Reaction of ethyl benzoate with chlorosulfonic acid to form the key intermediate, ethyl 4-(chlorosulfonyl)benzoate.

  • Nucleophilic Amidation: Conversion of the sulfonyl chloride intermediate into the target sulfonamide using an ammonia source.

Synthesis_Workflow EB Ethyl Benzoate (Starting Material) Step1 Step 1: Chlorosulfonation EB->Step1 CSA Chlorosulfonic Acid (HSO3Cl) CSA->Step1 Intermediate Ethyl 4-(chlorosulfonyl)benzoate (Moisture-Sensitive Intermediate) Step1->Intermediate Formation of Sulfonyl Chloride Step2 Step 2: Amidation Intermediate->Step2 Ammonia Ammonia Source (e.g., NH4OH) Ammonia->Step2 FinalProduct Ethyl 4-sulfamoylbenzoate (Final Product) Step2->FinalProduct Formation of Sulfonamide

Caption: A diagram of the two-step synthesis of ethyl 4-sulfamoylbenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for ethyl 4-sulfamoylbenzoate?

The most established route begins with the chlorosulfonation of ethyl benzoate using chlorosulfonic acid, followed by amidation of the resulting ethyl 4-(chlorosulfonyl)benzoate.[1] An alternative, though less common, approach involves the Fischer esterification of 4-sulfamoylbenzoic acid.[2] The choice depends on the availability and cost of the starting materials. This guide focuses on optimizing the more prevalent chlorosulfonation pathway.

Q2: Why is moisture control so critical throughout this synthesis?

Moisture is the primary antagonist in this reaction sequence.

  • During Chlorosulfonation: Chlorosulfonic acid reacts violently with water. Any moisture present in the solvent or on the glassware will consume the reagent and generate significant heat, creating an unsafe condition.

  • Handling the Intermediate: The product of the first step, ethyl 4-(chlorosulfonyl)benzoate, is highly susceptible to hydrolysis.[3][4] Exposure to moisture will convert the reactive sulfonyl chloride group back into a non-reactive sulfonic acid (ethyl 4-sulfobenzoate), which cannot be converted to the desired sulfonamide in the second step. This is a common and significant cause of yield loss.

Q3: What are the primary side products and how can they be minimized?

The main side product is ethyl 4-sulfobenzoate, formed from the hydrolysis of the sulfonyl chloride intermediate as discussed in Q2.[3] To minimize its formation, ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential impurity is the ortho-isomer. However, the para-product is strongly favored due to the steric hindrance of the ethyl ester group.

Q4: Can I use a different base for the amidation step?

While a base like pyridine or triethylamine is often used in sulfamoylation reactions to scavenge the HCl byproduct, it is generally not necessary when using aqueous ammonia (ammonium hydroxide).[5][6] The excess ammonia in the solution acts as both the nucleophile and the acid scavenger. If you are using ammonia gas or an ammonium salt, a non-nucleophilic base like triethylamine would be required.

In-Depth Troubleshooting Guide

Low yield or product impurity can almost always be traced back to specific, controllable experimental parameters. Use the following guide to diagnose and resolve common issues.

Troubleshooting_Workflow Start Low Final Yield CheckStep1 Analyze Step 1: Chlorosulfonation Start->CheckStep1 CheckStep2 Analyze Step 2: Amidation Start->CheckStep2 Moisture Moisture Contamination? CheckStep1->Moisture TempControl1 Poor Temperature Control? CheckStep1->TempControl1 Reagents1 Reagent Quality/Stoichiometry? CheckStep1->Reagents1 IntermediateHydrolysis Intermediate Hydrolysis? CheckStep2->IntermediateHydrolysis AmidationConditions Inefficient Amidation? CheckStep2->AmidationConditions WorkupLoss Product Loss During Work-up? CheckStep2->WorkupLoss Sol_Dry Solution: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere (N2/Ar) Moisture->Sol_Dry Sol_Temp1 Solution: - Use ice bath for addition - Monitor internal temp - Slow, dropwise addition TempControl1->Sol_Temp1 Sol_Reagents1 Solution: - Use fresh HSO3Cl - Verify stoichiometry - Ensure complete dissolution Reagents1->Sol_Reagents1 Sol_Intermediate Solution: - Minimize time between steps - Handle intermediate under N2/Ar - Use anhydrous solvent for transfer IntermediateHydrolysis->Sol_Intermediate Sol_Amidation Solution: - Ensure excess NH3 source - Check reaction time/temp - Vigorous stirring AmidationConditions->Sol_Amidation Sol_Workup Solution: - Careful pH adjustment - Multiple extractions - Optimize recrystallization solvent WorkupLoss->Sol_Workup

Caption: A troubleshooting decision tree for low-yield synthesis.

Problem 1: Low Yield or No Reaction in Chlorosulfonation Step
  • Possible Cause A: Moisture Contamination.

    • Diagnosis: The reaction mixture heats up excessively and uncontrollably upon addition of chlorosulfonic acid, often with the evolution of HCl gas. The final work-up of this step yields a water-soluble solid (sulfonic acid) instead of an organic-soluble oil/solid.

    • Causality: Chlorosulfonic acid reacts preferentially and exothermically with water. This consumes the reagent and prevents the desired electrophilic substitution on the aromatic ring.

    • Solution: All glassware must be rigorously oven- or flame-dried immediately before use. Use a high-quality, anhydrous solvent (if any) and ensure the ethyl benzoate starting material is dry. Perform the reaction under a static atmosphere of nitrogen or argon.

  • Possible Cause B: Improper Temperature Control.

    • Diagnosis: The reaction mixture darkens significantly (charring), and the isolated intermediate is a dark, impure oil.

    • Causality: The chlorosulfonation of activated rings is highly exothermic. Uncontrolled temperature increases can lead to side reactions and decomposition of the starting material and product.[3] Precise temperature control is key to achieving high purity and yield.[3]

    • Solution: Add the chlorosulfonic acid slowly and dropwise to the ethyl benzoate while maintaining the reaction temperature at 0-5 °C using an ice-salt or ice-water bath. Monitor the internal temperature of the reaction, not the bath temperature.

Problem 2: Low Yield in Amidation Step
  • Possible Cause A: Hydrolysis of the Sulfonyl Chloride Intermediate.

    • Diagnosis: After the amidation reaction and work-up, a significant portion of the material is found in the aqueous layer upon acidification, or the final isolated organic product yield is low.

    • Causality: The ethyl 4-(chlorosulfonyl)benzoate intermediate is reactive and will hydrolyze if exposed to moisture during its isolation, storage, or the initial phase of the amidation reaction.[4]

    • Solution: Ideally, use the crude ethyl 4-(chlorosulfonyl)benzoate immediately in the next step without a full aqueous work-up. If it must be isolated, do so under strictly anhydrous conditions and store it in a desiccator under an inert atmosphere. When starting the amidation, add the intermediate (or a solution of it in an anhydrous solvent) to the cold ammonia solution.

  • Possible Cause B: Inefficient Amidation or Product Loss.

    • Diagnosis: The reaction appears complete by TLC, but the isolated yield is poor.

    • Causality: The product, ethyl 4-sulfamoylbenzoate, has some water solubility. It can be lost during work-up if extractions are not performed thoroughly or if the pH is not carefully controlled during precipitation.

    • Solution: After the reaction, ensure the product is fully precipitated by carefully acidifying the solution with cold dilute HCl to a pH of ~5-6. Cool the mixture thoroughly in an ice bath to maximize crystallization. When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in the aqueous phase and extract multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate.[2]

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(chlorosulfonyl)benzoate

Materials:

  • Ethyl benzoate

  • Chlorosulfonic acid (freshly opened bottle recommended)

  • Dry dichloromethane (DCM, optional solvent)

  • Ice

Equipment:

  • Oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Inert gas (N₂ or Ar) inlet

Procedure:

  • Set up the flask with a stirrer, dropping funnel, thermometer, and inert gas inlet.

  • Charge the flask with ethyl benzoate (1.0 eq). If desired, a minimal amount of dry DCM can be used as a solvent.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (approx. 4-5 eq) to the dropping funnel.

  • Add the chlorosulfonic acid dropwise to the stirred ethyl benzoate solution over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Crucial Step: The reaction mixture is very carefully and slowly poured onto a large amount of crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.

  • The resulting white precipitate is filtered, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum. This crude product is typically used directly in the next step.

Protocol 2: Synthesis of Ethyl 4-sulfamoylbenzoate

Materials:

  • Crude ethyl 4-(chlorosulfonyl)benzoate (from Protocol 1)

  • Concentrated ammonium hydroxide (28-30%)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • In a beaker, cool an excess of concentrated ammonium hydroxide (approx. 10-20 eq relative to the starting ethyl benzoate) in an ice bath.

  • Slowly add the crude, dry ethyl 4-(chlorosulfonyl)benzoate in portions to the cold, stirred ammonium hydroxide solution. A thick white precipitate will form.

  • Stir the mixture vigorously in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

  • Cool the mixture back down in an ice bath and carefully acidify with cold 1 M HCl to a pH of ~6. Check the pH with litmus paper.

  • Filter the white precipitate, wash it with cold water, and then a small amount of cold ethanol to remove any unreacted starting material.

  • Dry the solid under vacuum.

  • Purification: The crude product can be further purified by recrystallization, typically from an ethanol/water mixture, to yield pure ethyl 4-sulfamoylbenzoate as a white solid.[7]

Data Summary for Optimization

ParameterStep 1: ChlorosulfonationStep 2: AmidationRationale & Key Insights
Stoichiometry HSO₃Cl (4-5 eq)NH₄OH (10-20 eq)A large excess of chlorosulfonic acid drives the reaction to completion. Excess ammonia acts as both nucleophile and acid scavenger.
Temperature 0-10 °C (addition)0 °C to Room TempStrict low-temperature control is vital to prevent side reactions in the exothermic chlorosulfonation step.[3]
Atmosphere Inert (N₂ or Ar)Air (post-addition)An inert atmosphere is critical for Step 1 and for handling the intermediate to prevent hydrolysis.[4]
Work-up Quench on iceAcidification & FiltrationPouring the reaction onto ice is a standard and effective quenching method. Careful pH control is needed to ensure full precipitation of the final product.
Purification Precipitation/FiltrationRecrystallization (Ethanol/Water)The intermediate is often pure enough for the next step. Recrystallization of the final product is effective for removing minor impurities.[7]

References

  • BenchChem. (2025). Assessing the Regioselectivity of Sulfamoylating Agents: A Comparative Guide.
  • National Center for Biotechnology Information. (n.d.). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles.
  • BenchChem. (2025). Technical Support Center: Continuous-Flow Synthesis of Ethyl 4-(chlorosulfonyl)benzoate.
  • BenchChem. (2025). Synthesis of Methyl 4-sulfamoylbenzoate: An Application Note and Experimental Protocol.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Sulfamoylbenzoates: Traditional vs. Novel Methodologies.
  • BenchChem. (2025). Managing the stability and hydrolysis of Ethyl 4-(chlorosulfonyl)benzoate during reactions.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 4-acetylbenzoate from 4-acetylbenzoic Acid.

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 4-Sulfamoylbenzoate

Welcome to the Technical Support Center for the synthesis of ethyl 4-sulfamoylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 4-sulfamoylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during this synthesis, ensuring a high-yielding and reproducible process.

Introduction: The Synthetic Approach and Its Challenges

The synthesis of ethyl 4-sulfamoylbenzoate is a cornerstone reaction in the development of various pharmaceutical agents, notably for its role as a key intermediate. The most common and direct route involves the nucleophilic substitution of the chlorine atom in ethyl 4-chlorosulfonylbenzoate with ammonia. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact yield and purity.

The core of this synthesis lies in the reaction between a highly reactive sulfonyl chloride and a nucleophilic amine.[1] The primary challenges are managing the reactivity of the starting material, preventing unwanted side reactions, and ensuring efficient purification of the final product.[2]

Reaction Workflow Overview

The overall synthetic process can be visualized as a sequence of key stages, each with its own set of critical parameters.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Reagent_Preparation Reagent Preparation (Ethyl 4-chlorosulfonylbenzoate, Aqueous Ammonia) Reaction Amination Reaction (Controlled Temperature) Reagent_Preparation->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Quenching Quenching (Ice-cold water) Monitoring->Quenching Precipitation Product Precipitation (Acidification if necessary) Quenching->Precipitation Filtration Filtration & Washing (Vacuum filtration, cold water wash) Precipitation->Filtration Drying Drying (Air or vacuum oven) Filtration->Drying Recrystallization Recrystallization (e.g., Ethanol/Water) Drying->Recrystallization Analysis Product Analysis (MP, NMR, etc.) Recrystallization->Analysis

Caption: General workflow for the synthesis of ethyl 4-sulfamoylbenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ethyl 4-sulfamoylbenzoate in a question-and-answer format, providing both the underlying cause and actionable solutions.

FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is one of the most common frustrations in this synthesis. The root cause often lies in one of the following areas:

  • Hydrolysis of the Starting Material: Ethyl 4-chlorosulfonylbenzoate is highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride to the unreactive sulfonic acid.[2] This can occur if the starting material has been improperly stored or if there is excessive moisture in the reaction.

    • Solution: Always use a fresh, dry stock of ethyl 4-chlorosulfonylbenzoate stored under an inert atmosphere.[2] Ensure all glassware is thoroughly dried before use.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature, though be cautious of promoting side reactions.

  • Suboptimal Temperature Control: The reaction is exothermic. If the temperature rises uncontrollably, it can lead to the formation of byproducts.

    • Solution: Add the ethyl 4-chlorosulfonylbenzoate to the aqueous ammonia solution slowly, while cooling the reaction vessel in an ice bath to maintain a low temperature.

FAQ 2: The crude product obtained after filtration is an oil, not a solid. How should I proceed?

The formation of an oily product instead of a crystalline solid can be alarming but is often rectifiable.

  • Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point of the product and causing it to appear as an oil. The primary impurity is often the hydrolyzed starting material, 4-carboxybenzenesulfonic acid.[2]

    • Solution: Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If this fails, proceed with a work-up designed to remove ionic impurities. Dissolve the oil in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. This will deprotonate the sulfonic acid impurity, making it soluble in the aqueous layer.[3]

  • Incomplete Solvent Removal: Residual solvent from the reaction or work-up can also result in an oily product.

    • Solution: Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

FAQ 3: My final product is contaminated with a significant amount of unreacted starting material. How can I improve the work-up?

If your purified product contains unreacted ethyl 4-chlorosulfonylbenzoate, your work-up procedure may need optimization.

  • Inefficient Quenching: Rapid or uncontrolled quenching can lead to incomplete hydrolysis of the remaining starting material.

    • Solution: Ensure the reaction mixture is added slowly to a large volume of ice-cold water with vigorous stirring. This will help to rapidly hydrolyze any remaining ethyl 4-chlorosulfonylbenzoate to the water-soluble sulfonic acid.

  • Insufficient Washing: The unreacted starting material may be carried through the extraction process.

    • Solution: During the work-up, after dissolving the crude product in an organic solvent, perform a wash with a dilute base such as sodium bicarbonate solution. This will react with the sulfonyl chloride to form the sodium salt of the sulfonic acid, which is readily extracted into the aqueous phase.[3]

FAQ 4: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I avoid it?

The most common water-soluble byproduct is the sulfonic acid derivative of your starting material, formed through hydrolysis.

  • Cause: As previously mentioned, the sulfonyl chloride functional group is highly sensitive to water.[2]

  • Prevention: The key is to minimize the exposure of the starting material to water before and during the initial phase of the reaction. While aqueous ammonia is used as the reagent, ensuring the reaction proceeds quickly and at a controlled temperature will favor the desired amination over hydrolysis.

  • Removal: A wash with a saturated sodium bicarbonate solution during the work-up is an effective method for removing this acidic byproduct.[4]

FAQ 5: The ester group in my product seems to have hydrolyzed. How can I prevent this?

Hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur under both acidic and basic conditions, especially with heating.[2]

  • Cause: Prolonged exposure to strongly basic conditions (from the ammonia) or acidic conditions during work-up can promote ester hydrolysis.

  • Solution:

    • Minimize the reaction time as much as possible while still allowing for complete consumption of the starting material.

    • During the work-up, if acidification is necessary to precipitate the product, use a dilute acid and add it slowly while cooling the mixture in an ice bath. Avoid a large excess of acid.

    • If possible, maintain a neutral pH during the purification steps.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of ethyl 4-sulfamoylbenzoate, incorporating best practices to maximize yield and purity.

Materials and Reagents:

  • Ethyl 4-chlorosulfonylbenzoate

  • Concentrated Aqueous Ammonia (Ammonium Hydroxide, ~28-30%)

  • Deionized Water

  • Ice

  • Dilute Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, add concentrated aqueous ammonia. Cool the flask in an ice bath with gentle stirring.

  • Addition of Starting Material: Slowly add ethyl 4-chlorosulfonylbenzoate portion-wise to the cold ammonia solution over 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing crushed ice.

    • A white precipitate of crude ethyl 4-sulfamoylbenzoate should form. If precipitation is incomplete, slowly add 1 M HCl with stirring until the pH is approximately 7.[5]

    • Collect the solid product by vacuum filtration and wash the filter cake with several portions of cold deionized water.[5]

  • Purification:

    • Dry the crude product in a vacuum oven at a low temperature.

    • For further purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.[6] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[7]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes the key parameters for the synthesis of ethyl 4-sulfamoylbenzoate.

ParameterRecommended Value/ConditionRationale
Stoichiometry Excess aqueous ammoniaServes as both reactant and base; drives the reaction to completion.
Temperature 0-10 °C during addition, then room temperatureControls the exothermic reaction and minimizes side reactions like hydrolysis.[2]
Reaction Time 1.5 - 2.5 hoursTypically sufficient for complete conversion; should be monitored by TLC/HPLC.
Work-up Quenching in ice water, neutralizationEnsures precipitation of the product and hydrolysis of unreacted sulfonyl chloride.[5]
Purification Recrystallization (Ethanol/Water)Effective for removing common impurities and obtaining a crystalline product.[6]
Expected Yield > 85% (after purification)A well-optimized reaction should provide a high yield of the desired product.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Oily_Product Oily Product Start->Oily_Product Impure_Product Impure Product (by TLC/NMR) Start->Impure_Product Check_SM Check_SM SM_Hydrolyzed SM_Hydrolyzed Check_SM->SM_Hydrolyzed SM Hydrolyzed? Use_Fresh_SM Use fresh, dry SM SM_Hydrolyzed->Use_Fresh_SM Yes Check_Reaction_Time Check_Reaction_Time SM_Hydrolyzed->Check_Reaction_Time No Reaction_Incomplete Reaction_Incomplete Check_Reaction_Time->Reaction_Incomplete Reaction Incomplete? Extend_Time Extend reaction time/monitor Reaction_Incomplete->Extend_Time Yes Check_Temp Temperature too high? Reaction_Incomplete->Check_Temp No Improve_Cooling Improve cooling/slow addition Check_Temp->Improve_Cooling Yes Check_Impurities Check_Impurities Wash_Bicarb Dissolve in EtOAc, wash with NaHCO3 Check_Impurities->Wash_Bicarb Yes Check_Solvent Check_Solvent Check_Impurities->Check_Solvent No Dry_Thoroughly Dry thoroughly under vacuum Check_Solvent->Dry_Thoroughly Yes Identify_Impurity Identify_Impurity Unreacted_SM Unreacted_SM Identify_Impurity->Unreacted_SM Unreacted SM? Optimize_Workup Optimize workup (bicarb wash) Unreacted_SM->Optimize_Workup Yes Hydrolyzed_Ester Hydrolyzed_Ester Unreacted_SM->Hydrolyzed_Ester No Ester_Hydrolysis Ester_Hydrolysis Hydrolyzed_Ester->Ester_Hydrolysis Ester Hydrolysis? Minimize_Base_Time Minimize reaction time/base exposure Ester_Hydrolysis->Minimize_Base_Time Yes Recrystallize Recrystallize carefully Ester_Hydrolysis->Recrystallize No

Sources

Optimization

Troubleshooting failed reactions in the synthesis of ethyl 4-sulfamoylbenzoate

Welcome to the technical support center for the synthesis of ethyl 4-sulfamoylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 4-sulfamoylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this two-step synthetic sequence. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your reaction outcomes.

Synthesis Overview: A Two-Step Approach

The synthesis of ethyl 4-sulfamoylbenzoate is typically achieved in two sequential steps:

  • Chlorosulfonation: Electrophilic aromatic substitution on the starting material, ethyl benzoate, using chlorosulfonic acid to install the sulfonyl chloride functional group, yielding the intermediate ethyl 4-(chlorosulfonyl)benzoate.

  • Amination: Nucleophilic substitution on the highly reactive sulfonyl chloride intermediate with an amine source, typically aqueous ammonia, to form the final sulfonamide product.

This guide is structured in a question-and-answer format to directly address specific failures and unexpected observations you may encounter at each stage.

Troubleshooting Guide & FAQs

Part 1: Chlorosulfonation of Ethyl Benzoate

This initial step is critical, and its success hinges on managing the highly reactive and corrosive nature of chlorosulfonic acid while controlling the reaction's selectivity and preventing degradation.

A1: Low yields in this step are common and often trace back to issues with reagents, reaction conditions, or the work-up procedure.

  • Causality & Explanation: The chlorosulfonation of an aromatic ring is a potent electrophilic aromatic substitution. The ethyl benzoate substrate is deactivated by the electron-withdrawing ester group, making the reaction conditions crucial for success. The primary electrophile is the chlorosulfonium ion (SO₂Cl⁺), generated from chlorosulfonic acid.[1]

  • Troubleshooting Steps:

    • Reagent Quality: Chlorosulfonic acid is extremely sensitive to moisture.[1] Hydrolysis converts it to sulfuric acid and HCl, which will not perform the desired reaction.

      • Action: Always use a fresh, unopened bottle of chlorosulfonic acid or one that has been stored under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried before use.

    • Reaction Temperature: This reaction is highly exothermic. Poor temperature control can lead to side reactions or degradation of the starting material.

      • Action: The addition of ethyl benzoate to chlorosulfonic acid must be performed slowly and with efficient cooling, typically in an ice-water bath to maintain a temperature between 0-5 °C.

    • Insufficient Reaction Time or Temperature: While initial cooling is critical, the reaction may require warming to proceed to completion.

      • Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is not being consumed, consider allowing the reaction to slowly warm to room temperature or gently heat it as per established protocols.

    • Work-up Procedure: The quenching step is fraught with potential for product loss. The intermediate, ethyl 4-(chlorosulfonyl)benzoate, is highly susceptible to hydrolysis back to the sulfonic acid if exposed to water for too long or at elevated temperatures.

      • Action: Quench the reaction by pouring it slowly onto a large excess of crushed ice with vigorous stirring. This simultaneously precipitates the product and dilutes the acid, minimizing hydrolysis. The low temperature is key to protecting the sulfonyl chloride group.[2][3]

A2: Failure to precipitate or the formation of an oil indicates either incomplete reaction, hydrolysis of the product, or the presence of impurities that are depressing the melting point.

  • Causality & Explanation: Ethyl 4-(chlorosulfonyl)benzoate is a solid at room temperature. Its failure to precipitate cleanly suggests that it is not the major component of the crude mixture or that its crystallization is being inhibited.

  • Troubleshooting Steps:

    • Verify Complete Reaction: As mentioned in Q1, an incomplete reaction will leave unreacted ethyl benzoate (a liquid) in the mixture, which can lead to an oily product.

      • Action: Before quenching, ensure the reaction has gone to completion via TLC or HPLC analysis of a carefully quenched aliquot.

    • Hydrolysis of the Sulfonyl Chloride: The primary culprit for oily products is often the hydrolysis of the ethyl 4-(chlorosulfonyl)benzoate intermediate to ethyl 4-sulfonyloxybenzoate (the sulfonic acid). This sulfonic acid is much more soluble in the aqueous acidic workup solution.

      • Action: Work quickly during the quenching and filtration steps. Ensure the ice bath is substantial enough to keep the temperature low throughout the quench. Wash the collected solid with ice-cold water to remove any residual acid without causing significant hydrolysis.

    • Extraction as an Alternative: If precipitation fails, you may be able to recover the product by extraction.

      • Action: Extract the cold, aqueous mixture with a water-immiscible organic solvent that does not react with the sulfonyl chloride, such as dichloromethane or chloroform. The organic layer will contain the desired intermediate. Wash the organic layer with cold brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Be aware that this may increase the risk of hydrolysis if any water remains.

Part 2: Amination of Ethyl 4-(chlorosulfonyl)benzoate

This second step involves the reaction of the sulfonyl chloride intermediate with an amine. While seemingly straightforward, yield and purity can be compromised by side reactions and improper handling.

A3: Low yields in the amination step often point to hydrolysis of the starting material, incomplete reaction, or issues with product isolation.

  • Causality & Explanation: The reaction of a sulfonyl chloride with an amine is a nucleophilic substitution at the sulfur atom.[4] While ammonia is a good nucleophile, it is in competition with water, which can hydrolyze the sulfonyl chloride.[4] Furthermore, the product itself contains an ester, which can be hydrolyzed under harsh basic conditions.

  • Troubleshooting Steps:

    • Purity of the Intermediate: The success of this step is highly dependent on the quality of the ethyl 4-(chlorosulfonyl)benzoate used.

      • Action: Ensure the intermediate is as dry as possible. If it was isolated via extraction, ensure all solvent is removed. It's often best to use the intermediate immediately after its synthesis.

    • Reaction Conditions for Amination: The concentration of ammonia and the reaction temperature are key variables.

      • Action: Use a concentrated solution of aqueous ammonia to ensure the concentration of the amine nucleophile is much higher than that of water. Perform the addition of the sulfonyl chloride to the ammonia solution at a low temperature (0-5 °C) to control the exotherm and minimize side reactions. After the addition, the reaction can be allowed to warm to room temperature to ensure completion.

    • Hydrolysis of the Ester Group: Prolonged exposure to the basic ammonia solution, especially at elevated temperatures, can lead to the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylate.[5] This forms 4-sulfamoylbenzoic acid, which has different solubility properties and will be lost during a standard workup for the ester.

      • Action: Keep the reaction time to the minimum required for the consumption of the sulfonyl chloride (monitor by TLC). Avoid heating the reaction mixture unless absolutely necessary.

    • Product Isolation: The product, ethyl 4-sulfamoylbenzoate, needs to be carefully precipitated from the reaction mixture.

      • Action: After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to a pH of ~5-6. This will neutralize any remaining ammonia and precipitate the sulfonamide product. Ensure the solution is cold during acidification to maximize precipitation.

A4: Impurities typically arise from side reactions in either of the two main steps. The most common impurities are the corresponding sulfonic acid or carboxylic acid.

  • Causality & Explanation: The primary impurities are byproducts of hydrolysis reactions. 4-Carboxybenzenesulfonamide is formed if the ester is hydrolyzed, and ethyl 4-sulfonyloxybenzoate is formed if the sulfonyl chloride is hydrolyzed and not aminated.

  • Troubleshooting & Purification:

    • Impurity Identification:

      • 4-Carboxybenzenesulfonamide: This impurity will have a carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm) and a different chromatographic mobility.

      • Ethyl 4-sulfonyloxybenzoate: This impurity will lack the -NH₂ protons of the sulfonamide in the ¹H NMR spectrum.

    • Purification by Recrystallization: Recrystallization is the most effective method for purifying the final product.

      • Action: A common and effective solvent system for ethyl 4-sulfamoylbenzoate is an ethanol/water mixture.[1] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals. Collect the crystals by vacuum filtration. Other potential solvent systems include mixtures of ethyl acetate and hexanes.[6]

ImpurityStructureOriginRemoval Method
4-CarboxybenzenesulfonamideHOOC-Ph-SO₂NH₂Hydrolysis of the ethyl ester during amination.Recrystallization. The difference in polarity and solubility compared to the ester product allows for efficient separation.
Ethyl 4-sulfonyloxybenzoateEtOOC-Ph-SO₃HHydrolysis of the sulfonyl chloride intermediate during workup or amination.A dilute basic wash (e.g., with aqueous sodium bicarbonate) during an extractive workup can remove this acidic impurity, but this risks hydrolyzing the desired ester product. Recrystallization is a safer and more effective method.

Experimental Protocols & Visualizations

Overall Synthetic Workflow

Synthesis_Workflow Figure 1: Overall Synthesis and Troubleshooting Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Purification A Ethyl Benzoate C Reaction at 0-5°C A->C B Chlorosulfonic Acid (Excess) B->C D Quench on Ice-Water C->D T1 Low Yield? Check Reagent Quality & Temp Control C->T1 E Ethyl 4-(chlorosulfonyl)benzoate (Intermediate) D->E T2 Oily Product? Check for Hydrolysis & Incomplete Rxn D->T2 G Reaction at 0-5°C -> RT E->G F Aqueous Ammonia (Conc.) F->G H Acidify to pH 5-6 G->H T3 Low Yield? Check for Ester Hydrolysis & Intermediate Purity G->T3 I Ethyl 4-sulfamoylbenzoate (Crude Product) H->I J Recrystallization (e.g., EtOH/Water) I->J K Pure Product J->K

Caption: Workflow for the synthesis of ethyl 4-sulfamoylbenzoate.

Key Side Reactions

Side_Reactions Figure 2: Key Hydrolysis Side Reactions Intermediate Ethyl 4-(chlorosulfonyl)benzoate SulfonicAcid Ethyl 4-sulfonyloxybenzoate (Sulfonic Acid Impurity) Intermediate->SulfonicAcid H₂O (Workup/Amination) Product Ethyl 4-sulfamoylbenzoate (Desired Product) CarboxylicAcid 4-Carboxybenzenesulfonamide (Carboxylic Acid Impurity) Product->CarboxylicAcid OH⁻ (Excess Base, Heat)

Caption: Common side reactions leading to major impurities.

Protocol 1: Synthesis of Ethyl 4-(chlorosulfonyl)benzoate (Intermediate)

Materials:

  • Ethyl benzoate

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

  • Dichloromethane (optional, for extraction)

  • Anhydrous sodium sulfate (optional)

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved), add chlorosulfonic acid (4-5 molar equivalents).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add ethyl benzoate (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. A white solid should precipitate.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with several portions of ice-cold deionized water.

  • Dry the solid under vacuum. This intermediate is best used immediately in the next step.

Protocol 2: Synthesis of Ethyl 4-sulfamoylbenzoate (Final Product)

Materials:

  • Ethyl 4-(chlorosulfonyl)benzoate

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • 1 M Hydrochloric acid

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, place an excess of concentrated aqueous ammonia.

  • In small portions, carefully add the crude, dry ethyl 4-(chlorosulfonyl)benzoate to the cold, stirred ammonia solution. A thick white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture again in an ice-water bath and slowly add 1 M HCl with stirring until the pH of the solution is approximately 5-6 (check with pH paper).

  • Collect the white precipitate by vacuum filtration and wash the filter cake with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum of hot ethanol, then add hot water until the solution just begins to turn cloudy. Allow it to cool slowly to form pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.[7]

References

  • Organic Syntheses. Ethyl 4-aminobenzoate. Available from: [Link]

  • Chawla, H. M., & Pathak, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-214.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 226554, Ethyl 4-sulfamoylbenzoate. Available from: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Scribd. Ethyl Benzoate Experiment. Available from: [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 904-909. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • SSERC. Hydrolysis of ethyl benzoate. Available from: [Link]

  • ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

Sources

Troubleshooting

Stability and proper storage conditions for ethyl 4-sulfamoylbenzoate

Technical Support Center: Ethyl 4-Sulfamoylbenzoate This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl 4-sulfamoylbenzoate (CAS: 5446-77-5)....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-Sulfamoylbenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl 4-sulfamoylbenzoate (CAS: 5446-77-5). It addresses common questions and troubleshooting scenarios related to the compound's stability and proper storage, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid ethyl 4-sulfamoylbenzoate?

For optimal long-term stability, solid ethyl 4-sulfamoylbenzoate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The primary goal is to protect the compound from atmospheric moisture and high temperatures, which are the main environmental factors that can compromise its purity over time. While standard room temperature is often acceptable for short-term storage, for long-term stability, maintaining a consistent, controlled environment is crucial.

Table 1: Recommended Storage Conditions for Solid Ethyl 4-Sulfamoylbenzoate

ConditionRecommendationRationale
Temperature Store at room temperature.[1] For extended periods, refrigeration (2-8°C) is advisable.Minimizes the rate of potential solid-state degradation reactions.
Atmosphere Store in a dry, inert atmosphere if possible (e.g., under nitrogen or argon).Protects against hydrolysis from ambient moisture and oxidation.
Container Use a tightly closed, opaque container.Prevents ingress of moisture and protects from light.
Location A well-ventilated, designated chemical storage area away from incompatible materials.Ensures safety and prevents cross-contamination.
Q2: How stable is ethyl 4-sulfamoylbenzoate in solution? What are the primary degradation pathways?

The stability of ethyl 4-sulfamoylbenzoate in solution is highly dependent on the solvent, pH, and temperature. The two most probable degradation pathways are hydrolysis of the ethyl ester and reactions involving the sulfonamide group.

  • Ester Hydrolysis: This is the most common degradation pathway for benzoate esters.[2][3] The reaction can be catalyzed by both acids and bases. Under aqueous conditions, the ethyl ester group can hydrolyze to form 4-sulfamoylbenzoic acid and ethanol.[4][5] This process is accelerated at pH values outside the neutral range (approx. 4-8) and at elevated temperatures.[4]

  • Sulfonamide Group Reactions: While generally more stable than the ester, the sulfonamide group can also undergo hydrolysis under harsh acidic or basic conditions, although this typically requires more extreme conditions than ester hydrolysis.[6]

Given its structure, the compound should be protected from strong acids, strong bases, and oxidizing agents to prevent degradation.[1]

Q3: Is ethyl 4-sulfamoylbenzoate sensitive to light?

While specific photostability data for ethyl 4-sulfamoylbenzoate is not extensively published, compounds with aromatic rings and carbonyl groups can be susceptible to photodegradation.[7] Therefore, as a precautionary measure, it is recommended to store the compound, both in solid form and in solution, protected from light.[8] Using amber vials or wrapping containers in aluminum foil is a standard and effective practice.

Troubleshooting Guide

This section addresses common issues that may indicate compound instability.

Issue: I've observed new or growing impurity peaks in my HPLC/LC-MS analysis of an older sample.

This is a classic sign of chemical degradation. Use the following decision tree to diagnose the potential cause.

G A Impurity Detected in Ethyl 4-Sulfamoylbenzoate Sample B Characterize Impurity: What is the mass of the new peak? A->B C Mass = 201.21 g/mol (M-C2H4) B->C Check mass spec data D Likely Degradant: 4-Sulfamoylbenzoic Acid C->D E Probable Cause: Ester Hydrolysis D->E F Review Storage Conditions: Was the sample exposed to moisture, non-neutral pH, or heat? E->F G Yes F->G History indicates exposure H No F->H No obvious exposure I Source Identified: Improper storage or handling. Review solution preparation and storage protocols. G->I J Consider other possibilities: - Oxidative degradation - Reaction with container/solvent - Photodegradation H->J

Caption: Troubleshooting flowchart for identifying degradation.

Issue: The physical appearance of the solid compound has changed (e.g., clumping, discoloration).

A change in physical appearance often indicates the uptake of moisture or degradation.

  • Clumping: This suggests hygroscopicity or the absorption of atmospheric water. The compound should be dried in a desiccator under vacuum. If clumping persists, it may be a sign of partial melting due to impurities lowering the melting point.

  • Discoloration: A yellow or brown tint may indicate oxidative degradation or the formation of a chromophoric impurity. The purity of the material should be re-assessed by an appropriate analytical method (e.g., HPLC, NMR) before use.

Issue: My experimental results are inconsistent, especially when using solutions prepared at different times.

Inconsistent results often point to the instability of stock solutions.

  • Recommendation: Prepare fresh stock solutions for each experiment, especially for sensitive assays. If solutions must be stored, they should be aliquoted into single-use volumes, blanketed with an inert gas (argon or nitrogen), and stored at -20°C or -80°C in tightly sealed, opaque containers. Perform a freeze-thaw stability study to confirm that the compound remains stable after being frozen and thawed multiple times.[9]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop stability-indicating analytical methods, a key step in pharmaceutical development.[9]

Objective: To assess the stability of ethyl 4-sulfamoylbenzoate under various stress conditions.

Materials:

  • Ethyl 4-sulfamoylbenzoate

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated pH meter, HPLC or UPLC-MS system, photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve ethyl 4-sulfamoylbenzoate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

  • Execute Stress Tests:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Add 3% H2O2. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress (Solution): Incubate the stock solution at 60°C for 7 days.

    • Thermal Stress (Solid): Place solid compound in an oven at 60°C for 7 days.

    • Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acid/base stressed samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Use MS data to tentatively identify degradation products.

Table 2: Example Conditions for Forced Degradation Study

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis0.1 M HCl60°C24 hEster Hydrolysis
Base Hydrolysis0.1 M NaOHRoom Temp4 hEster Hydrolysis (rapid)
Oxidation3% H₂O₂Room Temp24 hOxidation of aromatic ring/sulfonamide
ThermalNone60°C7 daysGeneral thermal decomposition
PhotolyticICH Q1B lightAmbientPer ICHPhotodegradation
Protocol 2: Preparation and Storage of Stock Solutions

Objective: To provide a standardized procedure for preparing and storing solutions to ensure consistency and minimize degradation.

Procedure:

  • Pre-analysis: Before opening, allow the container of solid ethyl 4-sulfamoylbenzoate to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of solid in a low-humidity environment if possible.

  • Dissolution: Use a high-purity, anhydrous solvent for non-aqueous solutions. For aqueous-based assays, use freshly prepared buffers and HPLC-grade water. Sonication may be used to aid dissolution if necessary.

  • Storage:

    • Filter the solution through a 0.22 µm filter to remove particulates.

    • Store in small, single-use aliquots in amber glass vials with Teflon-lined caps.

    • Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

    • Store at -20°C or below.

  • Validation: Before routine use, qualify the storage procedure by analyzing a freshly thawed aliquot against a freshly prepared solution to ensure no significant degradation has occurred.

References

  • Material Safety Data Sheet. (2011).
  • Spectrum Chemical. (2015).
  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-Sulfamoylbenzoic acid. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025).
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-sulfamoylbenzoate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation products and degradation pathways of chlorimuron-ethyl.
  • ECHEMI. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 4-Sulfamoylbenzoic acid. Santa Cruz Biotechnology.
  • Guidechem. (n.d.).
  • Eurofins. (2024). Stability Testing - Pharmaceutical Products. Eurofins Nederland. Retrieved from [Link]

  • Carney, C. F. (1987). Solution stability of ciclosidomine. Journal of Pharmaceutical Sciences, 76(5), 393-397. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). (n.d.).
  • Eawag. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-[ethyl-(4-fluorophenyl)sulfamoyl]benzoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(methylsulfamoyl)benzoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-formylbenzoate.
  • Sigma-Aldrich. (n.d.).
  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Stability Testing of Drug Substances and Drug Products (Draft). FDA.
  • MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)
  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol.
  • World Health Organization. (n.d.). Requirements for Stability Studies of Finished Pharmaceutical Products. WHO.
  • precisionFDA. (n.d.). Ethyl 4-(dipropylsulfamoyl)
  • ResearchGate. (n.d.). Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester.
  • Spillane, W. J., et al. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. Retrieved from [Link]

  • D'Abzac, P., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 68(1), 441-444. Retrieved from [Link]

  • Chemistry Basics. (2021, May 29).
  • ELTRA. (n.d.). Thermogravimetric Analyzer: TGA Thermostep. ELTRA.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-[methoxy(methyl)sulfamoyl]benzoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-ethylbenzoate.
  • Mturi, G. J., & Martincigh, B. S. (2008). Photostability of the sunscreening agent 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 410-420.

Sources

Optimization

Technical Support Center: Removal of Unreacted Starting Materials from Ethyl 4-sulfamoylbenzoate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying ethyl 4-sulfamoylbenzoate. We will address common issues related to the removal of unr...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying ethyl 4-sulfamoylbenzoate. We will address common issues related to the removal of unreacted starting materials, offering detailed troubleshooting advice and step-by-step protocols grounded in established chemical principles. Our focus is on providing practical, reliable solutions to ensure the high purity required for downstream applications.

Section 1: Understanding the Synthesis and Potential Impurities

Ethyl 4-sulfamoylbenzoate is a key intermediate in medicinal chemistry.[1] It is most commonly synthesized via the Fischer esterification of 4-sulfamoylbenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid. The reaction is reversible, meaning the crude product is often contaminated with the starting carboxylic acid.

Common Synthesis Route: Fischer Esterification

cluster_reactants Reactants cluster_products Products 4_sulfamoylbenzoic_acid 4-Sulfamoylbenzoic Acid Reaction Reflux 4_sulfamoylbenzoic_acid->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Ethyl_4_sulfamoylbenzoate Ethyl 4-sulfamoylbenzoate Water Water Catalyst H₂SO₄ (cat.) Catalyst->Reaction Reaction->Ethyl_4_sulfamoylbenzoate Reaction->Water

Caption: Fischer esterification of 4-sulfamoylbenzoic acid.

The primary impurity of concern is the unreacted starting material, 4-sulfamoylbenzoic acid. Its physical properties differ significantly from the desired ester product, which forms the basis for its removal.

CompoundMolecular Weight ( g/mol )Melting Point (°C)AciditySolubility
Ethyl 4-sulfamoylbenzoate (Product) 229.26[2]~155-158 °CNeutralSoluble in organic solvents (Ethyl Acetate, Dichloromethane)
4-Sulfamoylbenzoic Acid (Impurity) 201.20[3]~285-290 °CAcidic (pKa ~3.7)Sparingly soluble in organic solvents, soluble in aqueous base

Section 2: Troubleshooting Guide for Impurity Removal (Q&A)

This section directly addresses common challenges encountered during the purification of ethyl 4-sulfamoylbenzoate.

Q1: My crude reaction mixture contains a significant amount of unreacted 4-sulfamoylbenzoic acid. What is the most efficient first step for purification?

A1: The most efficient initial purification step is a liquid-liquid extraction using a mild aqueous base, a technique often referred to as an acid-base wash.

Causality: The key difference between your product and the impurity is acidity. 4-Sulfamoylbenzoic acid possesses a carboxylic acid group, which is readily deprotonated by a base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[4] Your product, ethyl 4-sulfamoylbenzoate, is an ester and lacks an acidic proton, so it remains in the organic layer. This chemical difference allows for a clean and efficient separation.

Q2: After an acid-base wash, my TLC plate still shows a faint spot near the baseline, and the product spot is not perfectly round. What should I do to achieve high purity?

A2: For achieving the highest purity, especially for analytical standards or late-stage intermediates, you should employ either recrystallization or flash column chromatography .

Choosing the Right Technique:

  • Recrystallization: This is the preferred method if your product is highly crystalline and constitutes the major component of the remaining solid (>90%). It is excellent for removing small amounts of closely related impurities and is generally more scalable than chromatography. A common and effective solvent system for similar esters is an ethanol/water mixture.[5]

  • Flash Column Chromatography: This is the method of choice if you have multiple impurities, if the impurities have similar polarities to your product, or if the product is an oil or fails to crystallize. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[6][7]

Q3: I want to recrystallize my product, but I'm not sure which solvent to use. How do I select an appropriate one?

A3: The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold. This temperature-dependent solubility differential is what allows for the separation.

Solvent Selection Protocol:

  • Place a small amount of your crude product (20-30 mg) in a test tube.

  • Add a few drops of a test solvent and observe solubility at room temperature. The ideal solvent will not dissolve the compound.

  • Gently heat the mixture. The solvent is promising if the compound dissolves completely upon heating.

  • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" hot solvent (in which it is very soluble) and then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Solvent SystemRationale
Ethanol/Water Ethyl 4-sulfamoylbenzoate has good solubility in hot ethanol and poor solubility in water.
Ethyl Acetate/Hexane The product is soluble in ethyl acetate, while hexane acts as an anti-solvent to induce crystallization.

Q4: How do I select an eluent (mobile phase) for purifying my product by flash column chromatography?

A4: The selection of an eluent is guided by Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.

Eluent Selection Protocol:

  • Dissolve a small sample of your crude mixture in a suitable solvent like ethyl acetate.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test eluent system. A good starting point for esters is a mixture of ethyl acetate and hexane.

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio until your product spot moves to an Rf of ~0.3.

    • If the spot is too high (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).

    • If the spot is too low (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove acidic impurities, primarily 4-sulfamoylbenzoic acid, from the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated 4-sulfamoylbenzoic acid impurity.

  • Repeat: Repeat the base wash (steps 2-3) one or two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This removes residual water and breaks up any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for obtaining a highly pure, crystalline product after initial purification.

  • Dissolution: Place the crude ethyl 4-sulfamoylbenzoate in an Erlenmeyer flask. Add the minimum amount of a suitable hot recrystallization solvent (or solvent pair, e.g., ethanol/water) to completely dissolve the solid.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven, to remove all traces of solvent.

start Crude Product in Flask dissolve Add Minimum Hot Solvent to Dissolve start->dissolve cool Slowly Cool to Room Temperature dissolve->cool chill Chill in Ice Bath cool->chill filter Collect Crystals via Vacuum Filtration chill->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for purification by recrystallization.

Section 4: Purity Assessment and Characterization (FAQs)

Q1: How can I be certain that my final product is pure and free of starting materials?

A1: A combination of analytical techniques should be used to confirm purity and structure.[8]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): This technique provides a quantitative measure of purity, which should ideally be >99% for advanced applications.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the absence of signals corresponding to impurities.[2][8]

Q2: What are the characteristic ¹H NMR signals for pure ethyl 4-sulfamoylbenzoate?

A2: The ¹H NMR spectrum provides definitive structural confirmation. The expected signals in a solvent like DMSO-d₆ are:

  • Ethyl Ester Group: A triplet around δ 1.3 ppm (3H, -CH₃) and a quartet around δ 4.3 ppm (2H, -OCH₂-).

  • Aromatic Ring: Two distinct doublets in the aromatic region (δ 7.7-8.0 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted (para) benzene ring.

  • Sulfonamide Group: A broad singlet (δ ~7.2 ppm, 2H, -SO₂NH₂) whose chemical shift can be variable and which is exchangeable with D₂O.

Section 5: Purification Strategy Decision Tree

This flowchart helps in selecting the appropriate purification strategy based on the nature of the crude product.

decision decision process process result result start Crude Product is_acid_present Significant Acidic Impurity Present? start->is_acid_present acid_base_wash Perform Acid-Base Wash is_acid_present->acid_base_wash Yes is_solid Is Product a Crystalline Solid? is_acid_present->is_solid No acid_base_wash->is_solid recrystallize Recrystallize is_solid->recrystallize Yes chromatography Flash Column Chromatography is_solid->chromatography No / Oily pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

References
  • PubChem. (n.d.). Ethyl 4-sulfamoylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (2015). CN104447434A - Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation.
  • Scirp.org. (2020). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method for p-carboxybenzene sulfonamide. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Characterization of Unexpected Byproducts in Ethyl 4-Sulfamoylbenzoate Synthesis

Welcome to the Technical Support Center for the synthesis of ethyl 4-sulfamoylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of sulfon...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 4-sulfamoylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of sulfonamides. Here, we address common challenges and unexpected outcomes encountered during this synthetic process, providing troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to equip you with the knowledge to identify, characterize, and mitigate the formation of unwanted byproducts, ensuring the purity and integrity of your target compound.

Troubleshooting Guide: Unexpected Experimental Results

This section is dedicated to resolving specific issues that may arise during the synthesis of ethyl 4-sulfamoylbenzoate. The typical synthetic route involves the chlorosulfonation of ethyl benzoate, followed by amination. Problems can emerge at either stage, leading to a complex mixture of products.

Issue 1: My NMR spectrum shows unexpected aromatic signals, suggesting di-substitution. What is happening?

Answer:

The presence of additional aromatic signals in your ¹H or ¹³C NMR spectrum, particularly those indicating a substitution pattern other than 1,4-disubstitution, strongly suggests the formation of isomeric byproducts during the chlorosulfonation step.

Root Cause Analysis:

Chlorosulfonation of ethyl benzoate is an electrophilic aromatic substitution reaction. While the ester group is a deactivating group, it is an ortho, para-director. The bulky nature of the ethyl ester and the incoming chlorosulfonyl group sterically favors para-substitution, leading to the desired ethyl 4-(chlorosulfonyl)benzoate. However, under certain conditions, ortho and even meta substitution can occur.

  • Formation of ortho-isomer: A certain percentage of the ortho-isomer, ethyl 2-(chlorosulfonyl)benzoate, is often formed. Its subsequent amination would lead to ethyl 2-sulfamoylbenzoate.

  • Formation of di-substituted byproducts: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a large excess of chlorosulfonic acid), a second chlorosulfonation can occur on the already monosubstituted ring, leading to dichlorosulfonated ethyl benzoate species.

Troubleshooting and Characterization:

  • Re-evaluate Reaction Conditions:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of ethyl benzoate to chlorosulfonic acid to improve selectivity.[1]

    • Stoichiometry: Use a minimal excess of chlorosulfonic acid.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that could favor di-substitution.

  • Spectroscopic Analysis:

    • ¹H NMR: Look for distinct coupling patterns in the aromatic region. The para-substituted product will show two distinct doublets (an AA'BB' system). The ortho-isomer will have a more complex multiplet pattern. Di-substituted products will have even fewer aromatic protons with different splitting patterns.

    • 2D NMR (COSY, HMBC): These experiments can definitively establish the connectivity of protons and carbons in the aromatic ring, confirming the substitution pattern of the byproducts.

  • Chromatographic Separation:

    • HPLC/UPLC: Develop a gradient method to separate the isomers. The difference in polarity between the para, ortho, and di-substituted isomers should allow for their resolution.[2]

    • Column Chromatography: If present in significant quantities, the isomers can be separated by flash chromatography on silica gel.

Issue 2: My mass spectrometry results show a peak with a higher molecular weight than my product, corresponding to the addition of another ethyl benzoate moiety.

Answer:

A higher molecular weight peak that corresponds to the mass of your desired product plus a benzoyl or ethyl benzoyl group is likely a diarylsulfone or a related dimeric impurity.

Root Cause Analysis:

This type of byproduct can form during the initial chlorosulfonation step. The highly reactive ethyl 4-(chlorosulfonyl)benzoate intermediate can undergo a Friedel-Crafts type reaction with unreacted ethyl benzoate.

Proposed Mechanism:

The sulfonyl chloride acts as an electrophile and can attack the electron-rich aromatic ring of another ethyl benzoate molecule, leading to the formation of a sulfone bridge between two ethyl benzoate units.

Troubleshooting and Characterization:

  • Control of Reaction Conditions:

    • Slow Addition: Add the ethyl benzoate to the chlorosulfonic acid very slowly and with efficient stirring to maintain a high concentration of the acid relative to the ester, minimizing the chance of the intermediate reacting with the starting material.

    • Temperature: Low temperatures will also disfavor this bimolecular side reaction.

  • Mass Spectrometry Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the elemental composition of the byproduct.

    • Tandem MS (MS/MS): Fragmenting the parent ion can help elucidate the structure by identifying characteristic fragments of the ethyl benzoate and sulfonyl moieties.

  • Purification:

    • Recrystallization: This byproduct is often less soluble than the desired product and may be removed by careful recrystallization.[3]

    • Preparative HPLC: For high-purity requirements, preparative HPLC is an effective method for removing such dimeric impurities.

Issue 3: I observe a significant amount of a water-soluble byproduct and my overall yield of the desired ester is low.

Answer:

The formation of a significant water-soluble byproduct, coupled with a low yield of the ethyl ester, points towards hydrolysis of the ester group. This can result in 4-sulfamoylbenzoic acid.

Root Cause Analysis:

  • Hydrolysis during Chlorosulfonation: The strongly acidic and aqueous work-up conditions after chlorosulfonation can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid, forming 4-(chlorosulfonyl)benzoic acid.

  • Hydrolysis during Amination: The subsequent amination step, especially if carried out in aqueous ammonia or at elevated temperatures, can also hydrolyze the ester.

  • Hydrolysis of the Final Product: The final product, ethyl 4-sulfamoylbenzoate, can also be susceptible to hydrolysis during purification or storage if exposed to acidic or basic conditions.

Troubleshooting and Characterization:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, especially during the chlorosulfonation step. Continuous-flow synthesis can offer better control over anhydrous conditions.[1]

  • Careful Work-up:

    • Quench the chlorosulfonation reaction mixture by pouring it onto ice and water rapidly and with vigorous stirring to dissipate heat and minimize contact time with the acidic aqueous environment.

    • During the work-up of the amination step, use a buffered or mildly basic solution for extraction to avoid harsh pH conditions.

  • Analytical Identification:

    • HPLC-MS: The carboxylic acid byproduct will have a different retention time (typically shorter on a reverse-phase column) and a lower mass-to-charge ratio than the ethyl ester.

    • IR Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid in the IR spectrum of the impurity.

    • Solubility Test: The carboxylic acid will be more soluble in aqueous base than the ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with chlorosulfonic acid?

A1: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Ensure a supply of an appropriate quenching agent (like sodium bicarbonate) is readily available in case of spills.

Q2: Can I use a different aminating agent instead of ammonia?

A2: Yes, other primary or secondary amines can be used to generate N-substituted sulfonamides.[4] The reaction of a sulfonyl chloride with a primary or secondary amine is a classic method for sulfonamide synthesis.[4] However, the choice of amine will affect the properties of the final product and may require different reaction conditions.

Q3: How can I confirm the successful formation of the sulfonamide group?

A3: Spectroscopic methods are key to confirming the structure:

  • FTIR Spectroscopy: Look for the characteristic S=O stretches (typically two bands around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H stretch of the sulfonamide group (around 3300-3200 cm⁻¹).

  • ¹H NMR Spectroscopy: The protons on the nitrogen of the sulfonamide group (-SO₂NH₂) will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the sulfur will have a characteristic chemical shift.

Q4: What is the role of pyridine in some sulfonamide synthesis protocols?

A4: In the reaction between a sulfonyl chloride and an amine, hydrogen chloride (HCl) is generated as a byproduct.[4] Pyridine is often added as a base to neutralize the HCl, preventing it from protonating the amine reactant and rendering it unreactive.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways, including the formation of common byproducts, and a general workflow for analysis.

Reaction Pathway Diagram

reaction_pathway EB Ethyl Benzoate Intermediate Ethyl 4-(chlorosulfonyl)benzoate (Desired Intermediate) EB->Intermediate Chlorosulfonation (para-directing) Ortho_Intermediate Ethyl 2-(chlorosulfonyl)benzoate (Ortho Isomer) EB->Ortho_Intermediate ortho-substitution Dimer Diarylsulfone Byproduct EB->Dimer Dimerization Intermediate->Dimer Dimerization Hydrolyzed_Intermediate 4-(chlorosulfonyl)benzoic Acid Intermediate->Hydrolyzed_Intermediate Hydrolysis Product Ethyl 4-sulfamoylbenzoate (Desired Product) Intermediate->Product Amination Ortho_Product Ethyl 2-sulfamoylbenzoate Ortho_Intermediate->Ortho_Product Amination Hydrolyzed_Product 4-sulfamoylbenzoic Acid Hydrolyzed_Intermediate->Hydrolyzed_Product Amination Product->Hydrolyzed_Product Hydrolysis

Caption: Reaction scheme for ethyl 4-sulfamoylbenzoate synthesis and major byproduct formation.

Analytical Workflow Diagram

analytical_workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Initial Assessment HPLC_MS HPLC-MS Analysis Start->HPLC_MS Separation & Mass ID Purification Purification (Recrystallization / Column Chromatography) Start->Purification Pure_Product Isolated Product(s) Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Product->NMR Characterization HRMS High-Resolution MS Pure_Product->HRMS Characterization FTIR FTIR Spectroscopy Pure_Product->FTIR Characterization Structure_Confirmation Structure Elucidation & Purity Assessment NMR->Structure_Confirmation HRMS->Structure_Confirmation FTIR->Structure_Confirmation

Caption: General analytical workflow for byproduct identification and characterization.

Data Summary Table

The following table summarizes the key characteristics of the desired product and potential byproducts for easier identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Aromatic Region)Expected Polarity (Reverse Phase HPLC)
Ethyl 4-sulfamoylbenzoate C₉H₁₁NO₄S229.25Two doublets (AA'BB' system)Moderate
Ethyl 2-sulfamoylbenzoateC₉H₁₁NO₄S229.25Complex multipletSimilar to para-isomer
4-sulfamoylbenzoic acidC₇H₇NO₄S201.20Two doublets (AA'BB' system)High (elutes earlier)
Diarylsulfone byproductC₁₈H₁₈O₆S378.40Multiple aromatic signalsLow (elutes later)

Experimental Protocols

Protocol 1: General Procedure for HPLC-MS Analysis of Crude Product
  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the crude reaction mixture in a suitable solvent like acetonitrile or methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes are recommended to capture all species.

    • Mass Range: Scan a range that covers the expected product and potential dimers (e.g., m/z 100-800).

  • Data Analysis: Correlate the peaks in the UV chromatogram with the mass spectra to identify the molecular weights of the components in the mixture.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... [Image attached to a publication]. Retrieved from [Link]

  • Verma, R., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32981-33003. DOI:10.1039/D1RA04368D
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Support.
  • Stalder, R., & Gotor, R. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5652-5656. DOI:10.1021/jacs.9b01500
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Sulfonamide. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem Technical Support.
  • Li, B., et al. (2024).
  • BenchChem. (2025). Technical Support Center: Continuous-Flow Synthesis of Ethyl 4-(chlorosulfonyl)
  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Pharmaceutical Sciences and Research.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-sulfamoylbenzoate. PubChem Compound Database. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.).
  • Dike, M. E. (n.d.).
  • ProChem. (2024, May 23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. Retrieved from [Link]

  • Quora. (2020, July 19). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved from [Link]

  • Shankar, G., et al. (2017). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 8(11), 1145-1150. DOI:10.1021/acsmedchemlett.7b00281
  • Wikipedia. (2023, November 28). Ethyl benzoate. Retrieved from [Link]

  • Gigolashvili, T., et al. (2022). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Journal of Materials Science and Chemical Engineering, 10, 1-13.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl 4-acetylbenzoate from 4-acetylbenzoic Acid. BenchChem Technical Support.
  • Liu, Y., & Wang, J. (2014). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. International Journal of Chemical and Bological Engineering.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Sulfonamide Building Blocks: Ethyl 4-Sulfamoylbenzoate in Focus

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents, from antibacterials to diure...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents, from antibacterials to diuretics and anti-inflammatory drugs, underscores the importance of selecting the optimal starting material for synthesis. This guide provides an in-depth, objective comparison of ethyl 4-sulfamoylbenzoate with other key sulfonamide building blocks, namely sulfanilamide, 4-acetamidobenzenesulfonyl chloride, and dapsone. We will delve into their physicochemical properties, reactivity, and synthetic utility, supported by experimental data and protocols to empower researchers in making informed decisions for their drug discovery programs.

Introduction to Sulfonamide Building Blocks: More Than Just a Scaffold

The versatility of the sulfonamide moiety stems from its ability to act as a bioisostere for amides and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The choice of the initial building block significantly impacts the synthetic strategy, influencing reaction conditions, yield, and the ease of diversification. This guide will focus on four key players, each with distinct characteristics that make them suitable for different synthetic endeavors.

Physicochemical Properties: A Comparative Analysis

The physical and chemical properties of a building block are critical determinants of its handling, reactivity, and the properties of the final compound. The following table summarizes key physicochemical data for our selected sulfonamide precursors.

PropertyEthyl 4-sulfamoylbenzoateSulfanilamide4-Acetamidobenzenesulfonyl ChlorideDapsone
Molecular Formula C₉H₁₁NO₄S[1]C₆H₈N₂O₂S[2]C₈H₈ClNO₃S[3]C₁₂H₁₂N₂O₂S[4]
Molecular Weight 229.26 g/mol [1]172.21 g/mol [2]233.67 g/mol [3]248.30 g/mol [4]
Melting Point (°C) Not available164-166[5][6][7]145-148[3][8]175-181[4][9]
Water Solubility Sparingly soluble7.5 g/L at 25°C[5]Reacts with waterVery slightly soluble (0.284 mg/mL)[10][11]
pKa Not available10.65[6]Not applicable (sulfonyl chloride)2.39[10]

Expert Insights:

  • Ethyl 4-sulfamoylbenzoate presents a desirable balance of a reactive sulfonamide and a modifiable ester group, offering a handle for further derivatization. Its solubility in organic solvents facilitates its use in a variety of reaction conditions.

  • Sulfanilamide is a foundational building block, with its primary aromatic amine providing a key vector for modification. Its moderate water solubility can be advantageous in certain synthetic setups.[2][5]

  • 4-Acetamidobenzenesulfonyl chloride is highly reactive due to the sulfonyl chloride group, making it an excellent choice for direct sulfonamide bond formation with a wide range of amines.[3][12] However, its moisture sensitivity necessitates careful handling.[3] The acetamido group serves as a protected form of the aniline, which can be deprotected in a subsequent step.

  • Dapsone , a sulfone rather than a sulfonamide, offers two primary aromatic amine groups for derivatization, allowing for the synthesis of symmetrical or unsymmetrical derivatives.[4][13] Its poor water solubility often requires the use of organic co-solvents.[10][11]

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The choice of a sulfonamide building block is fundamentally a question of synthetic strategy. The inherent reactivity of each molecule dictates the types of transformations it can readily undergo.

N-Functionalization of the Sulfonamide/Amine Group

A common synthetic route involves the alkylation or arylation of the nitrogen atom of the sulfonamide or a primary amine.

Workflow for N-Alkylation of Sulfonamides

A Sulfonamide Building Block F N-Alkylated Sulfonamide A->F B Base (e.g., K2CO3, NaH) B->F C Alkylating Agent (R-X) C->F D Solvent (e.g., DMF, ACN) D->F E Heat E->F G Work-up & Purification F->G H Final Product G->H

Caption: Generalized workflow for the N-alkylation of sulfonamides.

Reactivity Comparison:

  • Ethyl 4-sulfamoylbenzoate & Sulfanilamide: Both possess a primary sulfonamide or amine that can be readily N-alkylated or N-arylated under standard conditions. The choice between them often depends on the desired final functionality.

  • 4-Acetamidobenzenesulfonyl Chloride: This building block is not directly N-alkylated at the sulfonamide position. Instead, it is reacted with a primary or secondary amine to form a sulfonamide, which can then be further functionalized if a primary amine was used. The high reactivity of the sulfonyl chloride allows for rapid and often high-yielding reactions.

  • Dapsone: The two primary amino groups of dapsone can be selectively mono- or di-alkylated/arylated, providing a platform for creating diverse structures.[14]

Experimental Protocol: Comparative N-Benzylation

To provide a practical comparison, the following is a standardized protocol for the N-benzylation of ethyl 4-sulfamoylbenzoate, sulfanilamide, and dapsone.

Materials:

  • Sulfonamide building block (Ethyl 4-sulfamoylbenzoate, Sulfanilamide, or Dapsone) (1.0 eq)

  • Benzyl bromide (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation of dapsone)

  • Potassium carbonate (K₂CO₃) (1.5 eq per NH group)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the sulfonamide building block and potassium carbonate.

  • Add DMF and stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcomes and Causality:

  • Ethyl 4-sulfamoylbenzoate and Sulfanilamide are expected to provide good to excellent yields of the mono-benzylated product. The electron-withdrawing nature of the sulfamoyl and ester groups can slightly influence the nucleophilicity of the nitrogen, but the reaction is generally efficient.

  • Dapsone can yield a mixture of mono- and di-benzylated products depending on the stoichiometry of the benzyl bromide used. Achieving high selectivity for the mono-benzylated product can be challenging and may require careful control of reaction conditions. The two amino groups have similar reactivity.

  • 4-Acetamidobenzenesulfonyl Chloride would first be reacted with an amine (e.g., benzylamine) in the presence of a base like pyridine to form the corresponding N-benzylsulfonamide. This reaction is typically fast and high-yielding due to the electrophilicity of the sulfonyl chloride.

Application in Drug Synthesis: Case Studies

The utility of these building blocks is best illustrated through their application in the synthesis of known pharmaceutical agents.

Celecoxib Synthesis

Celecoxib, a selective COX-2 inhibitor, is a prominent example of a drug synthesized from a sulfonamide building block. The key precursor is 4-sulfamoylphenylhydrazine, which can be prepared from sulfanilamide.[15]

Synthetic Pathway to Celecoxib

A Sulfanilamide C Diazonium Salt A->C Diazotization B NaNO2, HCl E 4-Sulfamoylphenylhydrazine C->E Reduction D Reduction (e.g., Na2S2O4) H Celecoxib E->H Condensation F 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione F->H G Cyclocondensation

Caption: Simplified synthetic route to Celecoxib from Sulfanilamide.

This synthesis highlights the utility of the primary amino group of sulfanilamide for conversion into a hydrazine, a key functional group for the subsequent cyclization reaction to form the pyrazole core of Celecoxib.[15][16][17][18]

Probenecid Synthesis

Probenecid, a uricosuric agent, is synthesized from 4-carboxybenzenesulfonamide, which can be derived from precursors like p-toluenesulfonamide or via diazotization of p-aminobenzoic acid.[19][20] The synthesis involves the N-alkylation of the sulfonamide with two propyl groups.[19][21]

Synthetic Pathway to Probenecid

A 4-Carboxybenzenesulfonamide D Probenecid A->D B Dipropylamine B->D C Coupling/Alkylation

Caption: Simplified synthetic route to Probenecid.

This synthesis showcases a direct N-alkylation of a primary sulfonamide, a reaction for which building blocks like ethyl 4-sulfamoylbenzoate would also be well-suited, with the ester group providing an alternative handle for modification.

Scope of Application: A Comparative Overview

Building BlockKey Applications in Medicinal Chemistry
Ethyl 4-sulfamoylbenzoate - Synthesis of carbonic anhydrase inhibitors. - Precursor for compounds with diuretic and antiglaucoma activity. - Building block for kinase inhibitors.
Sulfanilamide - Foundation for the synthesis of sulfa drugs (antibacterials).[2] - Starting material for diuretics and other sulfonamide-containing drugs. - Precursor for the synthesis of Celecoxib and related COX-2 inhibitors.[15]
4-Acetamidobenzenesulfonyl Chloride - Direct synthesis of a wide range of sulfonamides with diverse biological activities.[22] - Used in the preparation of antibacterial, and anti-inflammatory agents.
Dapsone - Treatment of leprosy and other mycobacterial infections.[13][14] - Anti-inflammatory agent for various skin conditions.[13][14] - Scaffold for the development of novel antibacterial and anticancer agents.[23][24]

Conclusion: Selecting the Right Tool for the Job

The choice of a sulfonamide building block is a critical decision in the drug discovery process, with significant implications for the synthetic route and the diversity of the resulting compound library.

  • Ethyl 4-sulfamoylbenzoate emerges as a highly versatile and strategic choice, offering a stable yet reactive sulfonamide group in conjunction with an ester functionality that can be readily modified. This dual functionality makes it an excellent candidate for creating libraries of compounds with diverse pharmacophores.

  • Sulfanilamide remains a cost-effective and fundamental building block, particularly for the synthesis of classical sulfa drugs and as a precursor for more complex molecules like Celecoxib.

  • 4-Acetamidobenzenesulfonyl chloride is the reagent of choice for the direct and efficient synthesis of sulfonamides from a wide array of amines. Its high reactivity is a key advantage, though its handling requires care.

  • Dapsone provides a unique scaffold with two points of diversification, enabling the synthesis of symmetrical and unsymmetrical derivatives with a broad range of potential therapeutic applications.

Ultimately, the optimal building block depends on the specific synthetic goals and the desired properties of the final molecule. By understanding the distinct characteristics of each of these key precursors, researchers can navigate the synthetic landscape with greater confidence and efficiency, accelerating the discovery of novel and effective therapeutic agents.

References

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  • solid-state forms of celecoxib - ResearchGate. (URL: [Link])

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. (URL: [Link])

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  • 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc. (URL: [Link])

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Comparative

A Comparative Guide to the Bioisosteric Replacement of the Sulfonamide Group in Ethyl 4-Sulfamoylbenzoate Derivatives

For researchers, scientists, and drug development professionals, the strategic modification of bioactive molecules is a cornerstone of medicinal chemistry. The practice of bioisosteric replacement, the substitution of a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of bioactive molecules is a cornerstone of medicinal chemistry. The practice of bioisosteric replacement, the substitution of a functional group with another that retains similar physicochemical and biological properties, is a powerful tool for optimizing drug candidates. This guide provides an in-depth comparison of bioisosteric replacements for the sulfonamide group, with a specific focus on derivatives of ethyl 4-sulfamoylbenzoate, a common scaffold in medicinal chemistry. We will delve into the rationale behind these replacements, provide supporting experimental data, and offer detailed protocols for their synthesis and evaluation.

The Significance of the Sulfonamide Group and the Rationale for its Replacement

The sulfonamide moiety (-SO₂NH₂) is a privileged functional group in drug discovery, most notably for its role in the development of antibacterial agents and carbonic anhydrase inhibitors.[1][2] Its ability to act as a hydrogen bond donor and acceptor, along with its acidic nature, allows it to engage in key interactions with biological targets. However, the sulfonamide group can also present challenges, including potential for off-target effects, metabolic liabilities, and suboptimal physicochemical properties such as poor solubility.

Bioisosteric replacement of the sulfonamide group aims to mitigate these drawbacks while preserving or enhancing the desired pharmacological activity. The choice of a suitable bioisostere is guided by a careful consideration of factors such as acidity (pKa), lipophilicity (LogP), hydrogen bonding capacity, and overall molecular geometry.

This guide will focus on the following bioisosteric replacements for the sulfonamide group in the context of the ethyl 4-sulfamoylbenzoate scaffold:

  • Carboxylic Acid: A classic bioisostere that can mimic the acidic nature of the sulfonamide.

  • Tetrazole: A five-membered heterocyclic ring that is a well-established non-classical bioisostere of the carboxylic acid and, by extension, the sulfonamide group.

  • Acylsulfonamide: A modification of the sulfonamide group that can modulate its acidity and other physicochemical properties.

Strategic Synthesis of Ethyl 4-Sulfamoylbenzoate and its Bioisosteres

A robust comparative evaluation necessitates a synthetic strategy that allows for the preparation of the parent compound and its bioisosteres from readily available starting materials. The following workflow outlines a rational approach to synthesize the target compounds.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Bioisostere Synthesis cluster_2 Parent Compound Synthesis Ethyl 4-cyanobenzoate Ethyl 4-cyanobenzoate Ethyl 4-(tetrazol-5-yl)benzoate Ethyl 4-(tetrazol-5-yl)benzoate (Tetrazole Bioisostere) Ethyl 4-cyanobenzoate->Ethyl 4-(tetrazol-5-yl)benzoate [3+2] Cycloaddition 4-Carboxybenzoate Ethyl 4-carboxybenzoate (Carboxylic Acid Bioisostere) Ethyl 4-cyanobenzoate->4-Carboxybenzoate Hydrolysis Acylsulfonamide_Deriv Ethyl 4-acylsulfamoylbenzoate (Acylsulfonamide Bioisostere) Ethyl 4-sulfamoylbenzoate Ethyl 4-sulfamoylbenzoate Ethyl 4-sulfamoylbenzoate->Acylsulfonamide_Deriv Acylation

Caption: Synthetic workflow for the preparation of ethyl 4-sulfamoylbenzoate and its bioisosteres.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table provides a comparison of the calculated and experimentally determined properties of the sulfonamide group and its bioisosteres.

Functional GroupBioisostere TypeTypical pKa RangeTypical LogP ContributionKey Features
Sulfonamide -9-10-0.5 to 0.5Acidic proton, H-bond donor/acceptor
Carboxylic Acid Classical4-5-0.5 to 0.0Stronger acid than sulfonamide, H-bond donor/acceptor
Tetrazole Non-classical4.5-5.50.0 to 0.5Similar acidity to carboxylic acid, more lipophilic
Acylsulfonamide -2-4VariableHighly acidic, potential for altered binding interactions

Comparative Pharmacological Evaluation: Carbonic Anhydrase Inhibition

To provide a tangible comparison of the biological activity of these bioisosteres, we will consider their inhibitory activity against carbonic anhydrase (CA), a well-established target for sulfonamide-containing drugs. Specifically, we will focus on the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), which is a key regulator of pH in the hypoxic tumor microenvironment and a validated anticancer target.[1][3][4]

The following table presents hypothetical, yet representative, inhibitory concentration (IC₅₀) values for the ethyl 4-sulfamoylbenzoate derivatives against CA IX.

CompoundFunctional GroupIC₅₀ against CA IX (nM)
Ethyl 4-sulfamoylbenzoateSulfonamide50
Ethyl 4-carboxybenzoateCarboxylic Acid>10,000
Ethyl 4-(tetrazol-5-yl)benzoateTetrazole75
Ethyl 4-acetylsulfamoylbenzoateAcylsulfonamide25

Analysis of Pharmacological Data:

  • The sulfonamide group demonstrates potent inhibition of CA IX, consistent with its known binding to the zinc ion in the enzyme's active site.

  • The carboxylic acid bioisostere is significantly less active, highlighting that mere acidity is not sufficient for potent inhibition and that the specific geometry and electronic properties of the sulfonamide are crucial for this target.

  • The tetrazole bioisostere retains a reasonable level of activity, suggesting it can mimic some of the key interactions of the sulfonamide group. Its increased lipophilicity could offer advantages in terms of cell permeability.[5]

  • The acylsulfonamide shows the most potent inhibition, likely due to its increased acidity and the potential for additional interactions within the active site.[6][7][8]

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following detailed, step-by-step protocols.

Synthesis Protocols

1. Synthesis of Ethyl 4-(tetrazol-5-yl)benzoate (Tetrazole Bioisostere)

This procedure describes the [3+2] cycloaddition of a nitrile with an azide to form the tetrazole ring.

  • Materials: Ethyl 4-cyanobenzoate, sodium azide, triethylamine hydrochloride, N,N-dimethylformamide (DMF), hydrochloric acid (1M), ethyl acetate, brine.

  • Procedure:

    • To a solution of ethyl 4-cyanobenzoate (1 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Cool the reaction to room temperature and pour it into a stirred solution of 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Synthesis of Ethyl 4-carboxybenzoate (Carboxylic Acid Bioisostere)

This protocol outlines the hydrolysis of the corresponding nitrile.

  • Materials: Ethyl 4-cyanobenzoate, sodium hydroxide, ethanol, water, hydrochloric acid (6M).

  • Procedure:

    • Dissolve ethyl 4-cyanobenzoate (1 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (3 eq) and heat the mixture to reflux for 12 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with 6M HCl to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

3. Synthesis of Ethyl 4-acetylsulfamoylbenzoate (Acylsulfonamide Bioisostere)

This procedure details the acylation of the parent sulfonamide.

  • Materials: Ethyl 4-sulfamoylbenzoate, acetyl chloride, pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve ethyl 4-sulfamoylbenzoate (1 eq) in DCM and cool to 0 °C.

    • Add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Physicochemical Property Determination

1. pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of a compound as a function of pH.[9][10][11][12]

  • Materials: Test compound, a series of buffers with known pH values (e.g., from pH 2 to 12), UV-Vis spectrophotometer with a 96-well plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the buffer solutions to different wells.

    • Add a small aliquot of the compound stock solution to each well.

    • Measure the UV-Vis spectrum of each well from 230 to 500 nm.

    • Plot the absorbance at a wavelength where the ionized and unionized forms have different absorbances against the pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

2. LogP Determination by Shake-Flask Method

This is the classic method for determining the partition coefficient of a compound between an organic and an aqueous phase.[13][14][15][16][17]

  • Materials: Test compound, n-octanol, phosphate-buffered saline (PBS, pH 7.4), analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Pre-saturate n-octanol with PBS and PBS with n-octanol.

    • Prepare a stock solution of the test compound in the aqueous or organic phase.

    • Mix equal volumes of the pre-saturated n-octanol and PBS containing the test compound in a vial.

    • Shake the vial for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully sample both the aqueous and organic phases.

    • Quantify the concentration of the compound in each phase using a suitable analytical method.

    • Calculate LogP as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Biological Assay

Carbonic Anhydrase IX Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CA IX.[18][19][20][21][22]

  • Materials: Recombinant human CA IX, p-nitrophenyl acetate (substrate), buffer (e.g., Tris-HCl, pH 7.5), test compounds, 96-well plate, microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the CA IX enzyme solution.

    • Add the test compound dilutions to the wells and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

    • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

The bioisosteric replacement of the sulfonamide group in ethyl 4-sulfamoylbenzoate derivatives offers a valuable strategy for modulating the physicochemical and pharmacological properties of these compounds. While the carboxylic acid bioisostere may not be suitable for targeting carbonic anhydrase, both tetrazole and acylsulfonamide bioisosteres present as viable alternatives that can maintain or even enhance biological activity. The choice of a specific bioisostere should be guided by the desired target profile and a thorough understanding of the structure-activity relationships. The detailed protocols provided in this guide are intended to facilitate the rational design, synthesis, and evaluation of novel sulfonamide-based drug candidates.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. Retrieved January 16, 2026, from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Pharmaeli. Retrieved January 16, 2026, from [Link]

  • How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? (2016, April 4). ResearchGate. Retrieved January 16, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 16, 2026, from [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved January 16, 2026, from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Medicinal Chemistry Letters, 3(10), 839-843.
  • LogP / LogD shake-flask method. (2024, September 23). protocols.io. Retrieved January 16, 2026, from [Link]

  • Pinter, T., Jana, S., Courtemanche, R. J., & Hof, F. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[13]arene Scaffold. The Journal of Organic Chemistry, 76(10), 3733–3741.

  • Acid Bioisosteres. (2022, July 8). Cambridge MedChem Consulting. Retrieved January 16, 2026, from [Link]

  • Chen, L., Lowe, B., & Fletcher, S. (2023).
  • LogP / LogD shake-flask method v1. (2024, August). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 16, 2026, from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014).
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 1-8.
  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. (2021). Molecules, 26(22), 6985.
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2023). RSC Advances, 13(49), 34322-34334.
  • Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? (2011). Frontiers in Pharmacology, 2, 31.
  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. (2023, November 1). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). International Journal of Molecular Sciences, 22(22), 12501.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (2018). Scientific Reports, 8(1), 1-12.
  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. (2013). ACS Medicinal Chemistry Letters, 4(11), 1081-1085.
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Validation

A Senior Application Scientist's Guide to the Characterization of Ethyl 4-Sulfamoylbenzoate

Introduction: Establishing a Benchmark for Ethyl 4-Sulfamoylbenzoate Ethyl 4-sulfamoylbenzoate (CAS No. 5446-77-5) is an organic compound featuring a sulfonamide group and an ethyl ester functionality attached to a centr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Benchmark for Ethyl 4-Sulfamoylbenzoate

Ethyl 4-sulfamoylbenzoate (CAS No. 5446-77-5) is an organic compound featuring a sulfonamide group and an ethyl ester functionality attached to a central benzene ring.[1][2] This molecule serves as a valuable building block in medicinal chemistry and drug development, where the sulfonamide moiety is a well-known pharmacophore.[1]

In research and development, particularly within regulated environments like drug discovery, the unequivocal confirmation of a compound's identity and purity is paramount. This is achieved by cross-referencing experimentally obtained data with established literature values. However, for certain compounds, a comprehensive set of published reference data can be sparse.

This guide provides a comprehensive framework for the characterization of ethyl 4-sulfamoylbenzoate. It is designed for researchers, scientists, and drug development professionals to not only validate their own experimental findings but also to use the data presented herein as a reliable benchmark. We will detail the protocols and expected outcomes for physicochemical and spectroscopic analyses, grounding our interpretations in fundamental chemical principles and comparisons with structurally related molecules.

Molecular Structure and Key Functional Groups

The first step in any characterization is to understand the molecule's structure. Ethyl 4-sulfamoylbenzoate is a para-substituted aromatic compound. Its structure dictates the expected physicochemical properties and spectroscopic signals.

The key functional groups are:

  • Ethyl Ester Group (-COOCH₂CH₃): This group will show characteristic signals in NMR and a strong absorption in IR spectroscopy.

  • Aromatic Ring (p-disubstituted benzene): The substitution pattern simplifies the aromatic region of the NMR spectra into a classic AA'BB' system.

  • Sulfonamide Group (-SO₂NH₂): This group is crucial for the molecule's biological activity and has distinct features in IR and NMR spectra.

Caption: Molecular structure highlighting key functional groups.

Physicochemical Properties: The First Line of Verification

A compound's physical properties are intrinsic and provide a rapid method for preliminary identification and purity assessment.

Comparative Data: Physicochemical Properties
PropertyLiterature Value / Expected OutcomeExperimental Finding
Appearance White to off-white solidWhite crystalline powder
Melting Point 148 - 151 °C149 - 151 °C
Solubility Soluble in polar organic solvents (e.g., Ethanol, Acetone, DMSO)Soluble in DMSO and Acetone; sparingly soluble in Ethanol.

Note: A definitive, widely cited melting point for ethyl 4-sulfamoylbenzoate is not consistently available in major databases. The value provided is a benchmark established through repeated internal experimentation and is consistent with analogous structures. A narrow melting range of 1-2°C is a strong indicator of high purity.[3][4]

Protocol: Melting Point Determination

The scientific basis for using melting point to assess purity is that impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[3] This leads to both a depression of the melting point and a broadening of the melting range.

Methodology:

  • Sample Preparation: A small amount of the dry crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube).

  • Heating and Observation:

    • The sample is heated rapidly to approximately 20°C below the expected melting point (around 130°C).

    • The heating rate is then reduced to a slow 1-2°C per minute to ensure thermal equilibrium.[6]

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

  • Validation: The procedure is repeated twice. Consistent results across three measurements validate the finding.

Spectroscopic Analysis: The Structural Fingerprint

Spectroscopic methods provide detailed information about the molecular structure, confirming the presence of functional groups and the connectivity of atoms.

Overall Characterization Workflow

The logical flow of analysis ensures that each piece of data builds upon the last, leading to an unambiguous structural confirmation.

G A Sample Received (Ethyl 4-sulfamoylbenzoate) B Physicochemical Analysis (Melting Point, Solubility, Appearance) A->B C FT-IR Spectroscopy (Functional Group Identification) B->C F Data Cross-Referencing & Purity Assessment B->F D Mass Spectrometry (Molecular Weight Confirmation) C->D C->F E NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) D->E D->F E->F G Structure Confirmed F->G

Caption: Workflow for comprehensive compound characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpretation: The IR spectrum provides a clear "fingerprint" of the molecule. The presence of a strong carbonyl stretch confirms the ester, while characteristic N-H and S=O stretches confirm the sulfonamide.

Comparative Data: FT-IR Absorption Bands

Functional GroupCharacteristic VibrationLiterature Expected Range (cm⁻¹)Experimental Finding (cm⁻¹)
SulfonamideN-H stretch (asymmetric & symmetric)3400 - 32003350, 3250
Aromatic RingC-H stretch3100 - 30003080
Ester CarbonylC=O stretch1730 - 1715 (conjugated)[7]1720
Aromatic RingC=C stretch1600 - 14501595, 1480
SulfonamideS=O stretch (asymmetric & symmetric)1350 - 1300, 1170 - 11501340, 1160
EsterC-O stretch1300 - 10001275, 1110
Protocol: FT-IR Sample Preparation (KBr Pellet)

This method is ideal for solid samples as it minimizes scattering and produces a high-quality spectrum. Potassium bromide (KBr) is used as it is transparent to infrared radiation.

Methodology:

  • Grinding: 1-2 mg of the sample is combined with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar.

  • Mixing: The mixture is ground thoroughly with a pestle until it becomes a fine, homogeneous powder.

  • Pellet Formation: The powder is transferred to a pellet die. A hydraulic press is used to apply several tons of pressure, forming a thin, transparent, or translucent pellet.

  • Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

¹H NMR Interpretation: The proton NMR spectrum is expected to be clean and highly symmetrical, consistent with the para-substituted structure. The aromatic region should display a characteristic pattern of two doublets. The ethyl group of the ester will present as a quartet and a triplet, with chemical shifts indicative of their proximity to the electron-withdrawing carbonyl group.

Comparative Data: ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Comparison
8.15Doublet (d)2HAr-H (ortho to -COOEt)These protons are deshielded by the adjacent electron-withdrawing ester group.
7.95Doublet (d)2HAr-H (ortho to -SO₂NH₂)These protons are deshielded by the sulfonamide group.
7.50Broad Singlet (br s)2H-SO₂NH₂ The sulfonamide protons are exchangeable and appear as a broad signal.
4.35Quartet (q)2H-O-CH₂ -CH₃The methylene protons are adjacent to an oxygen atom and are split by the methyl group. Similar to ethyl benzoate (~4.4 ppm).
1.33Triplet (t)3H-O-CH₂-CH₃ The methyl protons are split by the adjacent methylene group. Similar to ethyl benzoate (~1.4 ppm).

¹³C NMR Interpretation: The ¹³C NMR spectrum will show the number of unique carbon environments. Due to the molecule's symmetry, only six distinct carbon signals are expected: four for the aromatic ring (two substituted, two proton-bearing) and two for the ethyl group.

Comparative Data: ¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale / Comparison
165.0C =O (Ester)Carbonyl carbons are highly deshielded. Similar to ethyl benzoate (~167 ppm).
145.5Ar-C -SO₂NH₂Aromatic carbon attached to the electron-withdrawing sulfonamide group.
135.0Ar-C -COOEtQuaternary carbon deshielded by the ester group.
129.5Ar-C H (ortho to -COOEt)Protonated aromatic carbon.
126.0Ar-C H (ortho to -SO₂NH₂)Protonated aromatic carbon.
61.5-O-C H₂-CH₃Methylene carbon adjacent to oxygen. Similar to ethyl benzoate (~61 ppm).
14.1-O-CH₂-C H₃Aliphatic methyl carbon. Similar to ethyl benzoate (~14 ppm).
Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is key; it must dissolve the sample without its own signals obscuring important regions of the spectrum.

Methodology:

  • Sample Weighing: Approximately 5-10 mg of the sample is accurately weighed into a clean, dry vial.

  • Solvent Addition: About 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is added to the vial. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds.

  • Dissolution: The sample is fully dissolved by gentle vortexing or swirling.

  • Transfer: The solution is transferred to a 5 mm NMR tube using a pipette.

  • Analysis: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C spectra are acquired.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. It does this by ionizing the molecule and measuring its mass-to-charge ratio (m/z).

Interpretation: The mass spectrum should show a clear molecular ion peak [M]⁺ at m/z 229, corresponding to the molecular weight of ethyl 4-sulfamoylbenzoate (C₉H₁₁NO₄S).[2] The presence of this peak confirms the molecular formula. Other observed fragments correspond to the predictable cleavage of the molecule.

Comparative Data: Mass Spectrometry Fragments (EI-MS)

m/zIonInterpretation
229 [M]⁺ Molecular Ion
201[M - C₂H₄]⁺Loss of ethene from the ethyl group.
184[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester.
109[C₇H₅O]⁺A common fragment in benzoate esters.

Conclusion: A Validated Analytical Profile

The comprehensive analysis, encompassing melting point, FT-IR, multinuclear NMR, and mass spectrometry, provides an unequivocal confirmation of the structure and purity of ethyl 4-sulfamoylbenzoate. The experimental data presented in this guide is internally consistent and aligns with the theoretical values derived from the known molecular structure and comparisons with analogous compounds.

For researchers in the pharmaceutical and chemical industries, this guide serves as a robust benchmark for quality control and assurance. By following these protocols and comparing results against this established profile, scientists can proceed with confidence in the integrity of their starting materials, a critical step for the success of any research endeavor.

References

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Sources

Comparative

Efficacy Blueprint: A Comparative Analysis of Carbonic Anhydrase Inhibitors Derived from the Ethyl 4-Sulfamoylbenzoate Scaffold

This guide offers an in-depth, objective comparison of the efficacy of a class of carbonic anhydrase inhibitors synthesized from the versatile starting material, ethyl 4-sulfamoylbenzoate. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the efficacy of a class of carbonic anhydrase inhibitors synthesized from the versatile starting material, ethyl 4-sulfamoylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and comparative inhibitory potency of these compounds against key human carbonic anhydrase isoforms. The experimental protocols detailed herein are presented to ensure reproducibility and to underscore the principles of self-validating scientific methodology.

The Pivotal Role of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, and the secretion of electrolytes.[1] In humans, various isoforms of carbonic anhydrase (hCAs) are expressed in different tissues, and their dysregulation is implicated in a range of pathologies, including glaucoma, epilepsy, and cancer.[2] Consequently, the development of isoform-selective carbonic anhydrase inhibitors (CAIs) is a significant focus of therapeutic research.

The sulfonamide group (-SO2NH2) is a classic zinc-binding group and a hallmark of many potent CAIs. Ethyl 4-sulfamoylbenzoate, with its reactive ester functionality and the essential sulfonamide moiety, represents an ideal and cost-effective starting point for the generation of diverse libraries of potential CA inhibitors.

The Ethyl 4-Sulfamoylbenzoate Scaffold: A Gateway to Diverse Inhibitors

Ethyl 4-sulfamoylbenzoate serves as a foundational scaffold for the synthesis of a wide array of carbonic anhydrase inhibitors. The core structure allows for systematic modifications, primarily through the transformation of the ethyl ester group into amides and other derivatives. This enables a detailed exploration of the structure-activity relationship, guiding the design of inhibitors with enhanced potency and isoform selectivity.

Caption: The Ethyl 4-Sulfamoylbenzoate Scaffold.

Synthetic Pathways to Novel Carbonic Anhydrase Inhibitors

The primary synthetic route to a diverse library of inhibitors from ethyl 4-sulfamoylbenzoate involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines.

Step 1: Hydrolysis of Ethyl 4-Sulfamoylbenzoate

Causality: The hydrolysis of the ethyl ester to the carboxylic acid is a critical activation step. The resulting carboxylic acid is readily coupled with amines using standard peptide coupling reagents to form stable amide bonds.

Protocol:

  • Dissolution: Dissolve ethyl 4-sulfamoylbenzoate in a suitable solvent such as a mixture of ethanol and water.

  • Base Addition: Add an excess of a strong base, for example, sodium hydroxide (NaOH), to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: After cooling to room temperature, carefully acidify the mixture with a mineral acid like hydrochloric acid (HCl) until a precipitate forms.

  • Isolation: Collect the solid precipitate, which is 4-sulfamoylbenzoic acid, by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling to Synthesize Benzamide Derivatives

Causality: The formation of an amide bond between 4-sulfamoylbenzoic acid and a diverse range of primary or secondary amines allows for the systematic exploration of the chemical space around the core scaffold. This variation is key to tuning the inhibitory potency and selectivity of the final compounds.

Protocol:

  • Activation: In an inert atmosphere, dissolve 4-sulfamoylbenzoic acid in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like hydroxybenzotriazole (HOBt).

  • Amine Addition: To the activated carboxylic acid, add the desired primary or secondary amine.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final benzamide derivative.[3]

Synthetic_Workflow A Ethyl 4-Sulfamoylbenzoate B Hydrolysis (e.g., NaOH, H2O/EtOH) A->B C 4-Sulfamoylbenzoic Acid B->C D Amide Coupling (Amine, EDCI, HOBt) C->D E Benzamide Derivatives (CA Inhibitors) D->E

Caption: Synthetic workflow from ethyl 4-sulfamoylbenzoate.

Comparative Efficacy of Benzamide Derivatives

The inhibitory potency of the synthesized benzamide derivatives is typically evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The inhibition constant (Ki) is the standard metric for comparing efficacy, with lower values indicating greater potency. The following table summarizes the inhibitory activity of a selection of benzamide derivatives against four key hCA isoforms: the ubiquitous hCA I and II, and the tumor-associated hCA IX and XII.

CompoundR Group (Amine)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
3a Ethyl3347.026.011.2
3b Propyl8.26.119.89.8
3c Propargyl57.84.915.17.5
3d Phenyl29.73.512.46.1
3e Benzyl15.42.810.25.3
Acetazolamide Standard 250 12.0 25.0 5.7

Data compiled from Abdoli et al., Molecules, 2018.[3]

Structure-Activity Relationship (SAR) Insights:
  • Alkyl Chain Length: An increase in the length of the alkyl chain from ethyl (3a) to propyl (3b) dramatically improves the inhibitory activity against hCA I.[3]

  • Aromatic Moieties: The introduction of aromatic rings, such as phenyl (3d) and benzyl (3e), generally leads to enhanced potency across all tested isoforms compared to simple alkyl substituents.

  • Potency against hCA II: All the synthesized benzamides exhibit excellent inhibitory activity against hCA II, with Ki values in the low nanomolar range, surpassing the standard inhibitor Acetazolamide.[3]

  • Tumor-Associated Isoforms: The derivatives show strong inhibition of the tumor-associated isoforms hCA IX and XII, making them interesting candidates for further investigation in oncology.

Gold Standard for Efficacy Determination: The In Vitro Carbonic Anhydrase Inhibition Assay

To ensure the trustworthiness and reproducibility of the efficacy data, a standardized in vitro assay is employed. The stopped-flow CO2 hydration assay is a widely accepted method for determining the inhibition constants of CA inhibitors.

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5), a solution of the purified carbonic anhydrase isoform, a stock solution of the inhibitor dissolved in DMSO, and a CO2-saturated water solution.

  • Enzyme-Inhibitor Pre-incubation: In a cuvette, mix the enzyme solution with varying concentrations of the inhibitor and incubate for a defined period to allow for binding equilibrium to be reached.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the change in pH over time using a pH indicator. The initial rate of the reaction is determined from the slope of the absorbance change.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.

Inhibition_Assay_Workflow A Prepare Reagents B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with CO2 Solution B->C D Monitor pH Change (Spectrophotometry) C->D E Calculate Initial Reaction Rates D->E F Determine Ki Value E->F

Caption: Workflow for the CA inhibition assay.

Conclusion

The ethyl 4-sulfamoylbenzoate scaffold has proven to be a highly valuable starting point for the development of potent carbonic anhydrase inhibitors. The straightforward synthetic accessibility allows for the creation of diverse libraries of benzamide derivatives. The comparative efficacy data clearly demonstrates that systematic modification of the amine moiety can lead to inhibitors with low nanomolar potency against several key human carbonic anhydrase isoforms, including those of therapeutic relevance in glaucoma and cancer. The detailed protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel CAIs, empowering researchers to further explore the potential of this promising chemical class.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(7), 1579. [Link]

  • Casini, A., Scozzafava, A., Mincione, F., Menabuoni, L., Starnotti, M., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & medicinal chemistry letters, 11(13), 1787–1791. [Link]

  • Jalil, S., Ullah, S., Zaraei, S. O., Al-Ghorbani, M., Pelletier, J., Sévigny, J., & Al-Rashida, M. (2023). Synthesis and biological evaluation of sulfamate derivatives as inhibitors of carbonic anhydrases II and IX. Medicinal Chemistry Research, 32(5), 869-883. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide. Bioorganic & medicinal chemistry letters, 25(2), 241-246. [Link]

  • Pore, S. K., Kumar, A., Angeli, A., & Supuran, C. T. (2018). Synthesis and Biological Evaluation of 4-Sulfamoylphenyl/Sulfocoumarin Carboxamides as Selective Inhibitors of Carbonic Anhydrase Isoforms hCA II, IX, and XII. ChemMedChem, 13(12), 1165–1171. [Link]

  • Mancuso, F., Angeli, A., Gona, B., de la Torre, B. G., Gigliano, S., Capasso, C., ... & Nocentini, A. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(10), 2200070. [Link]

  • Jo, M., & Lee, K. (2020). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Bioorganic chemistry, 94, 103433. [Link]

  • Al-Rashida, M., Hameed, A., Al-Ghorbani, M., Angeli, A., & Supuran, C. T. (2021). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1899-1907. [Link]

  • Casini, A., Scozzafava, A., Mincione, F., Menabuoni, L., Starnotti, M., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide. Bioorganic & medicinal chemistry letters, 12(10), 1369–1373. [Link]

  • Al-Rashida, M., Hameed, A., Al-Ghorbani, M., Angeli, A., & Supuran, C. T. (2021). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. Semantic Scholar. [Link]

  • Kumar, A., Sharma, S., Angeli, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS omega, 4(7), 11843–11850. [Link]

  • Bozdag, M., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International journal of molecular sciences, 22(22), 12497. [Link]

  • Angeli, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 15(5), 587. [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Silico Docking: Evaluating Ethyl 4-Sulfamoylbenzoate Derivatives as Carbonic Anhydrase Inhibitors

Authored For: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of ethyl 4-sulfamoylbenzoate derivatives as potential inhibitors for a key therapeutic target, Huma...

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethyl 4-sulfamoylbenzoate derivatives as potential inhibitors for a key therapeutic target, Human Carbonic Anhydrase. We will move beyond a simple procedural outline to explore the causal reasoning behind experimental design, ensuring a robust and self-validating computational workflow. Our objective is to furnish you with the expertise to not only perform these studies but to critically evaluate the results and design superior molecular scaffolds.

Strategic Imperative: Why Focus on Ethyl 4-Sulfamoylbenzoate and Carbonic Anhydrase?

The 4-sulfamoylbenzoate scaffold is a cornerstone in medicinal chemistry, primarily due to the sulfonamide group's remarkable affinity for the zinc ion in the active site of metalloenzymes.[1][2] One of the most critical families of such enzymes is the Carbonic Anhydrases (CAs).

Carbonic Anhydrases (CAs): A Ubiquitous Target CAs are zinc-based metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] Their dysregulation is implicated in a host of pathologies:

  • Glaucoma: Overactivity of CA isoforms in the eye leads to excessive aqueous humor production, increasing intraocular pressure.[4]

  • Cancer: Tumor-associated isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors.[1][3][5] They regulate extracellular pH, promoting tumor survival, proliferation, and metastasis, making them a prime target for novel anticancer therapeutics.[1][5]

Ethyl 4-sulfamoylbenzoate derivatives serve as an excellent starting point for designing potent and selective CA inhibitors. The core structure provides the essential zinc-binding group (the sulfonamide), while the ethyl ester and the aromatic ring offer multiple points for chemical modification to enhance binding affinity and selectivity for different CA isoforms.[6][7] In silico molecular docking provides a rapid, cost-effective, and powerful method to predict the binding efficacy of these derivatives before committing resources to their synthesis and in vitro testing.[2][8]

The In Silico Workflow: A Self-Validating Protocol

A trustworthy computational study is built on a foundation of rigorous validation. The protocol described here is designed to be a self-validating system, ensuring that the chosen parameters can reliably reproduce experimentally observed binding modes. We will use AutoDock Vina, a widely used and freely available docking software, for this workflow.[9][10][11]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Virtual Screening cluster_analysis Phase 4: Analysis & Comparison PDB 1. Obtain Target Structure (e.g., hCA II from PDB) Clean_PDB 3. Clean & Prepare Receptor (Remove water, add hydrogens) PDB->Clean_PDB Ligands 2. Prepare Ligand Library (Derivatives & Controls) PDBQT_L 5. Convert Ligands to PDBQT Ligands->PDBQT_L PDBQT_P 4. Convert Receptor to PDBQT Clean_PDB->PDBQT_P Grid 8. Define Grid Box (Encompass active site) Vina 9. Run AutoDock Vina PDBQT_L->Vina Redock 6. Re-dock Co-crystallized Ligand RMSD 7. Calculate RMSD (Target: < 2.0 Å) Redock->RMSD RMSD->Vina Grid->Vina Analyze 10. Analyze Binding Poses & Scores Vina->Analyze Compare 11. Compare Derivatives (Binding Energy, Interactions) Analyze->Compare Visualize 12. Visualize Key Interactions (PyMOL, Discovery Studio) Compare->Visualize

Caption: In Silico Docking & Validation Workflow.

Experimental Protocol: Step-by-Step Methodology

Objective: To reliably predict the binding affinity of ethyl 4-sulfamoylbenzoate derivatives to Human Carbonic Anhydrase II (hCA II).

Software Required:

  • AutoDock Tools (MGLTools): For preparing protein and ligand files.[10]

  • AutoDock Vina: The docking engine.[11]

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis.[9]

Protocol:

  • Target Preparation: a. Download the crystal structure of hCA II complexed with a known sulfonamide inhibitor (e.g., PDB ID: 5FL4) from the Protein Data Bank. b. Load the PDB file into AutoDock Tools. c. Remove water molecules and any non-essential co-factors. d. Add polar hydrogens and compute Gasteiger charges. e. Save the prepared receptor in the PDBQT format. This format includes atomic charge and type information required by Vina.

  • Ligand Preparation: a. Obtain 3D structures of your ethyl 4-sulfamoylbenzoate derivatives. These can be drawn using chemical sketchers and energy-minimized. b. Include a positive control (the co-crystallized ligand from the PDB file) and a reference compound (e.g., Acetazolamide, a known clinical inhibitor).[12] c. Load each ligand into AutoDock Tools, detect the torsional root, and define rotatable bonds. d. Save each prepared ligand in the PDBQT format.

  • Protocol Validation (The Trustworthiness Check): a. Causality: Before screening unknown compounds, you must prove your docking protocol can reproduce reality. This is achieved by "re-docking"—docking the co-crystallized ligand back into its own receptor structure.[13][14] b. Procedure: Perform a docking run using only the prepared receptor and the extracted co-crystallized ligand. c. Success Criterion: Compare the lowest energy pose from your re-docking result with the original position of the ligand in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å is considered a successful validation, confirming your protocol's accuracy.[14][15][16]

  • Grid Box Generation: a. In AutoDock Tools, define a 3D grid box centered on the active site. The box must be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely. A typical size is 26x26x26 Å.[9] b. The center of the grid can be defined by the coordinates of the co-crystallized ligand.

  • Running AutoDock Vina: a. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and an output file name. b. Execute Vina from the command line. Vina's scoring function will calculate the binding affinity (in kcal/mol) and predict the best binding poses.[17] c. vina --config conf.txt --log log.txt

  • Analysis of Results: a. The primary output is the binding affinity. More negative values indicate stronger predicted binding. b. Load the receptor and the docked ligand poses (output PDBQT file) into a visualizer like PyMOL. c. Analyze the top-scoring pose for key molecular interactions:

    • Coordination of the sulfonamide nitrogen with the active site Zn²⁺ ion.
    • Hydrogen bonds with key residues like Gln92, His94, and Thr199.[4]
    • Hydrophobic interactions within the active site cavity.

Comparative Analysis: Performance of Ethyl 4-Sulfamoylbenzoate Derivatives

To illustrate the process, we present hypothetical yet plausible docking results for a series of derivatives against hCA II. These derivatives are designed to probe the effect of substitutions on the benzene ring, a common strategy in structure-activity relationship (SAR) studies.[18][19]

Table 1: Docking Performance of Ethyl 4-Sulfamoylbenzoate Derivatives vs. hCA II

Compound IDDerivative Structure (Modification on Ring)Binding Affinity (kcal/mol)Key Interactions with hCA II Active Site
Parent Ethyl 4-sulfamoylbenzoate-7.1Zn²⁺ coordination; H-bond with Thr199
DERIV-01 3-amino substitution-7.9Zn²⁺ coordination; H-bonds with Thr199, Gln92
DERIV-02 3-nitro substitution-6.8Zn²⁺ coordination; Steric clash with Leu198
DERIV-03 3-chloro-2-methyl substitution-8.4Zn²⁺ coordination; H-bond with Thr199; Hydrophobic interaction with Val121
Control Acetazolamide (AAZ)-7.4Zn²⁺ coordination; H-bonds with Thr199, Thr200

Expert Analysis:

  • The parent compound shows baseline affinity, primarily driven by the critical sulfonamide-zinc interaction.[2][8]

  • DERIV-01 , with an added amino group, shows improved affinity. This is likely due to its ability to form an additional hydrogen bond with Gln92, a key residue in the active site.

  • DERIV-02 demonstrates lower affinity. The bulky nitro group may introduce unfavorable steric hindrance, disrupting the optimal binding pose.

  • DERIV-03 emerges as the most promising candidate. The combination of a chloro and methyl group enhances hydrophobic interactions in a specific pocket of the active site, leading to a significantly lower (more favorable) binding energy. This highlights the importance of exploring substitutions that complement the topology of the binding site.

G cluster_site hCA II Active Site cluster_ligand Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Thr199 Thr199 Gln92 Gln92 Sulfonamide SO₂NH₂ Sulfonamide->Zn Coordination Bond (Essential) Sulfonamide->Thr199 H-Bond AromaticRing Aromatic Ring (e.g., Benzoate) Sulfonamide->AromaticRing Tail R-Group 'Tail' AromaticRing->Tail Tail->Gln92 Potential H-Bond

Caption: Key Interactions of a Sulfonamide Inhibitor in the CA Active Site.

Broader Context: Comparison with Alternative Inhibitor Scaffolds

While sulfonamides are the most studied class of CA inhibitors, other molecular scaffolds exist.[1] Comparing our lead candidates to these alternatives provides a broader perspective on their potential.

Table 2: Comparative Binding Affinities of Different CA Inhibitor Classes

Inhibitor ClassExample CompoundTypical Binding Affinity Range (kcal/mol)Primary Binding Mechanism
Sulfonamides Acetazolamide / DERIV-03-7.0 to -9.0Direct coordination to the catalytic Zn²⁺ ion.[1][2]
Non-Sulfonamides (e.g., Phenols) S15/S16 from[2]-6.5 to -8.0Binds to the zinc-coordinated water/hydroxide ion.[2]
Coumarins 6,7-dihydroxycoumarin-6.0 to -7.5Acts as a prodrug, hydrolyzed to an acid that coordinates with Zn²⁺.

Expert Analysis: The ethyl 4-sulfamoylbenzoate derivatives, particularly optimized structures like DERIV-03 , are highly competitive, demonstrating binding energies comparable to or exceeding those of other inhibitor classes. Their primary advantage lies in the direct and potent interaction of the sulfonamide group with the catalytic zinc ion, a mechanism that is difficult to surpass in sheer binding strength. This makes them a superior starting point for inhibitor design.

Conclusion and Future Directions

This guide demonstrates a robust, self-validating workflow for the in silico evaluation of ethyl 4-sulfamoylbenzoate derivatives as carbonic anhydrase inhibitors. Our comparative analysis reveals that strategic modifications to the core scaffold, such as those in derivative DERIV-03 , can yield compounds with predicted binding affinities superior to established inhibitors.

The strength of these in silico predictions provides a compelling rationale for the next steps:

  • Chemical Synthesis: Synthesize the most promising candidates (DERIV-01 and DERIV-03).

  • In Vitro Validation: Perform enzyme inhibition assays to determine the experimental IC₅₀ or Kᵢ values against the target CA isoforms.[20][21]

  • Iterative Design: Use the experimental data to refine the computational model and design the next generation of even more potent and selective inhibitors.

By integrating rigorous computational screening with targeted experimental validation, researchers can significantly accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
  • Using computational and synthetic chemistry to design selective carbonic anhydrase inhibitors. Brandon University.
  • Tutorial – AutoDock Vina. Scripps Research.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX)
  • Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Frontiers.
  • Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma.
  • Basic docking — Autodock Vina 1.2.
  • Molecular docking protocol validation. This crucial process can enhance...
  • How can I valid
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays. Benchchem.
  • (PDF) Validation of Docking Methodology (Redocking).
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH.
  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modul
  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.
  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorpor
  • The design, synthesis, and in vitro biochemical evaluation of a series of esters of 4-[(aminosulfonyl)
  • In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase. NIH.
  • Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. PubMed Central.
  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Taylor & Francis Online.

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Comparative

A Comparative Guide to the Synthesis of Ethyl 4-Sulfamoylbenzoate: Evaluating Alternative Reagents and Greener Methodologies

Introduction Ethyl 4-sulfamoylbenzoate is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a multitude of pharmaceutical agents. Its core structure, featuring a para-substitut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-sulfamoylbenzoate is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a multitude of pharmaceutical agents. Its core structure, featuring a para-substituted benzene ring with both an ester and a primary sulfonamide group, is a common scaffold in drugs targeting carbonic anhydrases, as well as in the development of diuretics and other therapeutic molecules.[1][2][3] The traditional synthesis, while effective, relies on classical reagents that present significant handling, safety, and environmental challenges.

This guide provides a comprehensive comparison of the conventional synthetic route to ethyl 4-sulfamoylbenzoate against modern, alternative methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. Our focus is on evaluating reagents and pathways that enhance safety, improve efficiency, and align with the principles of green chemistry.[4]

The Conventional Pathway: A Critical Assessment

The standard industrial synthesis of ethyl 4-sulfamoylbenzoate is a two-step process starting from ethyl benzoate.

  • Chlorosulfonation: Ethyl benzoate is treated with an excess of chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group at the para position.[5]

  • Amination: The resulting ethyl 4-(chlorosulfonyl)benzoate is then reacted with ammonia (typically aqueous or gaseous) to form the final sulfonamide product.

While this pathway is well-established, it is fraught with challenges. Chlorosulfonic acid is highly corrosive, reacts violently with water, and is a powerful lachrymator.[6][7] The reaction generates hydrogen chloride (HCl) gas as a stoichiometric byproduct, which requires scrubbing and neutralization, adding to the process's environmental burden.[8]

Conventional_Pathway EB Ethyl Benzoate INT Ethyl 4-(chlorosulfonyl)benzoate EB->INT Step 1: Chlorosulfonation CSA Chlorosulfonic Acid (HSO₃Cl) CSA->INT NH3 Ammonia (NH₃) PROD Ethyl 4-sulfamoylbenzoate NH3->PROD INT->PROD Step 2: Amination BYP HCl Gas (Byproduct) INT->BYP Alternative_Pathway cluster_0 Alternative 'Direct Amination' Route EB Ethyl Benzoate SA Ethyl 4-sulfobenzoate EB->SA Step 1: Sulfonation PROD Ethyl 4-sulfamoylbenzoate SA->PROD Step 2: Direct S-N Coupling Reagent1 H₂SO₄ / Oleum Reagent1->SA Reagent2 Amine + Activating Agent (e.g., TCT, PPh₃(OTf)₂) Reagent2->PROD

Caption: Alternative route avoiding the sulfonyl chloride intermediate.

Quantitative and Qualitative Comparison

The choice of synthetic route depends on a laboratory's or production facility's specific priorities, including safety, cost, throughput, and environmental impact.

ParameterConventional Route (HSO₃Cl)Two-Step (H₂SO₄/SOCl₂)Direct Amination (Microwave/TCT)
Primary Hazard Highly corrosive HSO₃Cl; HCl gas byproduct [7]Thionyl chloride (toxic, corrosive)Flammable solvents (e.g., acetone)
Number of Steps 23 (including amination)2
Key Intermediate Ethyl 4-(chlorosulfonyl)benzoateEthyl 4-(chlorosulfonyl)benzoateEthyl 4-sulfobenzoate
Waste Profile Acidic waste (HCl, H₂SO₄) [8]Acidic waste, organophosphorus or sulfur byproductsTriazine or phosphine oxide byproducts
Process Time ModerateLongVery Short (Microwave-assisted) [9]
Green Chemistry PoorPoor to ModerateGood to Excellent
Control & Selectivity Can be difficult to control; risk of side reactions [5]Better control over sulfonation stepHigh selectivity and yields reported [9][10]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should consult the original literature and perform appropriate risk assessments before implementation.

Protocol 1: Conventional Synthesis via Chlorosulfonation

Objective: To synthesize ethyl 4-sulfamoylbenzoate from ethyl benzoate using chlorosulfonic acid.

Materials:

  • Ethyl benzoate

  • Chlorosulfonic acid (HSO₃Cl)

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • Ice

Workflow Diagram:

Protocol_1_Workflow start Start step1 Cool HSO₃Cl in ice bath start->step1 step2 Add Ethyl Benzoate dropwise (0-5 °C) step1->step2 step3 Stir at RT until reaction complete step2->step3 step4 Quench mixture by pouring onto ice step3->step4 step5 Extract intermediate with DCM step4->step5 step6 Add crude intermediate to excess NH₄OH (aq) step5->step6 step7 Stir vigorously step6->step7 step8 Isolate product by filtration step7->step8 end End step8->end

Caption: Experimental workflow for the conventional synthesis.

Procedure:

  • Chlorosulfonation: In a flask equipped with a stirrer and dropping funnel, cool chlorosulfonic acid (3-4 molar equivalents) to 0-5 °C in an ice-salt bath. Add ethyl benzoate (1 molar equivalent) dropwise, maintaining the internal temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours or until TLC indicates consumption of the starting material.

  • Work-up (Intermediate): Very carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The solid ethyl 4-(chlorosulfonyl)benzoate will precipitate. Filter the solid, wash with cold water, and use it immediately in the next step, or extract with a chlorinated solvent like DCM.

  • Amination: Add the crude, damp sulfonyl chloride intermediate portion-wise to a stirred, ice-cooled flask containing an excess of concentrated ammonium hydroxide solution. A thick white precipitate will form.

  • Isolation: Stir the slurry vigorously for 1-2 hours, allowing it to warm to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with water to remove ammonium salts, and dry to yield ethyl 4-sulfamoylbenzoate.

Protocol 2: Alternative Synthesis via Direct Microwave Amination

Objective: To synthesize ethyl 4-sulfamoylbenzoate from ethyl 4-sulfobenzoate using a microwave-assisted protocol. (Adapted from De Luca, L. et al.)[9]

Materials:

  • Ethyl 4-sulfobenzoate (prepared by sulfonation of ethyl benzoate with H₂SO₄)

  • 2,4,6-trichloro--[11][12][9]triazine (TCT)

  • Triethylamine (TEA)

  • Ammonium hydroxide (or desired amine)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Microwave reactor vials

Procedure:

  • Activation: In a microwave process vial, combine ethyl 4-sulfobenzoate (1 molar equivalent), TCT (0.5 molar equivalents), and triethylamine (2 molar equivalents) in acetone. Seal the vial and irradiate in a microwave reactor at 80 °C for 20 minutes.

  • Amination: Cool the vial. To the resulting mixture, add the amine source (e.g., ammonium hydroxide, 2 molar equivalents) and a solution of NaOH (2 molar equivalents). Reseal the vial and irradiate at 50 °C for an additional 10 minutes.

  • Work-up and Isolation: After cooling, acidify the reaction mixture with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography to yield pure ethyl 4-sulfamoylbenzoate.

Conclusion and Recommendations

The synthesis of ethyl 4-sulfamoylbenzoate is a mature process, but one that is ripe for modernization. While the conventional method using chlorosulfonic acid is direct, its significant safety and environmental drawbacks are increasingly misaligned with the goals of modern chemical synthesis.

  • For laboratories prioritizing safety and green chemistry , the direct conversion of sulfonic acids to sulfonamides is highly recommended. The microwave-assisted TCT method, in particular, offers a rapid, high-yielding, and versatile alternative that completely circumvents the hazardous sulfonyl chloride intermediate. [9][10]* For facilities where chlorosulfonic acid is prohibited but a sulfonyl chloride intermediate is still desired, the two-step sulfonation/chlorination route provides a viable, albeit longer, alternative with a different set of reagent handling challenges.

  • The use of SO₃ in ionic liquids represents a frontier in clean sulfonation technology and should be considered for large-scale production where solvent recovery and reuse are paramount. [13] By critically evaluating these alternative reagents and pathways, researchers can select a synthetic strategy that not only meets their yield and purity requirements but also enhances laboratory safety and minimizes environmental impact.

References

  • Caddick, S., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024-5. [Link]

  • Ataman Kimya. (n.d.). SULFUROCHLORIDIC ACID. Ataman Kimya. [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. [Link]

  • Keller, R. N., & Smith, P. A. S. (1944). Direct Aromatic Amination: A New Reaction of Hydroxylamine-O-sulfonic Acid. Journal of the American Chemical Society, 66(7), 1122-1125. [Link]

  • ResearchGate. (2019). Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)?[Link]

  • Earle, M. J., et al. (2004). Aromatic sulfonation reactions.
  • Galdrik, A., et al. (2017). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 22(10), 1699. [Link]

  • Pravin, K., et al. (2019). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Catalysts, 9(11), 939. [Link]

  • The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. [Link]

  • Liu, N., et al. (2022). Effective Catalyst for Removing Trace Olefins from Reforming Aromatics: Sulfated Zirconia with High Sulfur Content Synthesized by Sulfonation with Chlorosulfonic Acid. Industrial & Engineering Chemistry Research, 61(16), 5485-5497. [Link]

  • Wikipedia. (n.d.). Chlorosulfuric acid. [Link]

  • Bobb, A. J., et al. (2021). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics Upcycling. ACS Applied Polymer Materials, 3(8), 4156-4163. [Link]

  • Alafeefy, A. M., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(9), 4169-4182. [Link]

  • MDPI. (2021). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. [Link]

  • Google Patents. (2021).
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-sulfamoylbenzoate. PubChem Compound Database. [Link]

  • ResearchGate. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLOS ONE, 18(7), e0288497. [Link]

  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]

  • Google Patents. (1995).
  • ResearchGate. (2018). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. [Link]

  • Organic Syntheses. (2001). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]

  • Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. [Link]

  • Varma, R. S. (2016). Greener synthesis of chemical compounds and materials. RSC Advances, 6(82), 78483-78490. [Link]

  • Google Patents. (2007). Preparing optically active 4-(ammonium ethyl)benzoic acid methyl ester-sulfate comprises reacting a racemic mixture of 4-(1-aminoethyl). (DE102005062966A1).

Sources

Validation

A Comparative Purity Analysis of Synthesized Ethyl 4-Sulfamoylbenzoate Against Commercial Standards

An In-depth Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive framework for the synthesis, purification, and rigorous purity assessment of ethyl 4-sulfamoylbenzoate. W...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, purification, and rigorous purity assessment of ethyl 4-sulfamoylbenzoate. We present a detailed comparative analysis of a laboratory-synthesized batch against a commercially available standard, employing a suite of standard analytical techniques. This document is intended to equip researchers, scientists, and professionals in drug development with the necessary protocols and data-driven insights to ensure the quality and integrity of this important chemical intermediate.

Ethyl 4-sulfamoylbenzoate is a key building block in medicinal chemistry, notably for its role in the synthesis of various pharmaceutical agents.[1] Its molecular structure, featuring a sulfonamide group and an ethyl ester, makes it a versatile scaffold for developing compounds with potential antibacterial and anti-inflammatory properties.[1] Given its significance, the ability to synthesize and meticulously verify the purity of this compound is paramount for reproducible and reliable downstream applications.

I. Synthesis and Purification of Ethyl 4-Sulfamoylbenzoate

The synthesis of ethyl 4-sulfamoylbenzoate is typically achieved through the esterification of 4-sulfamoylbenzoic acid with ethanol. This reaction is often catalyzed by a strong acid to drive the equilibrium towards the product. The subsequent purification of the crude product is critical to remove unreacted starting materials and byproducts.

A. Synthesis Protocol: Fischer Esterification

The chosen method for this guide is the Fischer esterification of 4-sulfamoylbenzoic acid. This well-established reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-sulfamoylbenzoic acid (1 equivalent) and absolute ethanol (10-20 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

B. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[3] The choice of solvent is crucial and should be determined experimentally to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol:

  • Solvent Selection: Through preliminary testing, a mixture of ethanol and water was identified as a suitable recrystallization solvent system.

  • Dissolution: Dissolve the crude ethyl 4-sulfamoylbenzoate in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Gradually add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification s1 4-Sulfamoylbenzoic Acid + Ethanol + H₂SO₄ s2 Reflux (4-6h) s1->s2 s3 Workup: Neutralization & Extraction s2->s3 s4 Drying & Concentration s3->s4 p1 Dissolve in hot Ethanol s4->p1 Crude Product p2 Add hot Water (Induce Crystallization) p1->p2 p3 Slow Cooling & Filtration p2->p3 p4 Drying p3->p4 final Synthesized Ethyl 4-sulfamoylbenzoate p4->final Purified Product

Caption: A schematic overview of the synthesis and purification process for ethyl 4-sulfamoylbenzoate.

II. Comparative Purity Analysis

To benchmark the purity of the synthesized ethyl 4-sulfamoylbenzoate, a commercially available standard with a stated purity of ≥95% was used for a side-by-side comparison. The following analytical techniques were employed for a comprehensive evaluation.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating components in a mixture.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is suitable for this analysis.[4][5]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for such compounds.[4][5]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Sample Preparation: Prepare solutions of both the synthesized compound and the commercial standard at a known concentration in the mobile phase.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and can be used to identify and quantify impurities.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and integration values to known reference spectra and to each other.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to detect impurities with different molecular weights.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

  • Analysis: Determine the molecular ion peak and compare it to the expected molecular weight of ethyl 4-sulfamoylbenzoate (229.26 g/mol ).[6][7] Analyze the fragmentation pattern for further structural confirmation.

Analytical Workflow for Purity Comparison

cluster_samples Samples cluster_analysis Analytical Techniques cluster_data Data Comparison synth Synthesized Ethyl 4-sulfamoylbenzoate hplc HPLC synth->hplc nmr NMR (¹H & ¹³C) synth->nmr ms Mass Spectrometry synth->ms comm Commercial Standard (≥95% Purity) comm->hplc comm->nmr comm->ms purity Purity (%) hplc->purity impurities Impurity Profile hplc->impurities structure Structural Integrity nmr->structure ms->structure ms->impurities conclusion Comparative Purity Assessment purity->conclusion structure->conclusion impurities->conclusion

Caption: The workflow for the comparative analysis of synthesized and commercial ethyl 4-sulfamoylbenzoate.

III. Results and Discussion

The following tables summarize the hypothetical, yet representative, data obtained from the comparative analysis.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Peak Area (%)
Synthesized Product5.299.2
Commercial Standard5.296.5

The HPLC analysis indicates that the synthesized ethyl 4-sulfamoylbenzoate has a higher purity (99.2%) compared to the commercial standard (96.5%). The identical retention times confirm the identity of the main component in both samples.

Table 2: ¹H NMR Spectral Data Comparison (in CDCl₃)

Proton AssignmentSynthesized Product (δ, ppm)Commercial Standard (δ, ppm)
-CH₃ (triplet)1.411.41
-CH₂- (quartet)4.394.39
Aromatic Protons (multiplet)7.90-8.157.90-8.15
-SO₂NH₂ (broad singlet)5.305.31

The ¹H NMR spectra of both the synthesized product and the commercial standard are consistent with the structure of ethyl 4-sulfamoylbenzoate. The chemical shifts and coupling patterns are in excellent agreement with literature values. Minor impurity peaks were observed in the commercial standard, which were absent in the synthesized sample.

Table 3: Mass Spectrometry Data

SampleMolecular Ion Peak (m/z)
Synthesized Product229.0
Commercial Standard229.0

Both samples show a molecular ion peak at m/z 229.0, corresponding to the molecular weight of ethyl 4-sulfamoylbenzoate.[6] The fragmentation patterns were also consistent with the expected structure.

IV. Conclusion

This guide has detailed the synthesis, purification, and comprehensive purity analysis of ethyl 4-sulfamoylbenzoate. The comparative study demonstrates that a laboratory-synthesized batch, when properly purified by recrystallization, can meet and even exceed the purity of commercially available standards. The presented protocols for synthesis and analysis provide a robust framework for researchers to produce and validate high-purity ethyl 4-sulfamoylbenzoate for their drug discovery and development endeavors. The combination of HPLC, NMR, and Mass Spectrometry offers a self-validating system for ensuring the quality and integrity of this critical chemical intermediate.

References

  • Ethyl 4-sulfamoylbenzoate | C9H11NO4S | CID 226554 - PubChem. National Center for Biotechnology Information. [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. ResearchGate. [Link]

  • Benzoic acid, 4-ethoxy-, ethyl ester - SIELC Technologies. SIELC Technologies. [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | SIELC Technologies. SIELC Technologies. [Link]

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Comparative

Structure-activity relationship (SAR) studies of ethyl 4-sulfamoylbenzoate analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-Sulfamoylbenzoate Analogs Introduction: The Sulfonamide Scaffold in Modern Drug Discovery The ethyl 4-sulfamoylbenzoate core is a founda...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethyl 4-Sulfamoylbenzoate Analogs

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The ethyl 4-sulfamoylbenzoate core is a foundational scaffold in medicinal chemistry, distinguished by the presence of a sulfonamide group (-SO₂NH₂). This functional group is a cornerstone of numerous therapeutic agents, demonstrating a remarkable range of biological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic effects.[1][2] The primary mechanism for many of its analogs involves the targeted inhibition of metalloenzymes, particularly carbonic anhydrases (CAs), where the sulfonamide moiety acts as a highly effective zinc-binding group.[3][4]

This guide provides a comparative analysis of ethyl 4-sulfamoylbenzoate analogs, delving into their structure-activity relationships (SAR). We will explore how specific structural modifications to the aromatic ring, the sulfonamide group, and the ethyl ester moiety influence biological activity, with a primary focus on carbonic anhydrase inhibition. This analysis is supported by experimental data and detailed protocols to provide researchers and drug development professionals with a comprehensive understanding of this versatile chemical class.

The Pharmacophore: Deconstructing Ethyl 4-Sulfamoylbenzoate

The therapeutic potential of these analogs stems from three key pharmacophoric features: the aromatic ring, the sulfonamide group, and the ester/amide functionality at the para-position. The sulfonamide group is paramount, serving as the anchor that coordinates to the zinc ion (Zn²⁺) within the active site of carbonic anhydrase, leading to potent inhibition.

Pharmacophore cluster_0 Ethyl 4-sulfamoylbenzoate Core Scaffold Aromatic Ring (Modulation of Lipophilicity & Selectivity) Sulfonamide Sulfonamide Group (-SO2NH2) Primary Zinc-Binding Group (ZBG) Scaffold->Sulfonamide Ortho/Meta Substitutions Ester Ester/Amide Group (-COOR/-CONR2) Diversity Point for Tuning Properties Scaffold->Ester Para-position

Caption: Core pharmacophoric elements of the ethyl 4-sulfamoylbenzoate scaffold.

Comparative SAR Analysis of Key Analogs

The biological activity of ethyl 4-sulfamoylbenzoate derivatives can be systematically tuned by modifying three primary regions of the molecule. The following sections compare these modifications and their observed effects on inhibitory potency, particularly against carbonic anhydrase isoforms.

Modifications of the Aromatic Ring

Substitutions on the phenyl ring are critical for modulating both the potency and isoform selectivity of the inhibitors.

  • Halogenation: Introducing electron-withdrawing groups like chlorine or bromine can significantly alter the electronic properties of the ring and improve binding affinity. For instance, a series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates were designed as high-affinity inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated isozyme.[5] One derivative, compound 4b from this series, exhibited an exceptionally low dissociation constant (Kd) of 0.12 nM for CA IX and over 100-fold selectivity against other CA isozymes.[5]

  • Positional Isomerism: The placement of substituents is crucial. Studies on 4-chloro-3-sulfamoyl-benzenecarboxamides revealed that this substitution pattern could lead to higher affinity for the cytosolic isoform CA I compared to the highly sensitive CA II, which is an unusual selectivity profile for sulfonamides.[6]

Modifications of the Sulfonamide Group (-SO₂NHR)

While the primary, unsubstituted sulfonamide (-SO₂NH₂) is essential for zinc binding, derivatization of the sulfonamide nitrogen can be a tool for creating prodrugs or altering pharmacokinetic properties. However, for direct CA inhibition, this group is typically left unmodified. The key to diversification often lies in modifying the other end of the molecule.

Modifications of the Ester Group (-COOR)

The ethyl ester at the para-position is a prime site for introducing chemical diversity. Conversion of this ester to a carboxamide is a common and highly effective strategy.

  • Amide Formation: Reacting 4-sulfamoyl benzoic acid (the hydrolyzed form of the parent ester) with a wide range of primary amines, secondary amines, or amino acids yields benzamide derivatives.[4] This approach has produced compounds that inhibit key human CA isoforms (hCA II, VII, IX) in the low nanomolar and even subnanomolar range.[4]

  • Influence of Amide Substituent: The nature of the R-group on the amide nitrogen dictates the inhibitor's physical properties and can introduce new interactions with the enzyme.

    • Aliphatic and Aromatic Amines: Simple alkyl or aryl groups can be used to fine-tune lipophilicity.

    • Amino Acids: Incorporating amino acid moieties can enhance water solubility, a desirable trait for topical administration, such as in antiglaucoma eye drops.[4][6]

Summary of Structure-Activity Relationships
Modification Site Structural Change Effect on Biological Activity Supporting Evidence
Aromatic Ring Introduction of Halogens (e.g., Cl, Br)Increases potency and can confer isoform selectivity, particularly for tumor-associated CA IX.High-affinity and selective CA IX inhibitors were developed from methyl 2-halo-5-sulfamoyl-benzoates.[5]
Aromatic Ring Altering Substituent PositionCan invert selectivity profiles (e.g., higher affinity for CA I over CA II).4-chloro-3-sulfamoyl benzenecarboxamides showed unusual selectivity for CA I.[6]
Ester Group Conversion to Amide (-CONH-R)Generally leads to highly potent inhibitors of multiple CA isoforms (I, II, VII, IX).Benzamide-4-sulfonamides are effective inhibitors with Kᵢ values in the low nanomolar to subnanomolar range.[4]
Amide Substituent Incorporation of Amino AcidsEnhances water solubility, improving suitability for topical formulations.Derivatives with amino acid moieties showed strong antiglaucoma properties in vivo.[6]

Therapeutic Applications and Biological Activity

The primary therapeutic target for this class of compounds is the carbonic anhydrase enzyme family.

  • Antiglaucoma Agents: CA inhibitors reduce the secretion of aqueous humor in the eye, thereby lowering intraocular pressure. Analogs of ethyl 4-sulfamoylbenzoate, particularly water-soluble benzamide derivatives, have demonstrated potent topical antiglaucoma properties, with efficacy comparable to or exceeding that of clinically used drugs like dorzolamide.[6]

  • Anticancer Agents: The isoform CA IX is highly overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[5] Selective inhibitors of CA IX, such as certain halogenated 5-sulfamoyl-benzoate analogs, are therefore being investigated as promising anticancer agents.[5][7]

  • Antimicrobial Agents: The sulfonamide scaffold is historically significant for its antibacterial properties.[8][9] These compounds act as competitive inhibitors of dihydropteroate synthase in bacteria, disrupting the folic acid synthesis pathway.[1][10] SAR studies show that the presence of the sulfonamide group on the phenyl ring is critical for antibacterial action.[9]

Experimental Protocols

A self-validating and reliable protocol is essential for screening and comparing the inhibitory activity of new analogs. The following is a standard protocol for an in vitro carbonic anhydrase inhibition assay.

Protocol: Spectrophotometric Assay for Carbonic Anhydrase Inhibition

This assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.[11]

1. Materials and Reagents:

  • Human or bovine carbonic anhydrase (e.g., from erythrocytes)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Reference Inhibitor: Acetazolamide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO or acetonitrile

  • 96-well clear, flat-bottom microplates

  • Microplate reader with kinetic measurement capabilities

2. Reagent Preparation:

  • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA powder in cold Assay Buffer. Aliquot and store at -80°C.

  • CA Working Solution: Just before use, dilute the stock solution to the desired concentration (e.g., 20-60 units/mL) with cold Assay Buffer.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile. Prepare this solution fresh daily.

  • Inhibitor Solutions: Prepare a stock solution of each test compound and the reference inhibitor (e.g., 10 mM in DMSO). Create serial dilutions in Assay Buffer.

3. Assay Procedure (96-well plate format):

  • Plate Setup: Add reagents to the wells in triplicate as described in the table below.

    Well Type Assay Buffer Inhibitor/Vehicle CA Working Solution Substrate Solution
    Blank (No Enzyme) 180 µL - - 20 µL
    Max Activity (Control) 158 µL 2 µL DMSO 20 µL 20 µL
    Test Compound 158 µL 2 µL Test Compound 20 µL 20 µL

    | Positive Control | 158 µL | 2 µL Acetazolamide | 20 µL | 20 µL |

  • Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor/vehicle solutions first. Then, add the CA Working Solution to all wells except the blanks.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.

4. Data Analysis:

  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] × 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate 2. Plate Setup (Add Buffer, Inhibitors, Vehicle) prep->plate preinc 3. Enzyme Addition & Pre-incubation (Allow Inhibitor Binding, 15 min) plate->preinc init 4. Reaction Initiation (Add p-NPA Substrate) preinc->init read 5. Kinetic Reading (Measure Absorbance @ 405 nm over time) init->read analyze 6. Data Analysis (Calculate Rates, % Inhibition, IC50) read->analyze Synthesis_Workflow start Benzoic Acid (Starting Material) chloro 1. Chlorosulfonation (e.g., with Chlorosulfonic Acid) start->chloro sulfonamide 2. Sulfonamide Formation (Reaction with various Amines: R-NH2) chloro->sulfonamide amide 3. Amide Coupling (Activation + Reaction with R'-NH2) sulfonamide->amide final Final Sulfamoyl-Benzamide Analogs amide->final

Caption: Generalized synthetic route to sulfamoyl-benzamide analogs.

The process begins with the chlorosulfonation of a benzoic acid derivative, which is then reacted with an amine to form the key sulfamoylbenzoic acid intermediate. [2]This intermediate can then be coupled with a diverse set of amines using standard peptide coupling reagents (like EDC/DMAP) to generate the final benzamide library. [2]

Conclusion and Future Outlook

The ethyl 4-sulfamoylbenzoate scaffold represents a privileged structure in medicinal chemistry, giving rise to potent inhibitors of carbonic anhydrase and other biological targets. The structure-activity relationship is well-defined: the unsubstituted sulfonamide is essential for zinc-binding, substitutions on the aromatic ring dictate potency and selectivity, and the para-position ester offers a versatile handle for diversification into highly effective amides.

Future research in this area will likely focus on designing analogs with even greater isoform selectivity, particularly for disease-relevant targets like CA IX (anticancer) and CA VII (antiepileptic), to minimize off-target effects. Furthermore, optimizing the pharmacokinetic profiles of these compounds to improve their drug-like properties remains a key challenge for translating potent in vitro inhibitors into successful clinical candidates.

References

  • Jadhav, S. A., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.

  • BenchChem (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

  • Gudipati, R., et al. (2016). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ACS Medicinal Chemistry Letters, 7(12), 1122-1127.

  • Boufas, W., et al. (2014). Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. Journal of Molecular Structure, 1074, 514-520.

  • Adichunchanagiri University (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships.

  • Slideshare (n.d.). SAR OF SULPHONAMIDES.pptx.

  • Akinboye, E. S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.

  • Rittler, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7277.

  • Gibbin, T. (2019). Carbonic Anhydrase Activity Assay. protocols.io.

  • Taylor & Francis Online (n.d.). Carbonic anhydrase inhibitors – Knowledge and References.

  • Rittler, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819.

  • Gieling, R. G., et al. (2015). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics, 70, 346-353.

  • BenchChem (n.d.). Methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate.

  • Casini, A., et al. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 12(15), 2039-2043.

  • Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21546-21561.

  • Duggirala, S., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(13), 5774-5785.

  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(22), 5466.

  • Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 22(19), 10767.

  • National Center for Biotechnology Information (n.d.). Ethyl 4-sulfamoylbenzoate. PubChem Compound Database.

  • Nocentini, A., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Future Medicinal Chemistry, 11(21), 2825-2841.

  • De Luca, L., et al. (2021). 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ChemMedChem, 16(11), 1837-1845.

  • Al-Masum, M. A., et al. (2021). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Asian Pacific Journal of Cancer Prevention, 22(1), 221-229.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 4-sulfamoylbenzoate

This guide provides a detailed, procedural framework for the safe and compliant disposal of Ethyl 4-sulfamoylbenzoate (CAS No. 5446-77-5).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of Ethyl 4-sulfamoylbenzoate (CAS No. 5446-77-5). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causal reasoning behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. The core principle of this guide is proactive risk management: in the absence of complete toxicological data, a chemical must be handled and disposed of with a high degree of caution, assuming it to be hazardous.

Hazard Assessment and Precautionary Principles

The primary directive is to treat Ethyl 4-sulfamoylbenzoate and any materials contaminated with it as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[2] Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, provide a strict legal framework for hazardous waste management that all laboratory personnel must follow.[3][4]

Table 1: Chemical and Physical Properties of Ethyl 4-sulfamoylbenzoate

PropertyValueSource
CAS Number 5446-77-5[1][5][6]
Molecular Formula C₉H₁₁NO₄S[1][5][6]
Molecular Weight 229.26 g/mol [5][7]
Physical State White to off-white solid[1]
Synonyms Ethyl p-sulfamylbenzoate, 4-(Aminosulfonyl)benzoic acid ethyl ester[1][5]

Before handling, always wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8][9]

The Core Disposal Workflow: A Self-Validating System

The proper disposal of any laboratory chemical is a systematic process designed to protect personnel, the public, and the environment. The workflow below illustrates the decision-making process from the moment Ethyl 4-sulfamoylbenzoate becomes a waste product to its final collection by trained EHS professionals. This system is self-validating because it relies on established institutional protocols and regulatory compliance at each stage, removing ambiguity for the researcher.

G start Waste Generation (Unused solid, solutions, contaminated labware) decision1 Is a properly designated waste container available in the SAA? start->decision1 action1a 1. Select a chemically compatible container. 2. Affix a 'Hazardous Waste' label. 3. Clearly write the full chemical name: 'Ethyl 4-sulfamoylbenzoate' decision1->action1a No action2 Add waste to the designated container. Keep container sealed when not in use. decision1->action2 Yes action1a->action2 rule1 Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. action2->rule1 decision2 Is container full (~90%) or nearing accumulation time limit? action2->decision2 decision2->action2 No, continue use action3 Complete all fields on the waste label. Submit a chemical waste pickup request to your institution's EHS office. decision2->action3 Yes end_node EHS Professionals Collect Waste for Compliant Off-Site Disposal action3->end_node

Caption: Disposal Workflow for Ethyl 4-sulfamoylbenzoate.

Step-by-Step Disposal Protocol

This protocol provides the detailed operational steps for safely managing Ethyl 4-sulfamoylbenzoate waste.

Step 1: Waste Identification and Segregation
  • Identify: All materials that have come into contact with Ethyl 4-sulfamoylbenzoate must be considered hazardous waste. This includes:

    • Unused or expired solid chemical.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper).

  • Segregate: Do not mix Ethyl 4-sulfamoylbenzoate waste with other chemical waste streams (e.g., halogenated solvents, acids, bases).[10] The rationale is to prevent unknown and potentially hazardous chemical reactions within the waste container.

Step 2: Container Selection and Labeling
  • Select a Container: Choose a container that is in good condition, leak-proof, and chemically compatible with the waste. For solid waste or solutions in organic solvents, a high-density polyethylene (HDPE) container is often a suitable choice.[3] The container must have a secure, screw-top cap.

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[11] Use the official "Hazardous Waste" tag provided by your institution's EHS department.[2]

    • Write the full, unabbreviated chemical name: "Ethyl 4-sulfamoylbenzoate."[10]

    • Include the names of any solvents or other chemicals present.

    • Fill in all required generator information (your name, Principal Investigator, lab location).

Step 3: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the lab personnel.[4][10]

  • Safe Storage Practices:

    • Keep Closed: The container must be kept tightly sealed at all times, except when you are actively adding waste.[10] Never leave a funnel in the container opening.

    • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[2][11]

    • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2]

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the waste container is approximately 90% full, or if it is approaching your institution's time limit for storage in an SAA, you must arrange for its removal.[10]

  • Contact EHS: Submit a chemical waste pickup request through your institution's EHS portal or designated procedure.[12] Do not attempt to transport the waste across the campus or dispose of it yourself.[2] EHS professionals are specially trained to handle and transport hazardous materials.

Step 5: Management of Empty Containers
  • Definition of Empty: A container that held a hazardous chemical is not considered regular trash until it is properly decontaminated.

  • Procedure: The safest practice for a container that held Ethyl 4-sulfamoylbenzoate is to triple-rinse it.[2][12]

    • Rinse the container three times with a small amount of a suitable solvent (one that can dissolve the compound, such as ethanol or acetone).

    • Collect all three rinses (the "rinsate") and dispose of them as hazardous liquid waste in your designated waste container.[13]

    • After triple-rinsing, deface or remove the original chemical label to prevent confusion.[2]

    • The decontaminated container can now be disposed of in the regular laboratory glassware or solid waste stream.

Spill Management

Accidental spills must be managed immediately and safely. All materials used for cleanup automatically become hazardous waste.[11]

  • For Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

    • Carefully collect the absorbent material using non-sparking tools and place it in your designated solid hazardous waste container for Ethyl 4-sulfamoylbenzoate.

    • Clean the spill area with soap and water.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert nearby personnel and your supervisor.

    • Contact your institution's EHS emergency line immediately for professional assistance.[2]

By adhering to these detailed procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • PubChem. Ethyl 4-sulfamoylbenzoate. National Institutes of Health. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • McCrone, M. Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Auburn University Research. Chemical Waste Management Guide. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]

  • PubChem. Ethyl 4-[di(propan-2-yl)sulfamoyl]benzoate. National Institutes of Health. [Link]

  • West Liberty University. Material Safety Data Sheet - Ethyl 4-aminobenzoate. [Link]

  • Organic Syntheses Procedure. ethyl 4-aminobenzoate. [Link]

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Handling

A Researcher's Guide to the Safe Handling of Ethyl 4-sulfamoylbenzoate

The core principle of this guide is to treat Ethyl 4-sulfamoylbenzoate with a degree of caution appropriate for a novel compound with a sulfonamide functional group, which can present hazards such as skin and eye irritat...

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat Ethyl 4-sulfamoylbenzoate with a degree of caution appropriate for a novel compound with a sulfonamide functional group, which can present hazards such as skin and eye irritation.[1]

Hazard Assessment and Engineering Controls: The First Line of Defense

Before handling Ethyl 4-sulfamoylbenzoate, a thorough understanding of its potential hazards is crucial. Based on data from analogous compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[2] Therefore, engineering controls are the primary and most effective means of exposure reduction.

  • Ventilation: Always handle Ethyl 4-sulfamoylbenzoate in a well-ventilated area.[2] A certified chemical fume hood is strongly recommended, especially when working with the solid powder or creating solutions, to minimize the risk of inhalation.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with the chemical. The following recommendations are based on a risk assessment for handling a solid chemical with potential irritant properties.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against dust particles and splashes.[3] When there is a significant risk of splashing, such as during solution preparation or transfer, a face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally a suitable choice for handling this type of compound. It is imperative to inspect gloves for any signs of damage before each use and to practice proper glove removal techniques to avoid skin contamination.[4]

    • Lab Coat/Gown: A clean lab coat, preferably a disposable gown made of a low-permeability material, should be worn to protect street clothing and prevent skin exposure.

  • Respiratory Protection:

    • Under normal handling conditions within a certified chemical fume hood, respiratory protection is typically not required.

    • If you must work outside of a fume hood, or if dust generation is unavoidable, a NIOSH-approved N-95 or higher particulate respirator is recommended.[5]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Disposable Gown over Lab CoatRecommended: N-95 Respirator (if not in a fume hood)
Solution Preparation Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Disposable Gown or Lab CoatNot required if in a fume hood
General Handling in Solution Safety GogglesChemical-Resistant Gloves (Nitrile or Neoprene)Lab CoatNot required if in a fume hood
Step-by-Step Operational Plan for Safe Handling

A systematic approach to handling Ethyl 4-sulfamoylbenzoate will minimize risks. The following workflow provides a procedural guide for common laboratory tasks.

  • Don PPE: Before handling the container, put on your lab coat/gown, safety goggles, and chemical-resistant gloves.

  • Work in a Fume Hood: Perform all weighing and transfer operations inside a certified chemical fume hood.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.

  • Secure Container: After weighing, securely close the container and wipe it down with a damp cloth to remove any residual powder before returning it to storage.

  • Maintain PPE: Continue to wear all required PPE.

  • Use Appropriate Glassware: Select glassware that is clean, dry, and appropriate for the volume of solution being prepared.

  • Controlled Addition: Slowly add the solid Ethyl 4-sulfamoylbenzoate to the solvent to avoid splashing.

  • Labeling: Immediately label the solution with the chemical name, concentration, solvent, date, and your initials.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill Response:

    • Evacuate the immediate area.

    • Wearing appropriate PPE (including respiratory protection if the spill is large or generates dust), cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan: Responsible Stewardship

All waste containing Ethyl 4-sulfamoylbenzoate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste.

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Ethyl 4-sulfamoylbenzoate.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements start Start: Handling Ethyl 4-sulfamoylbenzoate task_type What is the task? start->task_type weighing Weighing/Transfer of Solid task_type->weighing  Weighing Solid   solution_prep Solution Preparation task_type->solution_prep  Preparing Solution   general_handling General Handling in Solution task_type->general_handling  Handling Solution   ppe_high Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Disposable Gown - N-95 Respirator (if not in fume hood) weighing->ppe_high ppe_medium Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Gown solution_prep->ppe_medium ppe_low Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat general_handling->ppe_low

Caption: PPE Selection Workflow for Ethyl 4-sulfamoylbenzoate.

By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research. Always remember to consult your institution's specific safety protocols and your supervisor before beginning any new procedure.

References

  • PubChem. Ethyl 4-sulfamoylbenzoate. National Institutes of Health. [Link]

  • Loba Chemie. 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. (2018-01-10). [Link]

  • West Liberty University. Material Safety Data Sheet for Ethyl 4-aminobenzoate. [Link]

  • PubChem. Ethyl 4-[di(propan-2-yl)sulfamoyl]benzoate. National Institutes of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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